Gastrin I (1-14), human
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[[4-carboxy-2-[[4-carboxy-2-[[4-carboxy-2-[[4-carboxy-2-[[2-[[3-(1H-indol-3-yl)-2-[[1-[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-[[1-[[1-[[2-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H100N16O27/c1-39(2)31-55(93-77(119)57(33-42-35-80-47-11-6-4-9-45(42)47)94-78(120)59-13-8-30-95(59)62(99)38-83-69(111)49-18-24-60(97)85-49)76(118)91-54(23-29-67(108)109)75(117)90-53(22-28-66(106)107)74(116)89-52(21-27-65(104)105)73(115)88-51(20-26-64(102)103)72(114)87-50(19-25-63(100)101)71(113)84-40(3)68(110)92-56(32-41-14-16-44(96)17-15-41)70(112)82-37-61(98)86-58(79(121)122)34-43-36-81-48-12-7-5-10-46(43)48/h4-7,9-12,14-17,35-36,39-40,49-59,80-81,96H,8,13,18-34,37-38H2,1-3H3,(H,82,112)(H,83,111)(H,84,113)(H,85,97)(H,86,98)(H,87,114)(H,88,115)(H,89,116)(H,90,117)(H,91,118)(H,92,110)(H,93,119)(H,94,120)(H,100,101)(H,102,103)(H,104,105)(H,106,107)(H,108,109)(H,121,122) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJJBRDFCLLYQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C6CCCN6C(=O)CNC(=O)C7CCC(=O)N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C79H100N16O27 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1705.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide on the Biological Functions of Gastrin I (1-14), Human
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin I (1-14), human, is a peptide fragment derived from the N-terminus of Gastrin I, an essential gastrointestinal hormone. While full-length gastrins (G-17 and G-34) are well-characterized for their role in stimulating gastric acid secretion and regulating gastric mucosal growth, the specific biological functions of the (1-14) fragment are a subject of ongoing research. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its receptor interactions, signaling pathways, and physiological effects.
Core Biological Functions
This compound, is recognized as a biologically active fragment that primarily exerts its effects through the cholecystokinin (B1591339) B (CCK2) receptor, a G-protein coupled receptor (GPCR). Its established and putative functions include the stimulation of gastric acid secretion and the promotion of cell proliferation.
Gastric Acid Secretion
This compound, contributes to the regulation of gastric acid secretion by binding to CCK2 receptors on parietal cells in the stomach lining.[1] This interaction initiates a signaling cascade that leads to the release of hydrochloric acid into the gastric lumen.
Cell Proliferation
A significant aspect of gastrin's physiological role is its trophic effect on the gastrointestinal mucosa. This compound, is implicated in the proliferation of various gastric cell types, including epithelial cells and enterochromaffin-like (ECL) cells. This proliferative effect is a key area of investigation, particularly in the context of both normal tissue homeostasis and the progression of certain gastrointestinal cancers.
Quantitative Data
While specific quantitative data for this compound, is limited in the literature, data for "Gastrin I (human)" provides valuable insights, as the (1-14) fragment contains the primary binding domain.
| Parameter | Value | Cell Type/System | Function |
| EC50 | 6.2 pM | Gastric Epithelial Cells | Cell Proliferation |
| EC50 | 0.014 nM | Not Specified | Histamine Secretion |
Signaling Pathways
The biological effects of this compound, are mediated by intricate intracellular signaling pathways upon its binding to the CCK2 receptor. The primary pathways identified involve the activation of Protein Kinase C (PKC), RhoA, and the Mitogen-Activated Protein Kinase (MAPK) cascade.
PKC and RhoA Activation
Binding of Gastrin I (1-14) to the CCK2 receptor leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). DAG activates PKC, a key regulator of various cellular processes. Concurrently, the small GTPase RhoA is activated.[1] This pathway is known to be involved in the regulation of gene expression, such as that of the lectin-like protein Reg-1.[1]
Figure 1: Gastrin I (1-14) signaling via Gq/11, PLC, PKC, and RhoA pathways.
MAPK Cascade Activation
Gastrin peptides are known to activate the MAPK/ERK pathway, a central signaling cascade that regulates cell proliferation, differentiation, and survival. This activation often proceeds through a series of phosphorylation events, culminating in the activation of transcription factors that drive the expression of genes involved in cell cycle progression, such as c-fos and cyclin D1.
Figure 2: Gastrin I (1-14) activation of the MAPK/ERK signaling cascade.
Experimental Protocols
Radioligand Binding Assay for CCK2 Receptor
This protocol outlines a competitive binding assay to determine the affinity of Gastrin I (1-14) for the CCK2 receptor.
-
Cell Culture: Culture cells expressing the CCK2 receptor (e.g., AR42J or transfected cell lines) to confluency.
-
Membrane Preparation: Harvest cells and homogenize in a suitable buffer. Centrifuge to pellet the cell membranes and resuspend in binding buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the CCK2 receptor (e.g., ¹²⁵I-Gastrin-17), and varying concentrations of unlabeled Gastrin I (1-14) as the competitor.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of Gastrin I (1-14) to determine the IC₅₀ value, which can then be used to calculate the inhibition constant (Ki).
Figure 3: Workflow for a competitive radioligand binding assay.
BrdU Cell Proliferation Assay
This protocol measures cell proliferation by detecting the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.
-
Cell Seeding: Plate gastric cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of Gastrin I (1-14) for a specified period.
-
BrdU Labeling: Add BrdU labeling solution to the cells and incubate to allow for its incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with a primary antibody against BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: Add a TMB substrate, which will be converted by HRP into a colored product.
-
Measurement: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is proportional to the amount of cell proliferation.
Intracellular Calcium Mobilization Assay (Fura-2)
This protocol measures changes in intracellular calcium concentration using the fluorescent indicator Fura-2 AM.
-
Cell Loading: Load cultured gastric cells with Fura-2 AM, which is a cell-permeant dye. Intracellular esterases will cleave the AM group, trapping the Fura-2 inside the cells.
-
Baseline Measurement: Measure the baseline fluorescence of the cells at two excitation wavelengths (typically 340 nm and 380 nm) with emission at ~510 nm.
-
Stimulation: Add Gastrin I (1-14) to the cells.
-
Kinetic Measurement: Immediately begin recording the fluorescence intensity at both excitation wavelengths over time.
-
Data Analysis: Calculate the ratio of the fluorescence intensities (340/380 nm). An increase in this ratio indicates an increase in intracellular calcium concentration. The EC₅₀ for calcium mobilization can be determined by testing a range of Gastrin I (1-14) concentrations.
Conclusion
This compound, is a biologically active peptide fragment with significant roles in gastric physiology, particularly in the stimulation of gastric acid secretion and the promotion of cell proliferation. Its effects are primarily mediated through the CCK2 receptor and involve complex signaling cascades, including the PKC/RhoA and MAPK pathways. Further research is warranted to fully elucidate the specific quantitative aspects of its receptor binding and dose-dependent effects, which will be crucial for understanding its precise physiological and pathophysiological roles and for the development of novel therapeutic strategies targeting the gastrin/CCK2 receptor system.
References
"Gastrin I (1-14), human" structure and synthesis
An In-depth Technical Guide to Gastrin I (1-14), Human: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the structure, physicochemical properties, chemical synthesis, and signaling pathway of Human Gastrin I (1-14). This peptide fragment is a derivative of Gastrin I, a primary hormonal regulator of gastric acid secretion, and serves as a valuable tool in gastroenterology research and drug development.
Structure and Physicochemical Properties
Human Gastrin I (1-14) is the N-terminal fragment of the full-length 17-amino acid peptide, Human Gastrin I. It is characterized by an N-terminal pyroglutamic acid ({Glp}) residue, which is a cyclized form of glutamic acid.
Amino Acid Sequence:
-
Three-Letter Code: {Glp}-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp
-
One-Letter Code: {Glp}GPWLEEEEEAYGW
Quantitative Data Summary
The key physicochemical properties of Human Gastrin I (1-14) are summarized in the table below. These values are essential for experimental design, including solvent selection, purification, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₇₉H₁₀₀N₁₆O₂₇ | [1][2] |
| Molecular Weight | 1705.7 g/mol | [1] |
| Monoisotopic Mass | 1704.69438 Da | [1] |
| Theoretical pI | 3.28 | Calculated |
| Calculated XLogP3 | -1.1 | [1] |
| Polar Surface Area | 674 Ų | [1] |
| CAS Number | 100940-57-6 | [2][3] |
Biological Activity and Receptor Affinity
| Ligand | Receptor | Affinity Metric (Value) | Cell Line |
| Gastrin I (1-17), Human | Human CCK2R | Kᵢ: 13.2 ± 1.5 nM | Flp-In™ CCK2R-293 |
| Various DOTA-coupled CCK2R peptides | Human CCK2R | IC₅₀: 0.2 - 3.4 nM | Human Tumor Tissue |
| Various ¹¹¹In-labelled CCK2R peptides | Human CCK2R | Kₔ: 10 - 100 nM range | A431-CCK2R |
| DOTA-MGS5 | Human CCK2R | Kₔ: 5.25 ± 1.61 nM | A431-CCK2R |
Synthesis of Human Gastrin I (1-14)
The synthesis of Human Gastrin I (1-14) is most effectively achieved via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). A generalized, representative protocol is detailed below. This methodology ensures high purity and yield of the final peptide product.
Experimental Workflow for SPPS
The following diagram illustrates the major stages involved in the solid-phase synthesis of a peptide like Gastrin I (1-14).
Caption: Experimental workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Synthesis Protocol
This protocol outlines the manual synthesis of Human Gastrin I (1-14) on a Rink Amide resin to yield a C-terminally carboxylated peptide.
Materials:
-
Resin: Rink Amide resin (for C-terminal acid after cleavage). 2-chlorotrityl resin is an alternative.[7][8]
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Fmoc-Protected Amino Acids: Fmoc-Trp(Boc)-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-pGlu-OH.
-
Reagents:
-
Deprotection: 20% Piperidine in DMF (v/v).
-
Coupling: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).
-
Cleavage: TFA Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O).[9]
-
Precipitation: Cold diethyl ether.
-
Procedure:
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF for at least 1 hour in a suitable reaction vessel.[7]
-
Drain the DMF and perform an initial Fmoc deprotection by treating the resin with 20% piperidine in DMF for 20 minutes to expose the primary amine.
-
-
First Amino Acid Coupling (Fmoc-Trp(Boc)-OH):
-
In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Peptide Chain Elongation (Iterative Cycles):
-
Fmoc Deprotection: Add 20% piperidine/DMF to the resin and agitate for 20 minutes. Drain and wash with DMF (5x).
-
Amino Acid Coupling: Pre-activate the next Fmoc-amino acid (e.g., Fmoc-Gly-OH) as described in Step 2 and add it to the resin. Agitate for 2 hours.
-
Wash: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Repeat this cycle for each amino acid in the sequence: Tyr(tBu), Ala, Glu(OtBu) (5 times), Leu, Pro, Gly.
-
-
N-Terminal Pyroglutamic Acid Coupling:
-
After the final glycine (B1666218) residue is coupled and deprotected, the N-terminal pyroglutamic acid is added.
-
Couple Fmoc-pGlu-OH using the same activation method. This direct coupling method is often preferred for its control and efficiency over the on-resin cyclization of glutamine.[9][10]
-
-
Final Fmoc Deprotection:
-
Perform a final deprotection with 20% piperidine/DMF to remove the Fmoc group from the N-terminal pGlu residue.
-
Wash the completed peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with the TFA cleavage cocktail for 2-3 hours at room temperature.[9] This step cleaves the peptide from the resin and removes all side-chain protecting groups (Boc, tBu, OtBu).
-
Filter to separate the resin and collect the TFA solution containing the crude peptide.
-
-
Purification and Lyophilization:
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.[9]
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze fractions for purity and pool the correct fractions.
-
Lyophilize the purified fractions to obtain the final peptide as a white, fluffy powder.[9]
-
Gastrin Signaling Pathway
Gastrin exerts its physiological effects, such as the stimulation of gastric acid secretion, by binding to the CCK2 receptor on the surface of parietal and enterochromaffin-like (ECL) cells.[4] The binding event initiates a well-characterized intracellular signaling cascade.
The diagram below outlines the key molecular events following the activation of the CCK2 receptor by gastrin.
References
- 1. This compound | C79H100N16O27 | CID 131842901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound peptide [novoprolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Echelon Biosciences [echelon-inc.com]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Membrane Cholecystokinin-2 Receptor by Agonists Enables Classification of Partial Agonists as Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Facile Solid-Phase Synthesis of Sulfated Tyrosine-Containing Peptides: Part II. Total Synthesis of Human Big Gastrin-II and Its C-Terminal Glycine-Extended Peptide (G34-Gly Sulfate) by the Solid-Phase Segment Condensation Approach [jstage.jst.go.jp]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
The Role of Gastrin I (1-14), Human in Gastric Acid Secretion: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin is a key peptide hormone responsible for the regulation of gastric acid secretion. It exists in various molecular forms, all derived from the precursor protein preprogastrin. While the primary bioactive forms, such as Gastrin-17 (G-17) and Gastrin-34 (G-34), are well-characterized in their stimulatory effects on parietal cells, the roles of other fragments are less defined. This technical guide focuses on the specific fragment "Gastrin I (1-14), human," providing a comprehensive overview of its known and inferred roles in the complex process of gastric acid secretion. While direct quantitative data on the stimulatory effects of Gastrin I (1-14) is sparse, this guide synthesizes available information on related fragments, details the established signaling pathways of bioactive gastrins, and provides a collection of relevant experimental protocols.
Data Presentation: The Bioactivity of Gastrin Fragments
The bioactivity of gastrin peptides is critically dependent on their C-terminal amide structure. The C-terminal tetrapeptide Trp-Met-Asp-Phe-NH2 is the minimal fragment required for gastrin's physiological effects. N-terminal fragments of gastrin, lacking this critical C-terminal amide, have been investigated for their potential role in gastric acid secretion.
Studies on fragments closely related to Gastrin I (1-14) have consistently shown a lack of stimulatory effect on gastric acid secretion. Research in human subjects has demonstrated that the N-terminal 1-13 fragment of Gastrin-17 does not influence either basal or Gastrin-17-stimulated gastric acid secretion[1][2]. Similarly, the N-terminal 1-17 fragment of big gastrin (G-34) was found to have no effect on gastric acid output.[3] In fact, some studies suggest that certain N-terminal progastrin fragments may even have an inhibitory effect on gastrin-stimulated acid secretion[4][5].
Given that Gastrin I (1-14) is structurally almost identical to the inactive 1-13 fragment, it is highly probable that it does not possess significant intrinsic stimulatory activity on gastric acid secretion. Consequently, quantitative data such as EC50 or receptor binding affinity (Ki) for Gastrin I (1-14) in the context of gastric acid stimulation are not available in the scientific literature.
For comparative purposes, the following table summarizes available data for the well-characterized bioactive gastrin forms.
| Gastrin Form | Receptor | Action | EC50 for Histamine (B1213489) Release | EC50 for Gastric Acid Secretion | Reference |
| Gastrin I (human) | CCKBR | Agonist | 0.014 nM | Not specified | [6] |
| Gastrin-17 (G-17) | CCKBR | Agonist | ~0.2 nM | Not specified | [7] |
| Cholecystokinin-8 (CCK-8) | CCKBR | Agonist | ~0.2 nM | Not specified | [7] |
Signaling Pathways in Gastric Acid Secretion
The secretion of gastric acid is a complex process involving the interplay of endocrine, paracrine, and neural signals that converge on the parietal cell. The primary pathway for gastrin-mediated acid secretion involves the cholecystokinin (B1591339) B receptor (CCKBR), a G-protein coupled receptor (GPCR).
Gastrin-CCKBR Signaling Cascade
Bioactive gastrin molecules bind to the CCKBR on both enterochromaffin-like (ECL) cells and parietal cells.[8] The binding of gastrin to CCKBR initiates a signaling cascade that leads to the secretion of hydrochloric acid (HCl).
-
Receptor Binding and G-Protein Activation: Gastrin binds to the CCKBR, which is primarily coupled to the Gq/11 and G12/13 families of G-proteins. This binding induces a conformational change in the receptor, leading to the activation of the associated G-protein.
-
Phospholipase C Activation and Second Messenger Production: The activated α-subunit of the Gq/11 protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization and Protein Kinase C Activation: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC).
-
Stimulation of Histamine Release (ECL Cells): In ECL cells, the rise in intracellular Ca2+ is a key signal for the exocytosis of histamine-containing vesicles.
-
Histamine-Mediated Parietal Cell Stimulation: The released histamine acts as a paracrine signaling molecule, binding to H2 receptors on adjacent parietal cells. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
Parietal Cell Activation and Acid Secretion: Both the Ca2+ and cAMP signaling pathways in the parietal cell converge to activate protein kinases that phosphorylate various downstream targets. This ultimately leads to the translocation and insertion of the H+/K+-ATPase (proton pump) into the apical membrane of the parietal cell, resulting in the secretion of H+ ions into the gastric lumen.
Experimental Protocols
A variety of in vitro and in vivo methods are employed to study the effects of gastrin and its fragments on gastric acid secretion.
In Vitro Assay: Measurement of Acid Secretion in Isolated Gastric Glands
This protocol is adapted from methods used to assess the secretory activity of isolated gastric glands by measuring the accumulation of a weak base, [14C]aminopyrine, as an indicator of acid production.
1. Isolation of Gastric Glands:
-
Source: Rabbit or human gastric mucosal biopsies.
-
Procedure:
-
Obtain fresh gastric mucosal tissue from the fundus.
-
Mince the tissue into small pieces.
-
Digest the tissue with a collagenase solution (e.g., Type I collagenase in Eagle's Minimum Essential Medium) with gentle agitation at 37°C.
-
Monitor the digestion process until gastric glands are released.
-
Filter the gland suspension through a nylon mesh to remove undigested tissue.
-
Wash the isolated glands by centrifugation and resuspend them in a suitable buffer (e.g., a modified Hanks' balanced salt solution).
-
2. Aminopyrine (B3395922) Accumulation Assay:
-
Principle: The weakly basic [14C]aminopyrine freely diffuses across cell membranes but becomes protonated and trapped in acidic compartments. The amount of accumulated radioactivity is proportional to the degree of acid secretion.
-
Procedure:
-
Pre-incubate aliquots of the isolated gastric gland suspension in a buffer containing [14C]aminopyrine at 37°C.
-
Add the test substance (e.g., Gastrin I (1-14), Gastrin-17, or control buffer) at various concentrations.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Terminate the incubation by centrifuging the glands to separate them from the incubation medium.
-
Lyse the gland pellet and measure the radioactivity using a liquid scintillation counter.
-
Calculate the aminopyrine accumulation ratio (intracellular/extracellular concentration) to quantify acid secretion.
-
In Vivo Assay: Measurement of Gastric Acid Secretion in Anesthetized Rats
This protocol describes a method for the direct measurement of gastric acid secretion in an animal model.
1. Animal Preparation:
-
Model: Male Wistar rats.
-
Procedure:
-
Anesthetize the rat (e.g., with urethane).
-
Perform a tracheotomy to ensure a clear airway.
-
Insert a double-lumen gastric tube orally into the stomach.
-
Perfuse the stomach with saline through one lumen and collect the gastric effluent through the other.
-
2. Measurement of Acid Secretion:
-
Procedure:
-
After a basal collection period to establish a stable baseline of acid secretion, administer the test substance intravenously (e.g., via a cannulated jugular vein).
-
Collect the gastric effluent at regular intervals (e.g., every 15 minutes).
-
Titrate the collected samples with a standardized NaOH solution to a neutral pH (e.g., pH 7.0) using a pH meter and an automatic titrator.
-
Calculate the acid output in µmol H+/min.
-
Conclusion
This compound, as an N-terminal fragment of Gastrin I, is unlikely to be a significant direct stimulator of gastric acid secretion. This is inferred from studies on structurally similar N-terminal gastrin fragments that have been shown to be inactive in this regard. The primary drivers of gastrin-mediated acid secretion are the C-terminally amidated forms, such as Gastrin-17 and Gastrin-34, which act via the CCKBR to initiate a well-defined signaling cascade involving G-proteins, phospholipase C, and histamine release. The experimental protocols detailed in this guide provide robust methods for researchers to further investigate the nuanced roles of various gastrin fragments in the intricate regulation of gastric physiology. Future research may focus on potential modulatory or inhibitory roles of N-terminal gastrin fragments, which could open new avenues for therapeutic intervention in acid-related disorders.
References
- 1. Neither glycine-extended gastrin nor the 1-13 fragment of gastrin 17 influences gastric acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of the 1-13 sequence of gastrin 17 in humans and failure to influence acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-terminal tryptic fragment of big gastrin. Metabolism and failure to influence gastrin 17-evoked acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute effects of N-terminal progastrin fragments on gastric acid secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute effects of N‐terminal progastrin fragments on gastric acid secretion in man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-techne.com [bio-techne.com]
- 7. Reactome | Gastrin binds to CCK-B receptor [reactome.org]
- 8. uniprot.org [uniprot.org]
An In-Depth Technical Guide to the Interaction of Human Gastrin I (1-14) with the Cholecystokinin 2 (CCK2) Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin, a crucial peptide hormone, plays a pivotal role in regulating gastric acid secretion and maintaining the integrity of the gastric mucosa.[1][2][3] Its biological effects are primarily mediated through the cholecystokinin (B1591339) 2 (CCK2) receptor, a G protein-coupled receptor (GPCR).[1][2][3] The N-terminal fragment, Gastrin I (1-14), encompasses the essential domains for receptor interaction and subsequent signaling activation. This technical guide provides a comprehensive overview of the molecular interactions between human Gastrin I (1-14) and the CCK2 receptor, detailing binding affinities, downstream signaling cascades, and methodologies for experimental investigation.
Molecular Characteristics
Gastrin I (1-14), Human:
-
Sequence: [Glp]-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-OH
-
Description: This fragment of Gastrin I is an endogenous peptide hormone primarily expressed in the gut.[4] It is instrumental in stimulating gastric acid secretion through its interaction with CCK2 receptors on parietal cells.[4]
CCK2 Receptor:
-
Receptor Type: Class A G protein-coupled receptor.[5]
-
Primary Ligands: Gastrin and cholecystokinin (CCK).[1][2] The CCK2 receptor binds gastrin and CCK with comparable high affinity.[6][7]
-
Signaling: Primarily couples to Gq/11 and Gα12/13 proteins to initiate downstream signaling cascades.[1][8][9]
Quantitative Binding Affinity Data
| Compound | Cell Line | Assay Type | Radioligand | Parameter | Value (nM) | Reference |
| Novel Minigastrin Analog (DOTA-MGS5) | A431-CCK2R | Competition Binding | [125I][Leu15]gastrin-I | IC50 | 0.69 ± 0.09 | [10] |
| Pentagastrin | A431-CCK2R | Competition Binding | [125I][Leu15]gastrin-I | IC50 | 0.76 ± 0.11 | [10] |
| [99mTc/99gTc]Demogastrin 1 | AR4-2J | Saturation Binding | [99mTc/99gTc]Demogastrin 1 | Kd | 1.05 ± 0.13 | [5] |
| [99mTc/99gTc]Demogastrin 2 | AR4-2J | Saturation Binding | [99mTc/99gTc]Demogastrin 2 | Kd | 1.02 ± 0.07 | [5] |
| [99mTc/99gTc]Demogastrin 3 | AR4-2J | Saturation Binding | [99mTc/99gTc]Demogastrin 3 | Kd | 1.01 ± 0.09 | [5] |
| Gastrin I (human) | Not Specified | Functional (Histamine Secretion) | Not Applicable | EC50 | 0.014 | [11] |
| Gastrin I (human) | Not Specified | Functional (Epithelial Cell Proliferation) | Not Applicable | EC50 | 0.0062 | [11] |
Signaling Pathways
Activation of the CCK2 receptor by Gastrin I (1-14) initiates a complex network of intracellular signaling pathways, primarily through the Gq/11 and Gα12/13 G proteins.[1][8][9]
Gq/11 Pathway
The canonical signaling cascade initiated by Gq/11 activation involves:
-
Phospholipase Cβ (PLCβ) Activation: The activated Gαq subunit stimulates PLCβ.[1][11][12]
-
PIP2 Hydrolysis: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][11][12]
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[1][11]
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG activate various PKC isoforms, including conventional (α, β) and novel isoforms.[13][14]
Downstream Effectors of the Gq/11 Pathway:
-
MAPK/ERK Cascade: Activated PKC can lead to the phosphorylation and activation of the Raf-MEK-ERK signaling module, which in turn regulates gene expression related to cell proliferation, differentiation, and survival.[1][15]
-
PI3K/Akt Pathway: The CCK2 receptor can also activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a critical regulator of cell survival and proliferation.[1][16]
-
Other Kinases: Activation of Src, Focal Adhesion Kinase (FAK), and the JAK/STAT pathway has also been reported downstream of CCK2R activation.[1]
Gα12/13 Pathway
The Gα12/13 pathway primarily influences cytoskeletal dynamics and cell motility through the activation of Rho GTPases.[8]
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is adapted from methodologies used for studying CCK2 receptor binding with radiolabeled gastrin analogs.[17][18][19]
Objective: To determine the binding affinity (IC50, and subsequently Ki) of Gastrin I (1-14) for the CCK2 receptor.
Materials:
-
Cells: A cell line stably expressing the human CCK2 receptor (e.g., A431-CCK2R or AR42J cells).[17][18]
-
Radioligand: 125I-labeled Gastrin I or a high-affinity analog (e.g., [125I]Tyr12-gastrin I).[18]
-
Competitor: Unlabeled this compound.
-
Non-specific binding control: A high concentration of a non-radiolabeled ligand (e.g., 1 µM pentagastrin).[18]
-
Binding Buffer: 20 mM HEPES, 10 mM MgCl2, 14 µM bacitracin, 0.5% BSA, pH 7.4.[19]
-
Wash Buffer: Ice-cold 10 mM TRIS, 139 mM NaCl, pH 7.4.[19]
-
Equipment: 96-well filter plates, vacuum manifold, gamma counter.
Procedure:
-
Cell Preparation: Culture CCK2R-expressing cells to confluency. Harvest and resuspend cells in binding buffer to a concentration of 2-4 x 105 cells/well.[19]
-
Assay Setup: Pre-treat 96-well filter plates with wash buffer.[19]
-
Competition Reaction:
-
To each well, add the cell suspension.
-
Add increasing concentrations of unlabeled Gastrin I (1-14) (e.g., 10-12 to 10-6 M).
-
For total binding wells, add binding buffer instead of competitor.
-
For non-specific binding wells, add a saturating concentration of a non-radiolabeled ligand.
-
Add the radioligand at a constant concentration (typically near its Kd value, ~30,000 cpm/well).[18]
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Termination and Washing: Terminate the binding reaction by rapid vacuum filtration through the filter plate. Wash the wells multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate and measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This protocol is based on established methods for measuring GPCR-mediated calcium release.
Objective: To measure the increase in intracellular calcium concentration in response to Gastrin I (1-14) stimulation.
Materials:
-
Cells: CCK2R-expressing cells.
-
Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.
-
Assay Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 5 mM KCl, 0.62 mM MgSO4, 1.8 mM CaCl2, 10 mM HEPES, 6 mM glucose, pH 7.4).[20]
-
Stimulant: this compound.
-
Equipment: Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Seeding: Seed CCK2R-expressing cells into a 96-well black, clear-bottom plate and grow to near confluency.
-
Dye Loading:
-
Wash the cells with assay buffer.
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM) in assay buffer and incubate in the dark at 37°C for 30-60 minutes.
-
-
Washing: Wash the cells gently with assay buffer to remove extracellular dye.
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a solution of Gastrin I (1-14) at various concentrations.
-
Immediately begin recording the fluorescence intensity over time. For Fura-2, record emission at 510 nm with excitation alternating between 340 nm and 380 nm.
-
-
Data Analysis: Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) to determine the relative change in intracellular calcium concentration. Plot the peak response against the logarithm of the agonist concentration to determine the EC50.
ERK Phosphorylation Assay
This protocol outlines a cell-based ELISA for measuring ERK phosphorylation.
Objective: To quantify the phosphorylation of ERK1/2 following stimulation with Gastrin I (1-14).
Materials:
-
Cells: CCK2R-expressing cells.
-
Stimulant: this compound.
-
Fixation and Permeabilization Reagents: Formaldehyde and Triton X-100.
-
Antibodies: Primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Detection Reagents: HRP-conjugated secondary antibody and a suitable substrate (e.g., TMB) or fluorescently labeled secondary antibodies.
-
Equipment: Microplate reader (colorimetric or fluorescence).
Procedure:
-
Cell Culture and Stimulation:
-
Seed cells in a 96-well plate and grow to the desired confluency.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Stimulate the cells with various concentrations of Gastrin I (1-14) for a predetermined time (e.g., 5-15 minutes).
-
-
Fixation and Permeabilization:
-
Fix the cells with formaldehyde.
-
Permeabilize the cells with Triton X-100 to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific binding sites.
-
Incubate with primary antibodies against p-ERK and total ERK.
-
Incubate with the appropriate secondary antibodies.
-
-
Detection: Add the detection substrate and measure the signal using a microplate reader.
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal for each well. Plot the normalized p-ERK signal against the logarithm of the agonist concentration to determine the EC50.
Conclusion
The interaction between Gastrin I (1-14) and the CCK2 receptor is a critical signaling event with significant physiological and pathological implications. This guide provides a foundational understanding of this interaction, from the molecular level to cellular responses. The detailed experimental protocols offer a starting point for researchers to further investigate the nuances of CCK2 receptor pharmacology and its role in health and disease, paving the way for the development of novel therapeutic interventions.
References
- 1. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabeled CCK/gastrin peptides for imaging and therapy of CCK2 receptor-expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Echelon Biosciences [echelon-inc.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177 | MDPI [mdpi.com]
- 11. Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 13. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intracellular calcium-release and protein kinase C-activation stimulate sonic hedgehog gene expression during gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. wjgnet.com [wjgnet.com]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. Site-specific stabilization of minigastrin analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GPCR downstream signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
The Discovery and Enduring Significance of Human Gastrin I (1-14): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and biological significance of Human Gastrin I (1-14), a key peptide fragment derived from the hormone gastrin. This document details the peptide's origins from its precursor, preprogastrin, its physicochemical properties, and its interaction with the cholecystokinin (B1591339) B (CCK2) receptor. We present a historical timeline of the discovery of gastrin and its various forms, alongside quantitative data on the biological activity of related gastrin peptides. Detailed experimental protocols for the synthesis, quantification, and biological characterization of Gastrin I (1-14) are provided to facilitate further research. Furthermore, this guide elucidates the intricate signaling pathways activated upon the binding of gastrin peptides to the CCK2 receptor, visualized through detailed diagrams. This guide is intended to be an in-depth resource for researchers in gastroenterology, oncology, and pharmacology, as well as professionals involved in the development of novel therapeutics targeting gastrin-related pathways.
Introduction
Gastrin is a crucial peptide hormone primarily responsible for the stimulation of gastric acid secretion. It exists in multiple molecular forms, all derived from a common precursor, preprogastrin.[1] Among these is Gastrin I (1-14), a 14-amino acid peptide corresponding to the N-terminal fragment of Gastrin I. While the C-terminal fragments of gastrin are well-known for their potent secretagogue activity, the N-terminal fragments have been investigated for other potential biological roles. This guide focuses specifically on the discovery, history, and technical aspects of studying Human Gastrin I (1-14).
Discovery and History
The story of Gastrin I (1-14) is intrinsically linked to the broader history of the discovery of gastrin itself.
-
1905: John Edkins first proposed the existence of a hormone, which he named "gastrin," that is released from the gastric antrum and stimulates gastric acid secretion.[2]
-
1964: Gregory and Tracy successfully isolated and sequenced two major forms of gastrin from hog antral mucosa, Gastrin I and Gastrin II, each containing 17 amino acids (G-17).[2]
-
Late 1960s - Early 1970s: Rosalyn Yalow and Solomon Berson developed the radioimmunoassay (RIA) for gastrin, a groundbreaking technique that allowed for the measurement of circulating gastrin levels and led to the discovery of "big gastrin" (G-34) and other circulating forms.[3]
-
1980s-1990s: Further research into the biosynthesis of gastrin revealed the entire preprogastrin sequence and the complex post-translational processing that gives rise to various fragments, including N-terminal peptides like Gastrin I (1-14).[4][5] The identification of these fragments was made possible through a combination of radioimmunoassays specific for different regions of progastrin, chromatography, and mass spectrometry.[4] It was determined that N-terminal fragments of progastrin circulate in human plasma.[6]
Physicochemical Properties of Human Gastrin I (1-14)
-
Amino Acid Sequence: Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp[7]
-
Molecular Formula: C₇₉H₁₀₀N₁₆O₂₇
-
Molecular Weight: 1705.73 g/mol
-
CAS Number: 100940-57-6[7]
Quantitative Data
| Peptide/Ligand | Receptor | Assay Type | Value | Species | Reference |
| Gastrin-17 | CCK2 | IC50 | 0.94 nM | Human (recombinant) | [9] |
| Cholecystokinin-8 (CCK-8) | CCK2 | IC50 | 0.14 nM | Human (recombinant) | [9] |
| DOTA-conjugated Gastrin Analogs | CCK2 | IC50 | 0.2 - 3.4 nM | Human/Rat | [10] |
| DOTA-conjugated Gastrin Analogs | CCK2 | Kd | 10⁻⁹ - 10⁻⁸ M | Human/Rat | [10] |
| Gastrin I | CCK1 | Affinity | Low (micromolar range) | Human | [11] |
Experimental Protocols
Solid-Phase Peptide Synthesis of Human Gastrin I (1-14)
This protocol outlines the general steps for the manual solid-phase synthesis of Human Gastrin I (1-14) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ala-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Leu-OH, Fmoc-Pro-OH)
-
Pyroglutamic acid (pGlu)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5)
-
Solvents: DMF, Dichloromethane (DCM), Diethyl ether
-
HPLC for purification
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (Fmoc-Trp(Boc)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a ninhydrin (B49086) test.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Gly, Tyr(tBu), Ala, Glu(OtBu) x 5, Leu, Pro, Gly).
-
N-terminal Pyroglutamic Acid Formation: After the final glycine (B1666218) is coupled and deprotected, add pyroglutamic acid with coupling reagents to the N-terminus.
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter the resin and collect the TFA solution containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.[12][13][14][15]
Radioimmunoassay (RIA) for Gastrin Peptides
This protocol provides a general outline for a competitive radioimmunoassay to measure gastrin concentrations in biological samples.
Materials:
-
Rabbit anti-gastrin antiserum
-
¹²⁵I-labeled gastrin (tracer)
-
Gastrin standards of known concentrations
-
Assay buffer (e.g., phosphate (B84403) buffer with BSA)
-
Precipitating agent (e.g., second antibody like goat anti-rabbit IgG, or polyethylene (B3416737) glycol)
-
Gamma counter
-
Centrifuge
Procedure:
-
Preparation of Reagents: Reconstitute and dilute standards, controls, tracer, and antibodies according to the manufacturer's instructions.
-
Assay Setup:
-
Pipette 100 µL of standards, controls, and unknown samples into appropriately labeled tubes.
-
Add 100 µL of ¹²⁵I-labeled gastrin to all tubes.
-
Add 100 µL of rabbit anti-gastrin antiserum to all tubes except the non-specific binding (NSB) tubes. Add 100 µL of assay buffer to the NSB tubes.
-
-
Incubation: Vortex all tubes and incubate for a specified time and temperature (e.g., 24 hours at 4°C) to allow for competitive binding.
-
Separation of Bound and Free Gastrin:
-
Add the precipitating agent to all tubes (except total count tubes) to separate antibody-bound gastrin from free gastrin.
-
Incubate to allow for precipitation.
-
Centrifuge all tubes to pellet the antibody-bound fraction.
-
-
Measurement:
-
Decant the supernatant.
-
Measure the radioactivity of the pellets in a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of tracer bound for each standard and sample.
-
Construct a standard curve by plotting the percentage of bound tracer against the concentration of the gastrin standards.
-
Determine the concentration of gastrin in the unknown samples by interpolating their percentage of bound tracer on the standard curve.[6][16]
-
Signaling Pathways
Gastrin and its C-terminally active fragments exert their effects by binding to the cholecystokinin B (CCK2) receptor, a G-protein coupled receptor (GPCR).[17] The binding of an agonist to the CCK2 receptor initiates a cascade of intracellular signaling events. While Gastrin I (1-14) is an N-terminal fragment and is not considered a primary ligand for stimulating the canonical signaling pathway leading to acid secretion, understanding the CCK2 receptor signaling is crucial in the context of gastrin biology.
The primary signaling pathway activated by the CCK2 receptor involves the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). These events trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which are involved in cell proliferation and differentiation.[2]
Below are Graphviz diagrams illustrating the key signaling pathways and a general experimental workflow.
Caption: Gastrin Signaling Pathway via the CCK2 Receptor.
Caption: General Experimental Workflow for Gastrin I (1-14) Research.
Conclusion
Human Gastrin I (1-14) represents an important piece of the complex puzzle of gastrin biology. While it does not possess the potent acid-stimulating activity of its C-terminal counterparts, its presence in circulation and its origin from the same precursor highlight the intricate regulation of gastrointestinal functions. The methodologies and pathways detailed in this guide provide a solid foundation for researchers to further explore the potential physiological and pathological roles of N-terminal gastrin fragments. Continued investigation in this area may uncover novel regulatory mechanisms and potential therapeutic targets in a variety of diseases, from gastrointestinal disorders to cancer.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Gastrin: From Physiology to Gastrointestinal Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioimmunoassay of gastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of gastrin component I as gastrin-71. The largest possible bioactive progastrin product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The human gastrin precursor. Characterization of phosphorylated forms and fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ibl-america.com [ibl-america.com]
- 7. Gastrin I (1-14), human - Echelon Biosciences [echelon-inc.com]
- 8. Radiolabeled CCK/gastrin peptides for imaging and therapy of CCK2 receptor-expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. advms.pl [advms.pl]
- 10. researchgate.net [researchgate.net]
- 11. Role of CCK/gastrin receptors in gastrointestinal/metabolic diseases and results of human studies using gastrin/CCK receptor agonists/antagonists in these diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.lsu.edu [repository.lsu.edu]
- 13. Facile solid-phase synthesis of sulfated tyrosine-containing peptides: total synthesis of human big gastrin-II and cholecystokinin (CCK)-39 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US7301006B2 - Methods and materials for the synthesis of modified peptides - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ibl-international.com [ibl-international.com]
- 17. Gastrin - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physiological Effects of Gastrin I (1-14), Human
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gastrin I (1-14), human, a truncated form of the peptide hormone Gastrin I, plays a significant role in gastrointestinal physiology. This technical guide provides a comprehensive overview of its core physiological effects, focusing on gastric acid secretion, cell proliferation, and the underlying signaling mechanisms. This document synthesizes available data to offer a detailed resource for researchers and professionals in drug development, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways.
Introduction
Gastrin I is a crucial peptide hormone primarily responsible for the stimulation of gastric acid secretion and the maintenance of gastric mucosal integrity.[1] The human Gastrin I (1-14) fragment, with the amino acid sequence Glp-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp, represents a biologically active N-terminal fragment of Gastrin I (G-17). While much of the literature focuses on the full-length peptide, this guide will delineate the known physiological effects and mechanisms of action specifically attributed to or inferred for the Gastrin I (1-14) fragment, providing a foundational understanding for its study and potential therapeutic applications.
Core Physiological Effects
The primary physiological roles of this compound, revolve around the regulation of gastric function and cellular growth within the gastrointestinal tract.
Stimulation of Gastric Acid Secretion
Gastrin I (1-14) is a potent secretagogue of gastric acid.[2] This action is mediated through its binding to the cholecystokinin (B1591339) B (CCK2) receptors, which are primarily located on two cell types within the gastric mucosa:
-
Parietal Cells: Direct stimulation of parietal cells by Gastrin I (1-14) leads to the secretion of hydrochloric acid (HCl) into the stomach lumen.
-
Enterochromaffin-like (ECL) Cells: Gastrin I (1-14) stimulates ECL cells to release histamine. Histamine, in turn, acts as a paracrine mediator, binding to H2 receptors on parietal cells to further potentiate acid secretion.[3]
Trophic Effects on Gastric Mucosa
Gastrin peptides are recognized as significant growth factors for the gastrointestinal epithelium.[4] This trophic effect is crucial for maintaining the integrity and function of the gastric mucosa. The proliferative effects of gastrin are also mediated through the CCK2 receptor and involve:
-
Stimulation of Gastric Epithelial Cell Proliferation: Gastrin promotes the growth and renewal of the gastric epithelium.[3] While specific quantitative data for the (1-14) fragment is limited, full-length human Gastrin I has been shown to stimulate gastric epithelial cell proliferation with high potency.
-
Regulation of Gene Expression: Gastrin I (1-14) has been shown to stimulate the expression of the lectin-like protein Reg I, which is itself considered a gastric growth factor.[5][6]
Quantitative Data
Quantitative data specifically for the Gastrin I (1-14) human fragment is not extensively available in the reviewed literature. The following table includes data for human Gastrin I, which provides a relevant reference point.
| Parameter | Agonist | Cell Type/System | Value | Reference(s) |
| EC50 (Cell Proliferation) | Gastrin I (human) | Gastric Epithelial Cells | 6.2 pM | |
| EC50 (Histamine Secretion) | Gastrin I (human) | Enterochromaffin-like (ECL) Cells | 0.014 nM | |
| Reg-1 Promoter Activation | Gastrin (1 nM) | AGS-GR Cells | 4.2 ± 0.4-fold increase | [7] |
Signaling Pathways
The physiological effects of Gastrin I (1-14) are initiated by its binding to the CCK2 receptor, a G-protein coupled receptor (GPCR). This interaction triggers a cascade of intracellular signaling events.[3]
Gq/PLC/PKC Pathway
The primary signaling pathway activated by the Gastrin-CCK2R interaction is the Gq alpha subunit pathway.[8]
Figure 1: Gq/PLC/PKC Signaling Pathway.
Activation of Phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3).[9] DAG activates Protein Kinase C (PKC), while IP3 stimulates the release of intracellular calcium (Ca2+).[9] These events are central to the stimulation of gastric acid secretion and cell proliferation.
RhoA GTPase Pathway
Gastrin-mediated signaling also involves the activation of the Rho family of small GTPases, particularly RhoA.[5][6] This pathway is crucial for the gastrin-induced expression of the Reg-1 gene.[7]
Figure 2: Gastrin-induced RhoA Activation.
Transactivation of Epidermal Growth Factor Receptor (EGFR)
Gastrin can also transactivate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of mitogen-activated protein kinase (MAPK) pathways, which are critical for cell proliferation.[4][9]
Figure 3: EGFR Transactivation by Gastrin.
Experimental Protocols
Gastric Acid Secretion Assay (Isolated Gastric Glands)
This in vitro protocol provides a method to measure the direct effect of Gastrin I (1-14) on acid secretion from isolated gastric glands.
Figure 4: Gastric Acid Secretion Assay Workflow.
Methodology:
-
Isolation of Gastric Glands: Gastric glands are isolated from rabbit or rodent stomachs by enzymatic digestion with collagenase.
-
Incubation: Isolated glands are incubated in a buffer containing a weak base labeled with a radioisotope, typically [14C]aminopyrine. In an acidic environment, aminopyrine becomes protonated and trapped within the glands.
-
Stimulation: Glands are treated with varying concentrations of Gastrin I (1-14) to generate a dose-response curve.
-
Measurement: The accumulation of radiolabeled aminopyrine within the glands is measured by liquid scintillation counting and is used as an index of acid secretion.
Cell Proliferation Assay (BrdU Incorporation)
This protocol measures the mitogenic effect of Gastrin I (1-14) on gastric epithelial cells.
Figure 5: Cell Proliferation Assay Workflow.
Methodology:
-
Cell Culture: Human gastric cancer cell lines engineered to express the CCK2 receptor (e.g., AGS-CCK2R) are cultured in 96-well plates.[10]
-
Serum Starvation: Cells are serum-starved to synchronize them in the G0/G1 phase of the cell cycle.
-
Stimulation: Cells are treated with various concentrations of Gastrin I (1-14).
-
BrdU Labeling: 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, is added to the culture medium and is incorporated into the DNA of proliferating cells.
-
Detection: An enzyme-linked immunosorbent assay (ELISA) using an anti-BrdU antibody is used to quantify the amount of incorporated BrdU, which is proportional to the rate of cell proliferation.
CCK2 Receptor Binding Assay
This protocol determines the binding affinity of Gastrin I (1-14) to its receptor.
Figure 6: Receptor Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line overexpressing the human CCK2 receptor.
-
Competitive Binding: Membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to the CCK2 receptor (e.g., [125I]-Gastrin-17) and increasing concentrations of unlabeled Gastrin I (1-14).
-
Separation: The membrane-bound radioligand is separated from the free radioligand by rapid filtration.
-
Quantification: The radioactivity of the membrane-bound fraction is measured.
-
Data Analysis: The data is used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) and the binding affinity (Ki) of Gastrin I (1-14) can be calculated.
Implications for Drug Development
The potent physiological effects of Gastrin I (1-14) make it and its signaling pathways attractive targets for drug development.
-
Gastroesophageal Reflux Disease (GERD) and Peptic Ulcer Disease: Antagonists of the CCK2 receptor could potentially reduce gastric acid secretion and offer an alternative or adjunct therapy to proton pump inhibitors.
-
Gastric Cancer: Given the trophic effects of gastrin on certain gastric and colorectal cancer cells that overexpress the CCK2 receptor, targeting this pathway could be a viable anti-cancer strategy.[3]
-
Gastric Atrophy: Agonists of the gastrin pathway might have therapeutic potential in conditions characterized by gastric mucosal atrophy.
Conclusion
This compound, is a biologically active peptide with significant physiological effects on the gastrointestinal system. Its primary roles in stimulating gastric acid secretion and promoting mucosal growth are well-established, and the key signaling pathways mediating these effects have been elucidated. While there is a need for more quantitative data and standardized protocols specifically for the (1-14) fragment, the information presented in this guide provides a solid foundation for researchers and drug development professionals. A deeper understanding of the nuanced roles of this peptide fragment will be critical for harnessing its therapeutic potential and mitigating its potential pathological effects.
References
- 1. This compound peptide [novoprolabs.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Gastrin and Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound - Echelon Biosciences [echelon-inc.com]
- 6. physoc.org [physoc.org]
- 7. Control of expression of the lectin-like protein Reg-1 by gastrin: role of the Rho family GTPase RhoA and a C-rich promoter element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Gastrin-induced proliferation involves MEK partner 1 (MP1) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Gastrin I (1-14), Human: An Endogenous Peptide Hormone
This technical guide provides a comprehensive overview of the endogenous peptide hormone, Gastrin I (1-14), human. It is intended for researchers, scientists, and drug development professionals interested in the physiological roles and therapeutic potential of this gastrin fragment. This document details its biochemical properties, signaling pathways, and the experimental methodologies used for its characterization.
Introduction
Gastrin I (1-14) is a fourteen-amino-acid peptide fragment derived from the C-terminus of Gastrin I (also known as Gastrin-17). Gastrin, a key hormone in the gastrointestinal system, is primarily responsible for the stimulation of gastric acid secretion.[1] It is produced by G-cells in the antrum of the stomach and is released in response to food intake.[1] Gastrin I (1-14) represents a significant bioactive fragment of its parent hormone, capable of binding to the cholecystokinin (B1591339) B (CCK2) receptor and initiating downstream signaling cascades.
Biochemical and Physicochemical Properties
The fundamental characteristics of human Gastrin I (1-14) are summarized in the table below.
| Property | Value | Reference |
| Sequence | (Glp)-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-OH | [2] |
| Molecular Formula | C79H100N16O27 | N/A |
| Molecular Weight | 1704 g/mol | [2] |
| CAS Number | 100940-57-6 | [2] |
Quantitative Data
Table 1: Biological Activity of Human Gastrin I (1-17)
| Parameter | Value | Cell Line/System | Reference |
| EC50 (Gastric Epithelial Cell Proliferation) | 6.2 pM | Not Specified | [3] |
| EC50 (Histamine Secretion) | 0.014 nM | Not Specified | [3] |
| IC50 (CCK2 Receptor Binding) | 0.9 nM | Human gastric leiomyosarcoma cells | [4] |
| EC50 (Cytosolic Calcium Increase) | 11 nM | Isolated rabbit stomach parietal cells | [4] |
| ED50 (Pepsinogen Secretion) | 30 nM | Isolated human peptic cells | [4] |
Disclaimer: The data presented above is for the full-length Gastrin I (1-17) and should be considered as an approximation of the activity of Gastrin I (1-14). The C-terminal region is crucial for receptor binding and activation; therefore, the 1-14 fragment is expected to retain biological activity, though its specific affinity and potency may differ.
Signaling Pathways
Gastrin I (1-14) exerts its physiological effects by binding to the CCK2 receptor, a G-protein coupled receptor (GPCR). This interaction primarily activates the Gq alpha subunit, initiating a well-characterized intracellular signaling cascade.
Figure 1: Gastrin I (1-14) signaling cascade.
Upon binding of Gastrin I (1-14) to the CCK2 receptor, the activated Gαq subunit stimulates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, where it binds to its receptor and triggers the release of stored calcium ions (Ca²⁺) into the cytoplasm. The increase in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC). Activated PKC can then phosphorylate various downstream targets, leading to the activation of the MAPK/ERK pathway and the RhoA signaling pathway. These pathways culminate in the stimulation of gastric acid secretion from parietal cells and the expression of genes such as the regenerating islet-derived protein (Reg).[2]
Experimental Protocols
The following sections outline generalized protocols for studying the bioactivity of Gastrin I (1-14). These are representative methodologies and may require optimization for specific experimental conditions.
CCK2 Receptor Binding Assay (Competitive Radioligand Binding)
This protocol describes a method to determine the binding affinity of Gastrin I (1-14) to the CCK2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line overexpressing human CCK2 receptor (e.g., CHO-CCK2R, AR42J).
-
Radiolabeled ligand (e.g., 125I-Gastrin I or a high-affinity CCK2R antagonist).
-
Unlabeled Gastrin I (1-14) (competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/mL BSA, and a protease inhibitor cocktail).
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of unlabeled Gastrin I (1-14). Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled CCK2R ligand).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of Gastrin I (1-14). Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vitro Gastric Acid Secretion Assay (Aminopyrine Uptake)
This assay indirectly measures gastric acid secretion from isolated gastric glands or parietal cells by quantifying the accumulation of the weak base 14C-aminopyrine.
Materials:
-
Isolated gastric glands or enriched parietal cells from a suitable animal model (e.g., rabbit or rat).
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate culture medium.
-
14C-aminopyrine.
-
Gastrin I (1-14) at various concentrations.
-
Histamine and carbachol (B1668302) (as positive controls).
-
A proton pump inhibitor (e.g., omeprazole) to determine background.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Cell Preparation: Isolate gastric glands or parietal cells using established enzymatic digestion and centrifugation techniques.
-
Pre-incubation: Pre-incubate the cells in medium containing 14C-aminopyrine for a short period (e.g., 10-15 minutes) at 37°C.
-
Stimulation: Add varying concentrations of Gastrin I (1-14) to the cell suspension. Include control wells with vehicle, histamine, or carbachol.
-
Incubation: Incubate the cells for a defined period (e.g., 30-60 minutes) at 37°C to allow for acid secretion and aminopyrine (B3395922) accumulation.
-
Separation: Pellet the cells by centrifugation and wash them with ice-cold medium to remove extracellular 14C-aminopyrine.
-
Lysis and Quantification: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the amount of acid secreted. Plot the aminopyrine accumulation against the log concentration of Gastrin I (1-14) to determine the EC50 value.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for characterizing the biological activity of a peptide hormone like Gastrin I (1-14).
References
Methodological & Application
Application Notes and Protocols: Gastrin I (1-14), Human, for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin I (1-14), a truncated form of the peptide hormone gastrin, is a key regulator of gastrointestinal physiology. Primarily known for stimulating gastric acid secretion, it also exhibits significant mitogenic effects on various cell types, particularly gastric epithelial and cancer cells.[1] These properties make Gastrin I (1-14) a valuable tool in cell culture experiments for studying cell proliferation, differentiation, signaling pathways, and for the development of novel therapeutics targeting gastrointestinal disorders and cancers. This document provides detailed application notes and protocols for the use of human Gastrin I (1-14) in cell culture experiments.
Gastrin I (1-14) exerts its effects primarily through the cholecystokinin (B1591339) 2 (CCK2) receptor, a G-protein coupled receptor. Binding of gastrin to the CCK2 receptor activates a cascade of intracellular signaling pathways, including the protein kinase C (PKC), RhoA, and mitogen-activated protein kinase (MAPK) pathways, which are crucial for its biological activities.
Data Presentation
The following table summarizes the effective concentrations and observed effects of Gastrin I (or its related forms) in various cell culture applications. This data can serve as a starting point for experimental design.
| Cell Line/System | Assay | Concentration Range | Optimal/Effective Concentration | Treatment Duration | Observed Effect |
| Gastric Epithelial Cells | Proliferation | Not Specified | EC50: 6.2 pM | Not Specified | Stimulation of proliferation |
| Gastric Cells | Histamine (B1213489) Secretion | Not Specified | EC50: 0.014 nM | Not Specified | Stimulation of histamine secretion |
| AGS-B (gastric adenocarcinoma) | [3H]thymidine incorporation | Not Specified | 20 nM (G-17) | Not Specified | Maximum effective concentration for proliferation |
| AGS and AGS-GR (gastric adenocarcinoma) | xCELLigence Proliferation Assay | 0.1 - 100 nM | Dose-dependent increase | Up to 70 hours | Stimulation of proliferation |
| Adenocarcinoma Cells | Gene Expression Analysis | Not Specified | Not Specified | 1 hour (transient) vs. 14 hours (sustained) | Differential gene expression, with sustained treatment leading to prolonged ERK1/2 activation |
| Human Gastric Organoids | Organoid Culture Medium | Not Specified | 10 nM | Continuous | Component of growth medium for maintaining organoid cultures[2] |
Signaling Pathways
Gastrin I (1-14) binding to the CCK2 receptor initiates a complex network of intracellular signaling pathways that regulate cellular processes like proliferation and migration. Below are diagrams illustrating the key pathways involved.
Caption: Overview of Gastrin I (1-14) signaling pathways.
Caption: Gastrin-activated MAPK/ERK signaling cascade.
Experimental Protocols
Preparation of Gastrin I (1-14), Human Stock Solution
-
Reconstitution: Gastrin I (1-14) is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the peptide in a small amount of sterile, nuclease-free water or a buffer such as 1% ammonium (B1175870) hydroxide (B78521) with sonication for poorly soluble preparations. For a 1 mg/mL stock solution, for example, add 1 mL of solvent to 1 mg of peptide.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Cell Proliferation Assays
1. MTT Assay
This colorimetric assay measures cell metabolic activity, which is indicative of cell viability and proliferation.
-
Materials:
-
Cells of interest (e.g., AGS, MKN1)
-
Complete cell culture medium
-
96-well tissue culture plates
-
Gastrin I (1-14) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of Gastrin I (1-14) (e.g., 0.1, 1, 10, 100 nM). Include a vehicle control (medium with the same solvent concentration used for the peptide).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Incubate the plate in the dark at room temperature for 2-4 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. BrdU Incorporation Assay
This assay measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog, bromodeoxyuridine (BrdU), into the DNA of proliferating cells.
-
Materials:
-
Protocol:
-
Seed and treat cells with Gastrin I (1-14) as described in the MTT assay protocol (Steps 1-3).
-
Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell cycle length.
-
Remove the labeling solution and fix the cells.
-
Denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Incubate with an anti-BrdU primary antibody.
-
Wash the wells and incubate with an HRP-conjugated secondary antibody.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution and measure the absorbance at the appropriate wavelength.
-
Western Blot Analysis of Signaling Pathways
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the Gastrin I (1-14) signaling cascade.
-
Materials:
-
Cells of interest
-
6-well or 10 cm tissue culture plates
-
Gastrin I (1-14) stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary to reduce basal signaling.
-
Treat the cells with the desired concentration of Gastrin I (1-14) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Human Gastric Organoid Culture
Gastrin I is a component of the culture medium for human gastric organoids.
-
Materials:
-
Human gastric tissue or cryopreserved organoids
-
Basement membrane extract (e.g., Matrigel or Cultrex)
-
Gastric Organoid Culture Medium (see reference for complete composition)[2] containing Gastrin I (10 nM)
-
Cell culture plates
-
Standard cell culture equipment
-
-
Protocol: (Adapted from a published protocol)[2][5]
-
Thawing and Seeding:
-
Rapidly thaw cryopreserved organoids in a 37°C water bath.
-
Wash the organoids with basal medium and centrifuge to pellet.
-
Resuspend the organoid pellet in basement membrane extract on ice.
-
Plate droplets of the organoid-matrix mixture into pre-warmed culture plates.
-
Allow the matrix to solidify at 37°C for 15-30 minutes.
-
Overlay with pre-warmed Gastric Organoid Culture Medium containing 10 nM Gastrin I.
-
-
Maintenance:
-
Replace the culture medium every 2-3 days.
-
Monitor organoid growth and morphology using a microscope.
-
-
Passaging:
-
Mechanically or enzymatically dissociate the organoids.
-
Re-plate the organoid fragments in fresh basement membrane extract and culture medium.
-
-
Experimental Workflow for Investigating Gastrin I (1-14) Effects
Caption: A typical experimental workflow.
Conclusion
This compound, is a versatile peptide for in vitro studies of gastrointestinal cell biology and cancer. The protocols and data provided herein offer a comprehensive guide for researchers to effectively utilize this peptide in their cell culture experiments. Careful optimization of experimental conditions, such as cell density, peptide concentration, and treatment duration, is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols: Gastrin I (1-14), Human in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin I (1-14), a fragment of the human gastrin I peptide hormone, plays a significant role in gastrointestinal physiology, primarily by stimulating gastric acid secretion. In the context of oncology, emerging research has highlighted its involvement in the proliferation, migration, and invasion of various cancer cells. These effects are predominantly mediated through the cholecystokinin (B1591339) B receptor (CCK2R), a G-protein coupled receptor often overexpressed in malignant tissues. This document provides detailed application notes and experimental protocols for the use of Gastrin I (1-14), human, in cancer research, aimed at facilitating its use in investigating cancer biology and developing novel therapeutic strategies.
Applications in Cancer Research
Gastrin I (1-14) is a valuable tool for studying the progression of several cancers, including but not limited to:
-
Gastric Cancer: Gastrin can act as a growth factor for gastric cancer cells.[1]
-
Colorectal Cancer: It may play a role in the development of colorectal carcinoma.
-
Pancreatic Cancer: The gastrin/CCK2R axis is implicated in pancreatic cancer cell proliferation.[2]
-
Other Cancers: The expression of CCK2R has been reported in various other tumors, suggesting a potential role for gastrin in their pathophysiology.[3]
Key Research Applications:
-
Induction of Cell Proliferation and Survival: Studying the mitogenic and anti-apoptotic effects of gastrin on cancer cell lines.
-
Investigation of Cell Migration and Invasion: Elucidating the mechanisms by which gastrin promotes cancer cell motility and metastasis.
-
Elucidation of Signaling Pathways: Mapping the intracellular signaling cascades activated by the gastrin/CCK2R interaction.
-
Drug Screening: Using Gastrin I (1-14) to stimulate cancer cell growth in assays for screening potential anticancer agents.
-
Organoid and Tumorsphere Cultures: As a component of growth media for generating more physiologically relevant in vitro cancer models.[4]
Quantitative Data
The following tables summarize quantitative data regarding the effects of gastrin and its analogs in cancer research.
| Parameter | Cell Line/System | Value | Reference |
| EC50 (Proliferation) | Gastric Epithelial Cells | 6.2 pM | [5] |
| EC50 (Histamine Secretion) | Gastric Epithelial Cells | 0.014 nM | [5] |
| Increase in DNA Synthesis | AR42J (Pancreatic Acinar) | ~1.5-fold | [3] |
| GH3 (Pituitary) | ~1.6-fold | [6] | |
| HT-29 (Colon) | up to 1.6-fold | [6] | |
| CHO (Ovarian) | ~1.8-fold | [6] | |
| Rat-1 (Fibroblast) | ~3-fold | [6] | |
| Swiss 3T3 (Fibroblast) | ~4-fold | [6] |
| Parameter | Cancer Type | IC50 Value (for SP-G, a broad-spectrum neuropeptide antagonist targeting GRP/gastrin receptors) | Reference |
| IC50 (Growth Inhibition) | H69 (SCLC) | 10.5 µM | [7] |
| HT29 (Colorectal) | 18 µM | [7] | |
| Ovarian Carcinoma | 31 µM | [7] | |
| Non-Small-Cell Carcinoma | 33.5 µM | [7] |
Signaling Pathways
Gastrin I (1-14) binding to the CCK2R activates multiple downstream signaling pathways that are crucial for its effects on cancer cells.
Pro-Proliferative and Pro-Survival Signaling
Activation of CCK2R by gastrin initiates signaling cascades involving MAPK/ERK, PI3K/AKT, and β-catenin, leading to increased cell proliferation and survival.
Caption: Gastrin I (1-14) induced pro-proliferative signaling pathways.
Pro-Metastatic Signaling
Gastrin I (1-14) also promotes cancer cell migration and invasion by upregulating the expression of matrix metalloproteinase-2 (MMP-2) and vascular endothelial growth factor (VEGF).[2][6][8]
Caption: Gastrin I (1-14) induced pro-metastatic signaling.
Inhibitory Signaling Pathway in Colon Cancer
Interestingly, in some contexts, such as colon cancer, gastrin has been shown to inhibit cell growth through a novel signaling pathway involving EGR1, AE2, p16, and phosphorylated ERK.[9]
Caption: Gastrin-mediated inhibitory signaling in colon cancer.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of Gastrin I (1-14) on the proliferation of adherent cancer cell lines.
Materials:
-
This compound (lyophilized powder)
-
Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Cancer cell line of interest (e.g., AGS, SGC-7901)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Procedure:
-
Reconstitution of Gastrin I (1-14): Reconstitute the lyophilized peptide in a small amount of sterile DMSO to create a stock solution (e.g., 1 mM). Further dilute the stock solution in serum-free medium to the desired working concentrations.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Serum Starvation: After 24 hours, aspirate the complete medium and wash the cells once with PBS. Add 100 µL of serum-free medium to each well and incubate for another 24 hours to synchronize the cells.
-
Treatment: Prepare serial dilutions of Gastrin I (1-14) in serum-free medium. A typical concentration range to test is 0.1 nM to 1 µM. Remove the serum-free medium from the wells and add 100 µL of the Gastrin I (1-14) dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest Gastrin I (1-14) concentration).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control.
Transwell Migration and Invasion Assay
This protocol outlines the procedure to assess the effect of Gastrin I (1-14) on cancer cell migration and invasion.
Materials:
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Crystal Violet staining solution
-
Cotton swabs
Procedure:
-
Reconstitution of Gastrin I (1-14): Prepare as described in the MTT assay protocol.
-
Coating of Inserts (for Invasion Assay): Thaw Matrigel on ice. Dilute Matrigel with cold serum-free medium (the dilution factor needs to be optimized for the cell line). Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4 hours to allow for gelling.
-
Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 24 hours. Harvest the cells by trypsinization and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Assay Setup:
-
Lower Chamber: Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Upper Chamber: Add 200 µL of the cell suspension to the upper chamber of the Transwell inserts. Add Gastrin I (1-14) at the desired concentrations (e.g., 10 nM - 1 µM) to the upper chamber. Include a vehicle control.
-
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 12-48 hours.
-
Staining:
-
Carefully remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
-
Quantification:
-
Wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated/invaded cells in several random fields under a microscope. Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance measured.
-
Western Blotting for Signaling Pathway Analysis
This protocol provides a framework for detecting the activation of key signaling proteins in response to Gastrin I (1-14).
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-MMP-2, anti-VEGF, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 24 hours. Treat the cells with Gastrin I (1-14) at the desired concentration and for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein).
Experimental Workflow
Caption: General experimental workflow for studying Gastrin I (1-14) in cancer research.
References
- 1. Netrin-1 induces the proliferation of gastric cancer cells via the ERK/MAPK signaling pathway and FAK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gastrin I (1-14) ≥92% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gastrin/CCK-B Receptor Signaling Promotes Cell Invasion and Metastasis by Upregulating MMP-2 and VEGF Expression in Gastric Cancer [jcancer.org]
- 7. Increased gastrin-releasing peptide (GRP) receptor expression in tumour cells confers sensitivity to [Arg6,D-Trp7,9,NmePhe8]-substance P (6–11)-induced growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gastrin/CCK-B Receptor Signaling Promotes Cell Invasion and Metastasis by Upregulating MMP-2 and VEGF Expression in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. snapcyte.com [snapcyte.com]
Application Notes and Protocols: Human Gastrin I (1-14) ELISA Kit
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Gastrin is a crucial peptide hormone that regulates the secretion of gastric acid in the stomach and supports gastric motility.[1][2] It is produced by G-cells located in the stomach, duodenum, and pancreas.[1][2] Gastrin exists in several forms, derived from a common precursor, with gastrin-34 ("big gastrin") being the predominant circulating form.[1][2] However, smaller fragments, including gastrin-17 ("little gastrin") and gastrin-14 (B1141676) ("minigastrin"), possess full biological activity.[1][2] The Human Gastrin I (1-14) ELISA (Enzyme-Linked Immunosorbent Assay) kit is a competitive immunoassay designed for the quantitative measurement of human gastrin-14 in serum, plasma, and cell culture supernatants. This kit is a valuable tool for researchers studying gastrointestinal physiology and pathologies associated with abnormal gastrin levels, such as certain ulcers and gastrinomas.[3]
Principle of the Assay
This ELISA kit operates on the principle of competitive binding. The microplate wells are pre-coated with a goat anti-rabbit IgG antibody. The assay involves the addition of standards or samples, a fixed amount of biotinylated gastrin peptide, and a specific primary rabbit antibody against gastrin to the wells. The unlabeled gastrin in the samples and the biotinylated gastrin compete for binding to the primary antibody. The antibody-antigen complex is then captured by the secondary antibody on the plate. After washing away unbound substances, streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated gastrin. A substrate solution is then added, and the color development is inversely proportional to the amount of gastrin in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. A standard curve is generated to determine the concentration of gastrin in the unknown samples.[4]
Technical Data
The following tables summarize the performance characteristics of the Human Gastrin I ELISA Kit.
Table 1: Kit Specifications
| Parameter | Specification |
| Assay Type | Competitive ELISA |
| Sample Types | Serum, Plasma, Cell Culture Supernatants |
| Reactivity | Human, Mouse, Rat |
| Detection Range | 0.1 - 1,000 pg/mL |
| Sensitivity | 9.92 pg/mL |
| Assay Time | Approximately 5 hours |
| Detection Method | Colorimetric |
Data is based on a representative Gastrin ELISA kit and may vary between different manufacturers.[2]
Table 2: Standard Curve Example
| Standard Concentration (pg/mL) | Optical Density (OD) at 450 nm |
| 1000 | Value |
| 250 | Value |
| 62.5 | Value |
| 15.6 | Value |
| 3.9 | Value |
| 0 | Value |
Note: This is an example of a typical standard curve. A new standard curve must be generated for each assay.
Experimental Protocols
Materials Provided
-
Pre-coated 96-well strip microplate
-
Wash Buffer Concentrate
-
Standard Peptide (lyophilized)
-
Assay Diluent
-
Biotinylated Gastrin Peptide
-
HRP-Streptavidin Concentrate
-
TMB One-Step Substrate Reagent
-
Stop Solution
-
Plate Sealers
Materials Required but Not Provided
-
Deionized or distilled water
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Tubes for standard and sample dilutions
-
Orbital shaker
Reagent Preparation
-
Wash Buffer: Dilute the 20x Wash Buffer Concentrate with deionized or distilled water to prepare 1x Wash Buffer.
-
Standard Curve Preparation: Reconstitute the lyophilized Standard Peptide with Assay Diluent to create a stock solution. Perform serial dilutions to prepare the standard curve ranging from 1000 pg/mL to 0 pg/mL.
-
Biotinylated Gastrin Peptide: Prepare the working solution by diluting the concentrated Biotinylated Gastrin Peptide in Assay Diluent.
-
HRP-Streptavidin: Prepare the working solution by diluting the concentrated HRP-Streptavidin in Assay Diluent shortly before use.
Sample Preparation
-
Serum: Allow blood to clot for at least 30 minutes and centrifuge at 1000 x g for 10 minutes. Collect the serum.
-
Plasma: Collect plasma using EDTA as an anticoagulant. Centrifuge at 1000 x g for 10 minutes within 30 minutes of collection.
-
Cell Culture Supernatants: Centrifuge to remove any cellular debris.
-
Dilution: Samples may require dilution in Assay Diluent. A 2-fold dilution is recommended for human serum and plasma.[2] The appropriate dilution factor should be determined experimentally.
Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Add 50 µL of each Standard, sample, and blank (Assay Diluent) to the appropriate wells.
-
Add 25 µL of the primary antibody solution to each well (except the blank).
-
Add 25 µL of the biotinylated gastrin peptide solution to each well (except the blank).
-
Seal the plate and incubate for 2 hours at room temperature on an orbital shaker.[4]
-
Aspirate each well and wash three times with 300 µL of 1x Wash Buffer. Invert the plate and blot it against clean paper towels after the last wash.
-
Add 100 µL of the prepared HRP-Streptavidin solution to each well.
-
Seal the plate and incubate for 45 minutes at room temperature.[1]
-
Repeat the wash step as in step 6.
-
Add 100 µL of TMB One-Step Substrate Reagent to each well.
-
Incubate for 30 minutes at room temperature in the dark.[1]
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 5 minutes.
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the average zero standard optical density from all other readings.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of gastrin in the samples by interpolating their absorbance values from the standard curve and multiplying by the dilution factor.
Visualizations
Caption: Workflow of the Human Gastrin I (1-14) Competitive ELISA.
Caption: Troubleshooting guide for common ELISA issues.
References
Application Notes and Protocols for Gastrin I (1-14), Human in Organoid Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin I is a peptide hormone crucial for the regulation of gastric acid secretion and has demonstrated significant mitogenic effects on gastric cells.[1] The human fragment Gastrin I (1-14) is increasingly utilized as a key supplement in three-dimensional (3D) organoid cultures, particularly for gastrointestinal tissues such as the stomach, intestine, and pancreas.[1] Its primary role in this context is to act as a growth factor, stimulating the proliferation and differentiation of organoid cells, thereby promoting robust organoid formation and expansion. These organoid models serve as invaluable tools for studying tissue homeostasis, disease modeling, and drug screening.
This document provides detailed application notes and protocols for the effective use of "Gastrin I (1-14), human" in organoid culture systems.
Mechanism of Action and Signaling Pathway
Gastrin I exerts its effects by binding to the cholecystokinin (B1591339) B receptor (CCK2R), a G-protein coupled receptor expressed on the surface of various gastrointestinal cells.[2][3] This binding event triggers a cascade of intracellular signaling pathways that are pivotal for cell proliferation and survival.
The activation of CCK2R by Gastrin I initiates signaling through multiple pathways, including:
-
Phospholipase C (PLC) Pathway: This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and activation of Protein Kinase C (PKC).[3][4][5]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the MAPK cascade, including ERK1/2, is a key driver of cell proliferation.[3][5]
-
Phosphoinositide 3-Kinase (PI3K)/AKT Pathway: This pathway is crucial for cell survival and growth.[2][3]
-
Transactivation of Epidermal Growth Factor Receptor (EGFR): CCK2R activation can lead to the transactivation of EGFR, further amplifying proliferative signals.[3]
These signaling events culminate in the regulation of gene expression, promoting cell cycle progression and inhibiting apoptosis, which are essential for organoid development and maintenance.
Quantitative Data Summary
The following tables summarize the recommended working concentrations of this compound, in various organoid culture media and its observed effects on organoid development.
Table 1: Recommended Concentrations of this compound in Organoid Culture Media
| Organoid Type | Recommended Concentration | Reference(s) |
| Human Gastric Organoids | 1 nM | [6] |
| Human Gastric Organoids | 10 nM | |
| Mouse Gastric Organoids | 10 nM | |
| Human Intestinal Organoids | 10 nM | [7] |
| Human Pancreatic Organoids | 0.01 µM (10 nM) | [8] |
| Human Pancreatic Organoids | 20 nM | [9] |
Table 2: Effects of Gastrin I on Organoid Properties
| Parameter | Organoid Type | Effect | Quantitative Data | Reference(s) |
| Proliferation | Gastric Epithelial Cells | Stimulates proliferation | EC₅₀ = 6.2 pM | [1] |
| Organoid Number | Mouse Cardia Organoids | Dose-dependent increase | Significant increase at 1 nM and 10 nM | [10] |
| Organoid Size | Mouse Cardia Organoids | No significant change | - | [10] |
| Gene Expression | Mouse Cardia Organoids | Upregulation | Dose-dependent increase in Cck2r and Lgr5 mRNA | [10] |
| Culture Viability | Human Gastric Organoids | Essential for long-term growth | Removal limits growth to 10-20 weeks | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile, nuclease-free water or 1% ammonia (B1221849) solution
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Reconstitution: Briefly centrifuge the vial of lyophilized Gastrin I (1-14) to ensure the powder is at the bottom. Reconstitute the peptide in sterile, nuclease-free water or, if solubility is an issue, a 1% ammonia solution with sonication to achieve a desired stock concentration (e.g., 100 µM).[1] For example, to make a 100 µM stock solution from 500 µg of peptide (MW ≈ 1704 g/mol ), dissolve it in approximately 2.93 mL of solvent.
-
Aliquoting: Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions are typically stable for up to 2 months at -20°C.[11]
Protocol 2: Human Gastric Organoid Culture with Gastrin I (1-14)
This protocol is adapted from established methods for human gastric organoid culture.
Materials:
-
Human gastric tissue or cryopreserved gastric organoids
-
Basal culture medium (e.g., Advanced DMEM/F-12)
-
Growth factor-reduced Matrigel or other suitable basement membrane extract
-
Complete Gastric Organoid Medium (see Table 3)
-
Cell recovery solution (for passaging)
-
Sterile tissue culture plates (24-well or 48-well)
Table 3: Example Composition of Human Gastric Organoid Medium
| Component | Final Concentration |
| Advanced DMEM/F-12 | Base |
| Wnt-3a conditioned medium | 50% |
| R-spondin-1 conditioned medium | 10% |
| Noggin conditioned medium | 10% |
| B27 supplement | 1x |
| N2 supplement | 1x |
| N-Acetylcysteine | 1 mM |
| Human EGF | 50 ng/mL |
| Human FGF10 | 200 ng/mL |
| This compound | 1 nM |
| A83-01 (TGF-β inhibitor) | 2 µM |
| Y-27632 (ROCK inhibitor) | 10 µM (add for the first 2-3 days after seeding/passaging) |
| Nicotinamide | 10 mM (optional, can improve initial formation) |
Procedure:
-
Preparation:
-
Thaw all reagents and supplements on ice.
-
Pre-warm a tissue culture plate at 37°C.
-
Prepare the complete gastric organoid medium by adding all supplements to the basal medium. Sterile filter the final medium.
-
-
Seeding Organoids:
-
From Tissue: Isolate gastric glands from fresh tissue using established protocols involving EDTA chelation and mechanical dissociation.
-
From Cryopreserved Organoids: Thaw a vial of organoids rapidly in a 37°C water bath. Wash the organoids with basal medium to remove cryoprotectant.
-
Resuspend the isolated glands or thawed organoids in cold growth factor-reduced Matrigel at an appropriate density (e.g., 50-100 glands/organoids per 50 µL Matrigel).
-
Carefully dispense 50 µL domes of the Matrigel-organoid suspension into the center of the pre-warmed wells.
-
Incubate the plate at 37°C for 15-20 minutes to allow the Matrigel to solidify.
-
Gently add 500 µL of complete gastric organoid medium (containing Gastrin I and Y-27632) to each well.
-
-
Organoid Maintenance:
-
Culture the organoids in a 37°C, 5% CO₂ incubator.
-
Change the medium every 2-3 days with fresh complete gastric organoid medium (without Y-27632).
-
Monitor organoid growth and morphology using a brightfield microscope. Organoids should form cystic structures that subsequently bud.
-
-
Passaging Organoids:
-
When organoids become large and dense (typically every 7-14 days), they need to be passaged.
-
Aspirate the medium and add cold cell recovery solution to depolymerize the Matrigel.
-
Mechanically disrupt the organoids by pipetting up and down.
-
Wash the organoid fragments with basal medium and re-plate them in fresh Matrigel as described in step 2.
-
Troubleshooting and Considerations
-
Low Organoid Formation Efficiency: Ensure the quality of the starting tissue is high and that the isolation procedure is not too harsh. The concentration of Gastrin I and other growth factors may need to be optimized for specific cell lines or patient samples. The addition of Nicotinamide can improve initial organoid formation.[6]
-
Poor Organoid Growth: Check the activity of all growth factors, including Gastrin I. Ensure that the medium is changed regularly to replenish nutrients. The density of seeded organoids can also impact growth; too low a density may lack necessary paracrine signaling.
-
Variability between Batches: Use a consistent source and lot of Gastrin I (1-14) and other reagents to minimize variability. Perform quality control on each new batch of reagents.
Conclusion
"this compound" is an essential component for the successful culture of various gastrointestinal organoids. By activating the CCK2R and its downstream signaling pathways, it promotes the proliferation and survival of organoid cells, leading to robust 3D structures that closely mimic the in vivo tissue architecture. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this peptide in their organoid-based studies, paving the way for advancements in disease modeling, drug discovery, and personalized medicine.
References
- 1. rndsystems.com [rndsystems.com]
- 2. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cck-8assay.com [cck-8assay.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. This compound - Echelon Biosciences [echelon-inc.com]
- 7. Advances and applications of gut organoids: modeling intestinal diseases and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. Recent Advances in Organoid Development and Applications in Disease Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gastrin stimulates a cholecystokinin-2-receptor-expressing cardia progenitor cell and promotes progression of Barrett's-like esophagus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Gastrin I (1-14), Human in G Protein-Coupled Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin I (1-14), human, a truncated form of the peptide hormone Gastrin I, is a valuable tool for studying the cholecystokinin (B1591339) B receptor (CCKBR), also known as the CCK2 receptor. This G protein-coupled receptor (GPCR) plays a crucial role in various physiological processes, including the regulation of gastric acid secretion and cell growth in the gastrointestinal tract.[1] These application notes provide detailed protocols for utilizing Gastrin I (1-14) in key in vitro assays to characterize its interaction with the CCKBR and to investigate the downstream signaling pathways.
Physicochemical Properties and Storage
| Property | Value |
| Sequence | Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-OH |
| Molecular Formula | C₇₉H₁₀₀N₁₆O₂₇ |
| Molecular Weight | 1705.72 g/mol |
| Appearance | Lyophilized powder |
| Storage | Store at -20°C for long-term stability. |
| Solubility | Soluble in water. For hydrophobic peptides, dissolving in a small amount of DMSO and then diluting with water is recommended.[2] |
Note: The presence of Trifluoroacetic acid (TFA) as a counterion from HPLC purification can affect the net weight and solubility of the peptide.
Biological Activity and Quantitative Data
| Parameter | Value | Cell Line/System | Application |
| EC₅₀ (Cell Proliferation) | 6.2 pM | Gastric Epithelial Cells | Assessing mitogenic effects |
| EC₅₀ (Histamine Secretion) | 0.014 nM | Gastric Cells | Investigating secretagogue activity |
These values are for the full-length Gastrin I (human) and should be used as a reference.[3][4] It is recommended to perform dose-response experiments to determine the precise potency of Gastrin I (1-14) in your specific assay system.
Signaling Pathway
Activation of the CCKBR by Gastrin I (1-14) primarily initiates a Gq/11-mediated signaling cascade. This pathway involves the activation of Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[1] Downstream of these events, other signaling molecules such as RhoA are also activated.
Caption: CCKBR Gq Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of Gastrin I (1-14) for the CCKBR. It is a competitive binding assay using a radiolabeled ligand.
Caption: Radioligand Binding Assay Workflow.
Materials:
-
Cell Line: A cell line stably expressing the human CCKBR (e.g., CHO-K1, HEK293).
-
Radioligand: ¹²⁵I-labeled Gastrin I or a suitable CCKBR-selective radiolabeled antagonist.
-
This compound: For competition binding.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Fluid.
-
Microplate Harvester and Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Culture CCKBR-expressing cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled gastrin (for non-specific binding).
-
50 µL of various concentrations of Gastrin I (1-14) (e.g., 10⁻¹² M to 10⁻⁶ M).
-
50 µL of radioligand at a concentration close to its Kd.
-
100 µL of the membrane preparation (typically 10-50 µg of protein).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a microplate harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of Gastrin I (1-14).
-
Determine the IC₅₀ value (the concentration of Gastrin I (1-14) that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled CCKBR by Gastrin I (1-14).
Caption: Calcium Mobilization Assay Workflow.
Materials:
-
Cell Line: A cell line stably expressing the human CCKBR (e.g., CHO-K1, HEK293).
-
This compound.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional): To prevent dye leakage from cells.
-
Black-walled, clear-bottom 96-well or 384-well plates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating:
-
Seed the CCKBR-expressing cells into the wells of a black-walled, clear-bottom plate and culture overnight to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer (e.g., 2 µM Fluo-4 AM with 2.5 mM probenecid).
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Wash the cells twice with assay buffer to remove excess dye.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (usually 37°C).
-
Establish a baseline fluorescence reading for each well.
-
Inject varying concentrations of Gastrin I (1-14) into the wells and immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 1-2 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of Gastrin I (1-14).
-
Plot the peak response as a function of the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of Gastrin I (1-14) that produces 50% of the maximal response).
-
cAMP Assay
While the primary signaling pathway for CCKBR is through Gq, some GPCRs can couple to multiple G proteins. A cAMP assay can be used to investigate if Gastrin I (1-14) binding to CCKBR modulates adenylyl cyclase activity, which would indicate coupling to Gs or Gi. For a Gq-coupled receptor, a direct, significant change in cAMP is not expected.
References
Application Notes and Protocols for in vivo Studies of Gastrin Peptides in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct in vivo studies and established protocols for the specific peptide fragment "Gastrin I (1-14), human" in rodent models are not extensively documented in publicly available literature. The following application notes and protocols are based on studies of closely related human gastrin peptides, including full-length amidated gastrin (G-17), glycine-extended gastrin (G-Gly), and progastrin, in transgenic and knockout mouse models. This information provides a foundational understanding of gastrin's physiological effects and signaling in vivo, which can serve as a basis for designing studies with gastrin fragments.
Introduction to Gastrin and its Precursors
Gastrin is a peptide hormone that plays a crucial role in regulating gastric acid secretion and the proliferation of the gastrointestinal mucosa.[1] It is synthesized as a larger precursor, preprogastrin, which is then processed into various forms, including progastrin, glycine-extended gastrins, and the fully processed, C-terminally amidated gastrins (e.g., gastrin-17).[1] While amidated gastrin is the primary stimulant of gastric acid secretion through the cholecystokinin (B1591339) B (CCK2) receptor, its precursors have been shown to have trophic effects, particularly on the colonic epithelium.[1] Rodent models, especially genetically modified mice, have been instrumental in elucidating the distinct and overlapping functions of these gastrin peptides.[1]
Quantitative Data from in vivo Rodent Studies
The following tables summarize quantitative data from studies using transgenic mice that overexpress various forms of human gastrin. These models are essential for understanding the long-term effects of hypergastrinemia.
Table 1: Effects of Human Progastrin Overexpression in hGAS Mice
| Parameter | Wild-Type Control Mice | hGAS Transgenic Mice | Percentage Change | Reference |
| Circulating Progastrin | Normal Levels | 10–1,000x Elevated | +900% to +99,900% | [1] |
| Circulating Amidated Gastrin | Normal Levels | Normal Levels | No significant change | [1] |
| Colonic Proliferation (BrdU Labeling Index) | 4.01 ± 0.98 | 7.46 ± 1.90 (p < 0.05) | +86% | [1] |
Table 2: Effects of Amidated Gastrin Overexpression in INS-GAS Mice
| Parameter | Wild-Type Control Mice | INS-GAS Transgenic Mice (1-3 months) | Percentage Change | Reference |
| Plasma Gastrin Levels | Normal Levels | ~2x Elevated | ~+100% | [1] |
| Gastric Mucosa | Normal | Thickened fundic mucosa, multifocal hyperplasia | - | [2] |
| Parietal and ECL Cells | Normal Numbers | Initially Increased | - | [2] |
| Gastric Acid Secretion | Normal | Increased | - | [2] |
| Long-term (>20 months) Outcome | Normal | Gastric atrophy, metaplasia, carcinoma | - | [2] |
Table 3: Effects of Gastrin Gene Transfer via Electroporation in Mice
| Parameter | Control Mice (Empty Vector) | Gastrin Gene Transfected Mice | Duration of Effect | Reference |
| Plasma Gastrin Level | Baseline | Significantly Increased (p < 0.05) | Up to 3 weeks | [2] |
| pH of Gastric Contents | Baseline | Decreased (p < 0.05) | At 3 weeks | [2] |
Experimental Protocols
Generation and Analysis of Transgenic Mouse Models
This protocol outlines the general steps involved in creating and analyzing transgenic mice overexpressing human gastrin peptides, based on methodologies described in the literature.[1]
Objective: To study the long-term effects of elevated levels of specific gastrin peptides on gastrointestinal physiology and pathology.
Materials:
-
Transgenic construct (e.g., human gastrin gene linked to a specific promoter like the insulin (B600854) promoter for INS-GAS mice or a viral promoter for hGAS mice)
-
FVB/N mice (or other suitable strain)
-
Standard animal housing and care facilities
-
BrdU (5-bromo-2'-deoxyuridine) for proliferation assays
-
Reagents for tissue fixation (e.g., 10% neutral buffered formalin)
-
Equipment for immunohistochemistry
-
ELISA kits for measuring plasma gastrin levels
-
pH meter for gastric content analysis
Procedure:
-
Generation of Transgenic Mice:
-
The transgene (e.g., a human gastrin minigene) is microinjected into the pronuclei of fertilized mouse eggs.
-
Implant the microinjected eggs into pseudopregnant female mice.
-
Screen the offspring for the presence of the transgene using PCR analysis of tail DNA.
-
Establish and maintain transgenic lines.
-
-
Animal Husbandry:
-
House mice in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.
-
Age-match transgenic and wild-type control mice for all experiments.
-
-
Assessment of Colonic Proliferation:
-
Administer BrdU via intraperitoneal injection to mice at a specified dose (e.g., 120 mg/kg).
-
Euthanize the mice after a set time (e.g., 2 hours) to allow for BrdU incorporation into replicating DNA.
-
Dissect the colon and fix in 10% neutral buffered formalin.
-
Embed the tissue in paraffin (B1166041) and cut sections.
-
Perform immunohistochemistry using an anti-BrdU antibody to visualize labeled cells.
-
Calculate the BrdU labeling index by counting the number of labeled cells per crypt and expressing it as a percentage of the total number of cells.
-
-
Hormone and pH Measurement:
-
Collect blood samples via cardiac puncture or tail vein bleeding.
-
Separate plasma and measure gastrin and/or progastrin levels using specific radioimmunoassays or ELISA kits.
-
To measure gastric pH, excise the stomach, and flush the contents with a known volume of saline.
-
Centrifuge the collected fluid and measure the pH of the supernatant.[2]
-
In Vivo Gene Electroporation in Skeletal Muscle
This protocol describes a method to achieve transient overexpression of gastrin in rodents to study its acute physiological effects.[2]
Objective: To create an "artificial endocrine tissue" in skeletal muscle for the controlled release of gastrin and to study its effect on gastric acid secretion.
Materials:
-
Wistar rats or ICR mice
-
Expression plasmid containing the rat or human gastrin gene (e.g., pMEPrGaspA)
-
Bupivacaine (B1668057) (0.25%)
-
Electroporator with caliper electrodes
-
Syringes and needles
Procedure:
-
Pre-treatment: Three days prior to gene transfer, inject 0.25% bupivacaine into the target muscle (e.g., M. biceps femoris in mice) to induce muscle fiber regeneration, which enhances DNA uptake.
-
Plasmid Injection: Anesthetize the animal. Inject the gastrin expression plasmid DNA solution directly into the pre-treated muscle.
-
Electroporation: Immediately after DNA injection, apply a series of square electric pulses to the muscle using caliper electrodes. A typical setting is six pulses at 25 V with a duration of 100 msec per pulse.[2]
-
Post-procedure Monitoring: Monitor the animals for recovery.
-
Sample Collection and Analysis: At designated time points (e.g., 1, 2, 3 weeks post-transfection), collect blood to measure plasma gastrin levels. At the end of the study, euthanize the animals and collect gastric contents to measure pH.[2]
Signaling Pathways
Gastrin and Gastric Acid Secretion
Gastrin's primary role is to stimulate gastric acid secretion. It does this through both direct and indirect pathways involving the CCK2 receptor on parietal and enterochromaffin-like (ECL) cells.
Caption: Gastrin signaling pathway for gastric acid secretion.
Proliferative Signaling by Gastrin Precursors
In vivo studies in transgenic mice overexpressing progastrin (hGAS mice) and glycine-extended gastrin (MTI/G-Gly mice) have shown that these precursors induce colonic mucosal hyperproliferation. This effect is mediated by the upregulation of several key intracellular signaling pathways.
Caption: Proliferative signaling by gastrin precursors in colon.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for investigating the in vivo effects of a gastrin peptide in a rodent model.
Caption: General workflow for in vivo rodent studies.
References
Application Notes and Protocols for Investigating Signal Transduction Pathways with Gastrin I (1-14), Human
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin I (1-14), a bioactive fragment of the human peptide hormone Gastrin I, is a crucial tool for elucidating the complex signal transduction pathways that regulate various physiological and pathological processes.[1][2][3][4] Primarily acting as a selective agonist for the cholecystokinin (B1591339) B (CCK2) receptor, Gastrin I (1-14) is instrumental in studies related to gastric acid secretion, cell proliferation, and differentiation, as well as in the investigation of gastrointestinal disorders and cancer.[5][6] These application notes provide a comprehensive overview and detailed protocols for utilizing Gastrin I (1-14) to investigate key signaling cascades.
Gastrin and its receptor, CCK2R, are known to activate a complex network of intracellular signaling pathways.[5] Upon binding to the CCK2 receptor, a G-protein coupled receptor (GPCR), Gastrin initiates multiple signaling cascades.[7][8] The primary pathway involves the Gq protein, which activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7][9] This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[10][11] Furthermore, Gastrin has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK), which is a key mechanism for its mitogenic signals.[10][12][13][14]
Quantitative Data Summary
The following table summarizes the quantitative data regarding the activity of Gastrin I.
| Parameter | Value | Cell Type/System | Reference |
| EC50 for Gastric Epithelial Cell Proliferation | 6.2 pM | Gastric Epithelial Cells | |
| EC50 for Histamine Secretion | 0.014 nM | Gastric Cells |
Signaling Pathways Overview
Gastrin I (1-14) binding to the CCK2 receptor triggers a cascade of intracellular events. The primary signaling pathways are depicted below.
Caption: Gastrin I (1-14) signaling network.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Intracellular Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium concentration in response to Gastrin I (1-14) stimulation using a fluorescent calcium indicator.
Caption: Workflow for calcium mobilization assay.
Materials:
-
Cells expressing CCK2 receptor (e.g., AGS-GR, AR42J)
-
96-well black-walled, clear-bottom tissue culture plates
-
Gastrin I (1-14), human
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filters
Procedure:
-
Cell Seeding: Seed cells into a 96-well black-walled plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator (e.g., 2-5 µM Fluo-4 AM) with 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Gently wash the cells 2-3 times with warm HBSS to remove extracellular dye. After the final wash, add fresh HBSS to each well.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and record the baseline fluorescence for a short period (e.g., 1-2 minutes).
-
Stimulation: Using the instrument's injection system or by manual addition, add Gastrin I (1-14) to the wells to achieve the desired final concentrations.
-
Kinetic Measurement: Immediately after adding the agonist, begin kinetic measurement of fluorescence intensity for a period of 5-10 minutes.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak response or the area under the curve for each concentration of Gastrin I (1-14) to generate a dose-response curve.
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol outlines the steps to detect the phosphorylation of ERK1/2 in response to Gastrin I (1-14) treatment, a key indicator of MAPK pathway activation.[12][14]
Caption: Workflow for Western blot analysis.
Materials:
-
Cells expressing CCK2 receptor (e.g., AR42J, AGS-GR)
-
This compound
-
Serum-free culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Serum Starvation: Culture cells to 70-80% confluency. To reduce basal signaling, serum-starve the cells for 12-24 hours prior to the experiment.
-
Stimulation: Treat the serum-starved cells with various concentrations of Gastrin I (1-14) for different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities for both phospho-ERK and total-ERK. The level of ERK phosphorylation is expressed as the ratio of phospho-ERK to total-ERK.
Conclusion
This compound, is a valuable pharmacological tool for the detailed investigation of CCK2 receptor-mediated signal transduction. The protocols and information provided here offer a solid foundation for researchers to explore the multifaceted roles of gastrin signaling in both health and disease, ultimately aiding in the identification of novel therapeutic targets for a range of conditions.
References
- 1. This compound - Echelon Biosciences [echelon-inc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound peptide [novoprolabs.com]
- 5. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. CCK2 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Gastrin increases mcl-1 expression in type I gastric carcinoid tumors and a gastric epithelial cell line that expresses the CCK-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gastrin-induced proliferation involves MEK partner 1 (MP1) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dynamics of Regulatory Networks in Gastrin-Treated Adenocarcinoma Cells | PLOS One [journals.plos.org]
- 14. Role of ERK-MAPK signaling pathway in pentagastrin-regulated growth of large intestinal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gastrin I (1-14), Human in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin I (1-14), human, a truncated form of the peptide hormone Gastrin I, is a critical tool in the study of gastrointestinal physiology and oncology. It is the 1-14 fragment of human gastrin I peptide.[1][2] Gastrin I is an endogenous gastrointestinal peptide hormone and is the primary hormonal regulator of gastric acid secretion.[1][2] It exerts its biological effects primarily through the Cholecystokinin (B1591339) B (CCK2) receptor, a G-protein coupled receptor (GPCR).[3][4] The activation of the CCK2 receptor by gastrin and cholecystokinin (CCK) has been implicated in promoting the proliferation of colorectal cancer.[5] This document provides detailed application notes and protocols for the use of this compound, in high-throughput screening (HTS) assays designed to identify and characterize novel modulators of the CCK2 receptor.
Target: Cholecystokinin B (CCK2) Receptor
The CCK2 receptor, also known as the gastrin receptor, is a member of the Gq/11 and Gα12/13 protein-coupled receptor family.[6] It binds both gastrin and cholecystokinin (CCK) with high affinity.[4] Upon activation, the CCK2 receptor initiates a cascade of intracellular signaling events, making it a versatile target for HTS assays. These assays can be designed to measure various downstream effects, including intracellular calcium mobilization, inositol (B14025) phosphate (B84403) accumulation, and β-arrestin recruitment.
Signaling Pathway of Gastrin I (1-14) via CCK2 Receptor
Gastrin I (1-14) binding to the CCK2 receptor triggers a complex network of intracellular signaling pathways. The primary transduction mechanism involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Furthermore, CCK2 receptor activation can also engage other signaling cascades, including the MAPK/ERK, PI3K/AKT, and RhoA pathways, which are involved in cell proliferation, survival, and migration.[6][7]
Caption: Signaling cascade initiated by Gastrin I (1-14) binding to the CCK2 receptor.
Quantitative Data from HTS Assays
The following table summarizes quantitative data for Gastrin I and related compounds in various assays targeting the CCK2 receptor. This data is essential for assay validation, determining appropriate screening concentrations, and comparing the potency of test compounds.
| Compound/Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
| Gastrin I (human) | Histamine Release | Rabbit Gastric Cells | EC50 | ~0.2 nM | [8] |
| Gastrin I (human) | Inositol Phosphate Accumulation | Rabbit Gastric Cells | EC50 | 0.3-2.7 nM | [8] |
| Pentagastrin | Competitive Binding | A431-CCK2R | IC50 | 0.76 ± 0.11 nM | [4] |
| [Leu15]gastrin-I | Competitive Binding | A431-CCK2R | IC50 | 0.69 ± 0.09 nM | [4] |
| Epinephrine (Agonist) | Calcium Flux | CCK2R Nomad Cell Line | EC50 | 1.17 x 10⁻¹² M | [9] |
| Epinephrine (Agonist) | β-arrestin Recruitment | CCK2R Nomad Cell Line | EC50 | 3.10 x 10⁻¹² M | [9] |
High-Throughput Screening Protocols
The following are detailed protocols for two common HTS assays used to screen for modulators of the CCK2 receptor using this compound, as a reference agonist.
Protocol 1: Homogeneous Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the CCK2 receptor by Gastrin I (1-14) or test compounds. It is a widely used primary screening assay for GPCRs coupled to the Gq pathway.
Experimental Workflow:
Caption: Workflow for a calcium mobilization high-throughput screening assay.
Materials:
-
Cells: HEK-293 or CHO cells stably expressing the human CCK2 receptor.
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Peptide: this compound (lyophilized).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye: Fluo-4 AM or equivalent.
-
Plate Reader: A fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
Culture CCK2R-expressing cells to ~80-90% confluency.
-
Harvest cells and resuspend in culture medium.
-
Dispense 20 µL of the cell suspension (e.g., 10,000 cells/well) into the 384-well assay plates.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a 2X working solution of the calcium-sensitive dye in assay buffer.
-
Remove the culture medium from the cell plates.
-
Add 20 µL of the dye solution to each well.
-
Incubate the plates for 60 minutes at 37°C, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and Gastrin I (1-14) in assay buffer.
-
For antagonist screening, pre-incubate the cells with test compounds for 15-30 minutes before adding the agonist.
-
For agonist screening, add the test compounds or Gastrin I (1-14) directly to the dye-loaded cells.
-
-
Fluorescence Reading:
-
Place the assay plate in the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) at regular intervals (e.g., every 1-2 seconds) for a total of 2-3 minutes.
-
Initiate the reading and inject the compounds/agonist into the wells.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time for each well.
-
For agonist screening, plot the maximum fluorescence response against the compound concentration to determine the EC50.
-
For antagonist screening, plot the inhibition of the Gastrin I (1-14) response against the compound concentration to determine the IC50.
-
Protocol 2: Competitive Radioligand Binding Assay
This assay measures the ability of test compounds to compete with a radiolabeled ligand for binding to the CCK2 receptor. It is a robust method for determining the binding affinity (Ki) of unlabeled compounds.
Materials:
-
Cells/Membranes: Membranes prepared from cells overexpressing the CCK2 receptor.
-
Radioligand: A high-affinity radiolabeled CCK2 receptor ligand (e.g., ¹²⁵I-labeled Gastrin I).
-
Peptide: this compound (unlabeled).
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Filtration System: A cell harvester with glass fiber filters.
-
Scintillation Counter: A liquid scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, add binding buffer, test compounds at various concentrations, and the radiolabeled ligand at a fixed concentration (typically at or below its Kd).
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled Gastrin I).
-
-
Incubation:
-
Add the cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
-
Detection:
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity on each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Conclusion
This compound, is an invaluable tool for the investigation of the CCK2 receptor. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to establish robust and reliable high-throughput screening assays for the discovery of novel therapeutic agents targeting this important receptor. The choice of assay will depend on the specific screening goals, with calcium mobilization assays being well-suited for identifying agonists and antagonists, while competitive binding assays are ideal for determining the binding affinity of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial In Vitro and In Vivo Evaluation of a Novel CCK2R Targeting Peptide Analog Labeled with Lutetium-177 [mdpi.com]
- 5. The gastrin receptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of a Positive Allosteric Modulator of Cholecystokinin Action at CCK1R in Normal and Elevated Cholesterol [frontiersin.org]
- 8. "Gastrin" and "CCK" receptors on histamine- and somatostatin-containing cells from rabbit fundic mucosa--I. Characterization by means of agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
Application Notes and Protocols: Gastrin I (1-14), Human as a Secretagogue in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin I (1-14), human, is a bioactive N-terminal fragment of the peptide hormone gastrin I. It is a potent secretagogue primarily involved in the stimulation of gastric acid secretion.[1][2][3] This peptide exerts its effects by binding to the cholecystokinin (B1591339) B (CCK2) receptor, a G-protein coupled receptor, which is expressed on various cell types in the stomach and other tissues.[4][5] In cellular models, this compound is an invaluable tool for studying the physiological and pathophysiological processes regulated by gastrin, including acid secretion, histamine (B1213489) release, cell proliferation, and signal transduction. These application notes provide an overview of its use in cellular models, quantitative data on its activity, and detailed protocols for key experiments.
Mechanism of Action
This compound acts as a selective agonist for the CCK2 receptor.[6] Binding of gastrin to the CCK2 receptor on parietal cells and enterochromaffin-like (ECL) cells initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of Gq proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7] This signaling cascade ultimately leads to the physiological responses associated with gastrin stimulation. Additionally, gastrin has been shown to activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival.[8][9]
Cellular Targets and Responses
The primary cellular targets for this compound in the context of its secretagogue activity are:
-
Parietal Cells: These cells are responsible for producing and secreting hydrochloric acid (HCl) in the stomach. Gastrin directly stimulates parietal cells to secrete acid.[10]
-
Enterochromaffin-like (ECL) Cells: Located in the gastric mucosa, ECL cells synthesize and secrete histamine. Gastrin is a potent stimulator of histamine release from ECL cells.[2][11][12] The released histamine then acts in a paracrine manner to further stimulate acid secretion from neighboring parietal cells.[5]
-
Cancer Cell Lines: Various cancer cell lines, particularly those of gastrointestinal origin such as AGS human gastric adenocarcinoma cells, express the CCK2 receptor. In these cells, gastrin can stimulate proliferation, migration, and other cancer-related phenotypes.[13]
Quantitative Data
The following tables summarize the quantitative data for the activity of gastrin peptides in various cellular models.
Table 1: EC50 Values for Gastrin-Mediated Responses
| Cell Type/Assay | Gastrin Peptide | EC50 | Reference |
| Gastric Epithelial Cell Proliferation | Gastrin I (human) | 6.2 pM | [6] |
| Histamine Secretion | Gastrin I (human) | 0.014 nM | [6] |
| Acid Secretion (isolated rabbit gastric glands) | Gastrin | 5 nM | [10] |
Table 2: Dose-Response Ranges for Gastrin-Mediated Responses
| Cellular Model | Response Measured | Effective Concentration Range | Reference |
| Canine Oxyntic Mucosal Cells | Histamine Release | 10⁻¹¹ to 10⁻⁸ M | [14] |
| Isolated Rabbit Gastric Glands | Acid Formation | Maximal at 1 x 10⁻⁷ M | [10] |
| AGS-GR Cells | Mcl-1 Protein Expression | Maximal at 10 nM | |
| Human Cutaneous Mast Cells | Histamine Release | 10⁻¹² to 10⁻¹⁰ M | [15] |
Experimental Protocols
Protocol 1: Gastrin-Stimulated Histamine Release from ECL Cells
This protocol describes a method to measure histamine release from primary cultures of ECL cells or isolated gastric glands stimulated with this compound.
Materials:
-
This compound
-
Isolated ECL cells or gastric glands
-
Culture medium (e.g., DMEM/F12)
-
Hanks' Balanced Salt Solution (HBSS)
-
Histamine ELISA kit
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Preparation: Isolate ECL cells or gastric glands from appropriate tissue sources using established enzymatic digestion and purification methods. Culture the cells in a suitable medium for 24-48 hours to allow for recovery.
-
Stimulation:
-
Wash the cells gently with pre-warmed HBSS.
-
Prepare a range of concentrations of this compound (e.g., 10⁻¹² to 10⁻⁷ M) in HBSS.
-
Add the gastrin solutions to the cells and incubate for a specified time (e.g., 15-60 minutes) at 37°C. Include a negative control (HBSS alone).
-
-
Sample Collection: After incubation, carefully collect the supernatant from each well. The supernatant contains the released histamine.
-
Histamine Quantification:
-
Measure the histamine concentration in the collected supernatants using a commercial histamine ELISA kit. Follow the manufacturer's instructions for the assay.
-
Lyse the remaining cells to determine the total histamine content, which can be used to express the released histamine as a percentage of the total.
-
-
Data Analysis: Plot the histamine concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: Gastrin-Induced Cell Proliferation (MTT Assay)
This protocol outlines the use of an MTT assay to measure the effect of this compound on the proliferation of a responsive cell line, such as AGS cells stably expressing the CCK2 receptor (AGS-GR).
Materials:
-
This compound
-
AGS-GR cells (or other responsive cell line)
-
Complete culture medium (e.g., F12 with 10% FBS)
-
Serum-free culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed AGS-GR cells into a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium and incubate for 24 hours.
-
Serum Starvation: After 24 hours, replace the complete medium with serum-free medium and incubate for another 24 hours to synchronize the cells.
-
Stimulation:
-
Prepare serial dilutions of this compound in serum-free medium (e.g., 0.1 nM to 100 nM).
-
Replace the serum-free medium with the gastrin solutions and incubate for 24-72 hours. Include a negative control (serum-free medium alone) and a positive control (e.g., 10% FBS).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells (medium only) from all other readings. Express the results as a percentage of the control and plot the cell proliferation against the gastrin concentration.
Protocol 3: Gastrin-Induced Cell Proliferation (BrdU Assay)
This protocol provides an alternative method to the MTT assay for measuring cell proliferation by detecting the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into newly synthesized DNA.
Materials:
-
This compound
-
AGS-GR cells (or other responsive cell line)
-
Complete culture medium
-
Serum-free culture medium
-
BrdU labeling solution (10 µM)
-
Fixing/denaturing solution (e.g., 1.5 M HCl)
-
Anti-BrdU antibody (conjugated to HRP or a fluorophore)
-
Substrate for the conjugated enzyme (e.g., TMB for HRP) or appropriate detection reagents for fluorescence
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (e.g., 1 M H₂SO₄)
-
96-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Serum Starvation: Follow steps 1 and 2 from the MTT assay protocol.
-
Stimulation: Follow step 3 from the MTT assay protocol, incubating for a period that allows for at least one cell cycle (e.g., 24 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.[16]
-
Fixation and Denaturation:
-
Carefully remove the medium and fix the cells with a suitable fixative.
-
Add the fixing/denaturing solution and incubate for 30 minutes at room temperature to expose the incorporated BrdU.[16]
-
-
Immunodetection:
-
Wash the wells with wash buffer.
-
Add the anti-BrdU antibody and incubate for 1 hour at room temperature.
-
Wash the wells thoroughly.
-
-
Signal Development and Detection:
-
If using an enzyme-conjugated antibody, add the substrate and incubate until color develops. Stop the reaction with the stop solution and measure the absorbance.
-
If using a fluorescently-conjugated antibody, visualize and quantify the signal using a fluorescence microscope or plate reader.
-
-
Data Analysis: Analyze the data similarly to the MTT assay, plotting the proliferation signal against the gastrin concentration.
Visualizations
Signaling Pathways
Caption: Gastrin I (1-14) signaling through the CCK2 receptor.
Experimental Workflow
Caption: General workflow for a secretagogue assay using Gastrin I (1-14).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ECL cell histamine mobilization and parietal cell stimulation in the rat stomach studied by microdialysis and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular signal transduction during gastrin-induced histamine secretion in rat gastric ECL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cincinnatichildrens.org [cincinnatichildrens.org]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. Calcium signaling mechanisms in the gastric parietal cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gastrin inhibits a novel, pathological colon cancer signaling pathway involving EGR1, AE2 and P-ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Gastrin stimulation of isolated gastric glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mechanism of histamine secretion from gastric enterochromaffin-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] The mechanism of histamine secretion from gastric enterochromaffin-like cells. | Semantic Scholar [semanticscholar.org]
- 13. Gastrin-cholecystokininB receptor expression in AGS cells is associated with direct inhibition and indirect stimulation of cell proliferation via paracrine activation of the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
- 15. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Gastrin I (1-14), Human in Epithelial Cell Proliferation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrin I (1-14), a bioactive fragment of the peptide hormone Gastrin I, plays a significant role in gastrointestinal physiology. Primarily known for stimulating gastric acid secretion, gastrin and its analogues also exhibit potent trophic effects on various epithelial tissues.[1][2][3] Gastrin I (1-14) exerts its effects by binding to the cholecystokinin (B1591339) B (CCK2) receptor, initiating a cascade of intracellular signaling events that culminate in cellular proliferation, differentiation, and migration.[1][2][4] These characteristics make Gastrin I (1-14) a valuable tool for researchers studying epithelial cell biology, gastric cancer pathogenesis, and for the development of novel therapeutic agents targeting these pathways.
This document provides detailed application notes and experimental protocols for utilizing human Gastrin I (1-14) to study epithelial cell proliferation. It includes methodologies for cell culture, proliferation assays, and signaling pathway analysis, complemented by quantitative data and visual diagrams to facilitate experimental design and execution.
Product Information
-
Product Name: Gastrin I (1-14), human
-
Molecular Formula: C₇₉H₁₀₀N₁₆O₂₇
-
Molecular Weight: 1705.73 g/mol
-
CAS Number: 100940-57-6
-
Appearance: Lyophilized powder
-
Storage: Store lyophilized peptide at -20°C.[5][7][8] Upon reconstitution, aliquot and store at -20°C for up to 2 months.[5][7] Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The proliferative effects of gastrin peptides are dose-dependent and cell-type specific. Below is a summary of quantitative data from various studies investigating the effects of gastrin on epithelial cell proliferation.
| Cell Line | Gastrin Peptide | Assay | Concentration Range | Observed Effect | Reference |
| Human Gastric Epithelial Cells | Gastrin I | Proliferation Assay | Not Specified | EC₅₀ = 6.2 pM | [8] |
| AGS-B (human gastric adenocarcinoma) | Gastrin-17 | [³H]thymidine incorporation | 1 - 20 nM | 4-fold increase in uptake at 20 nM | [9] |
| AR4-2J (rat pancreatic tumor) | Gastrin | Cell Growth Assay | 1 pM - 10 nM | Stimulation of cell growth | [10] |
| Rat Fundic Mucosa | Pentagastrin | Labeling Index | 10 µg/kg/hour (infusion) | Marked increase in labeling index | [11] |
| Rat Esophageal Epithelium | Gastrin | BrdU Labeling & Mitotic Indices | 3-day treatment | Increased LI and MI values | [8] |
| AGS-GR | Gastrin | xCELLigence proliferation assay | 0.1 - 100 nM | Dose-dependent increase in proliferation |
Signaling Pathways
Gastrin I (1-14) binding to the CCK2 receptor activates multiple intracellular signaling pathways that drive epithelial cell proliferation. The primary pathways implicated include the Protein Kinase C (PKC), RhoA, and Mitogen-Activated Protein Kinase (MAPK) cascades. These pathways converge to regulate the expression of genes involved in cell cycle progression and cell growth.
Experimental Protocols
Reconstitution of this compound
Objective: To prepare a stock solution of Gastrin I (1-14) for use in cell culture experiments.
Materials:
-
This compound, lyophilized powder
-
Sterile, nuclease-free water or 0.1% ammonium (B1175870) hydroxide (B78521) solution
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of lyophilized Gastrin I (1-14) to ensure the powder is at the bottom.
-
Reconstitute the peptide in sterile water or 0.1% ammonium hydroxide to a desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or pipette to dissolve the peptide completely.
-
Aliquot the stock solution into sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell Culture
Objective: To maintain and passage human gastric adenocarcinoma (AGS) and rat pancreatic tumor (AR42J) cell lines for proliferation studies.
a. AGS Cell Culture
-
Growth Medium: ATCC-formulated F-12K Medium supplemented with 10% fetal bovine serum (FBS).
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Rinse the cell monolayer with phosphate-buffered saline (PBS) without Ca²⁺ and Mg²⁺.
-
Add 0.25% (w/v) Trypsin-0.53 mM EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach.
-
Neutralize the trypsin with complete growth medium and gently pipette to create a single-cell suspension.
-
Seed new culture flasks at a ratio of 1:2 to 1:6.[12]
-
b. AR42J Cell Culture
-
Growth Medium: ATCC-formulated F-12K Medium supplemented with 20% FBS.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Subculturing:
-
AR42J cells grow in clusters and may take several days to attach. Avoid complete media changes until cells are well-attached.
-
To passage, aspirate the medium and rinse with PBS.
-
Add Trypsin-EDTA solution and incubate until cells detach.
-
Neutralize with complete growth medium and centrifuge the cell suspension at approximately 280 x g for 10 minutes.
-
Resuspend the cell pellet in fresh medium and seed new flasks at a density of 5.0 x 10⁴ to 1.0 x 10⁵ viable cells/cm².
-
Cell Proliferation Assays
a. MTT Assay
Objective: To measure cell viability and proliferation based on mitochondrial metabolic activity.
Materials:
-
Cells cultured in a 96-well plate
-
Gastrin I (1-14)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed AGS cells at a density of 1.5 x 10⁴ cells/well or AR42J cells at an optimized density in a 96-well plate and allow them to adhere overnight.[11]
-
Serum-starve the cells for 24 hours by replacing the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium.
-
Treat the cells with various concentrations of Gastrin I (1-14) (e.g., 0.1 nM to 100 nM) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
Add 10 µL of MTT solution to each well and incubate at 37°C for 2-4 hours, or until purple formazan (B1609692) crystals are visible.
-
Aspirate the medium and add 100 µL of solubilization solution to each well.
-
Incubate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
b. BrdU Incorporation Assay
Objective: To measure DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cells cultured in a 96-well plate
-
Gastrin I (1-14)
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution (10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Seed and treat cells with Gastrin I (1-14) as described in the MTT assay protocol.
-
During the final 2-4 hours of the treatment period, add 10 µM BrdU labeling solution to each well.[13]
-
Aspirate the medium and fix/denature the cells according to the manufacturer's protocol of the BrdU assay kit.
-
Wash the cells with wash buffer.
-
Incubate with anti-BrdU primary antibody for 1 hour at room temperature.
-
Wash the cells and incubate with HRP-conjugated secondary antibody for 30 minutes.
-
Wash the cells and add TMB substrate.
-
Incubate for 15-30 minutes, then add stop solution.
-
Measure the absorbance at 450 nm.
Western Blot Analysis of Proliferation Markers
Objective: To detect changes in the expression or phosphorylation of proteins involved in the gastrin-induced proliferative signaling pathway.
Materials:
-
Cells cultured in 6-well plates
-
Gastrin I (1-14)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-ERK1/2, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates, serum-starve, and treat with Gastrin I (1-14) for the desired time (e.g., 5, 15, 30, 60 minutes for phosphorylation events; 24 hours for protein expression).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or total protein levels for phosphorylation analysis).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low/No Proliferative Response | Cell line does not express sufficient CCK2 receptors. | Confirm CCK2 receptor expression by RT-PCR or Western blot. Consider using a cell line known to be responsive (e.g., AGS-GR). |
| Peptide degradation. | Use freshly prepared or properly stored aliquots of Gastrin I (1-14). | |
| Suboptimal treatment conditions. | Optimize serum starvation time, peptide concentration, and treatment duration. | |
| High Background in Assays | Incomplete washing. | Increase the number and duration of wash steps. |
| Non-specific antibody binding (Western Blot). | Optimize blocking conditions and antibody concentrations. | |
| Inconsistent Results | Cell passage number too high. | Use cells within a consistent and low passage number range. |
| Inconsistent cell seeding density. | Ensure accurate cell counting and even seeding. | |
| Contamination. | Regularly check for and treat any microbial contamination. |
By following these detailed protocols and considering the provided quantitative data and signaling pathway information, researchers can effectively utilize this compound, to investigate its role in epithelial cell proliferation and related cellular processes.
References
- 1. This compound peptide [novoprolabs.com]
- 2. This compound - Echelon Biosciences [echelon-inc.com]
- 3. gastrin | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. Gastrin I [bio-gems.com]
- 5. Gastrin I, Human Synthetic, human gastrin I. Peptide hormone produced in the stomach. Responsible for stimulation of gastric acid secretion. Delays gastric emptying and increases blood flow in the gastric mucosa. | 10047-33-3 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. rndsystems.com [rndsystems.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. AR42J. Culture Collections [culturecollections.org.uk]
- 11. Anticancer Activity of Phloretin Against Human Gastric Cancer Cell Lines Involves Apoptosis, Cell Cycle Arrest, and Inhibition of Cell Invasion and JNK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AGS Cell Line - Creative Biogene [creative-biogene.com]
- 13. mbl.edu [mbl.edu]
Troubleshooting & Optimization
"Gastrin I (1-14), human" solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Gastrin I (1-14), human. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary function?
This compound, is a 14-amino acid peptide fragment of the human hormone Gastrin I.[1][2][3] It is an endogenous gastrointestinal peptide hormone that plays a primary role in regulating gastric acid secretion.[1][3] It exerts its effects by binding to the cholecystokinin (B1591339) 2 (CCK2) receptors on parietal cells in the stomach.[1]
Q2: What are the recommended storage conditions for lyophilized this compound?
Lyophilized this compound, should be stored in a freezer at or below -20°C.[1][3] It is also recommended to protect it from moisture.[3] Under these conditions, the peptide can be stable for an extended period.
Q3: How long are reconstituted solutions of this compound stable?
Reconstituted solutions of this compound are significantly less stable than the lyophilized powder. It is generally recommended to use reconstituted solutions immediately. If storage is necessary, it should be for a very short duration. For longer-term storage of solutions, it is advisable to aliquot the reconstituted peptide into single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles.[3]
Q4: How does the presence of a Trifluoroacetic acid (TFA) salt affect the peptide?
Trifluoroacetic acid (TFA) is often used in the purification of synthetic peptides and may be present as a counterion in the final product. The presence of TFA can have a few effects:
-
Net Weight: TFA contributes to the total mass of the peptide powder. The actual peptide content is typically greater than 80% of the total weight.[1]
-
Solubility: TFA salts generally improve the solubility of peptides in aqueous solutions.[1]
-
Biological Assays: For most standard in vitro assays, the residual levels of TFA are unlikely to cause interference. However, for highly sensitive cellular or biochemical studies, its presence should be taken into consideration.[1]
Troubleshooting Guides
Solubility Issues
Problem: My this compound, will not dissolve in water.
Solution:
-
Initial Assessment: Before dissolving the entire sample, test the solubility on a small aliquot.[4]
-
Solvent Choice: this compound is an acidic peptide. If it does not dissolve in water, you can try the following:
-
Add a small amount of a basic solution, such as ammonium (B1175870) hydroxide (B78521) (<50 μL), to the aqueous suspension and gently mix.[5]
-
Alternatively, you can try dissolving the peptide in a small amount of an organic solvent like DMSO (50-100 μL) first, and then slowly add this solution to your aqueous buffer with stirring.[5]
-
-
Physical Assistance:
-
Sonication: Gentle sonication can help to break up any aggregates and facilitate dissolution.
-
Vortexing: Gentle vortexing can also aid in dissolving the peptide.
-
Heating: Gentle warming of the solution may improve solubility, but it should be done with caution to avoid degradation.
-
Stability Concerns
Problem: I am concerned about the stability of my reconstituted this compound during my experiment.
Solution:
-
Fresh Preparation: Always aim to prepare your peptide solution fresh for each experiment.
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the peptide. It is highly recommended to aliquot the stock solution into single-use volumes after reconstitution and store them at -80°C.[3]
-
pH Considerations: The stability of peptides in solution can be pH-dependent. While specific data for this compound is limited, it is generally advisable to maintain the pH of your experimental buffer within a physiological range unless otherwise required.
-
Minimize Exposure: Keep the peptide solution on ice during experimental setup to minimize thermal degradation.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Observations |
| Water | Soluble | May require assistance (e.g., vortexing, sonication).[5] |
| Ammonium Hydroxide (<50 µL added to water) | - | Can be used if the peptide does not dissolve in water alone.[5] |
| DMSO (50-100 µL) | - | Can be used as an initial solvent for hydrophobic peptides, followed by dilution in an aqueous buffer.[5] |
| 10%-30% Acetic Acid | - | An alternative for acidic peptides that are difficult to dissolve in water. |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Keep away from moisture.[3] |
| In Solvent | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[3] |
Experimental Protocols
Protocol for Reconstitution of this compound
-
Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Initial Solubilization:
-
Add the desired volume of sterile, distilled water to the vial to achieve the target concentration.
-
Gently vortex or sonicate the vial until the peptide is completely dissolved.
-
-
Alternative Solubilization (if necessary):
-
If the peptide does not dissolve in water, add a small amount of ammonium hydroxide (<50 μL) to the suspension and mix gently.
-
Alternatively, dissolve the peptide in a minimal amount of DMSO (e.g., 50-100 μL) first. Then, add this solution dropwise to your aqueous buffer while stirring.
-
-
Storage of Reconstituted Peptide:
-
For immediate use, keep the solution on ice.
-
For longer-term storage, aliquot the solution into single-use tubes and store at -80°C.
-
General Protocol for Assessing Peptide Stability
This is a general protocol that can be adapted to assess the stability of this compound, under various conditions (e.g., different temperatures, pH values).
-
Sample Preparation: Reconstitute the peptide in the desired buffer at a known concentration.
-
Incubation: Aliquot the peptide solution into multiple tubes. Incubate these tubes under the desired experimental conditions (e.g., 4°C, room temperature, 37°C) for different time points (e.g., 0h, 2h, 4h, 8h, 24h).
-
Sample Analysis: At each time point, take one aliquot from each condition and stop any further degradation by freezing it immediately at -80°C.
-
Quantification: Analyze the amount of intact peptide remaining in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the percentage of intact peptide remaining against time for each condition to determine the stability profile.
Mandatory Visualization
References
Technical Support Center: Optimizing Gastrin I (1-14), Human in Cell Culture
Welcome to the technical support center for "Gastrin I (1-14), human." This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for using this peptide in cell culture experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary function in cell culture?
This compound, is a peptide fragment of the gastrointestinal hormone Gastrin I.[1][2][3][4] The full-length Gastrin I is a primary regulator of gastric acid secretion.[3][4] In cell culture, its primary functions include:
-
Stimulating Cell Proliferation: It has a mitogenic effect, particularly on gastric epithelial cells.[5][6][7]
-
Organoid Culture: It is a common supplement in culture media for developing stomach, intestine, and pancreas organoids.[5][6][8]
-
Signal Transduction Research: It is used to study receptor-mediated signal transduction pathways in various cell types.[9]
The peptide exerts its effects by binding to the cholecystokinin (B1591339) 2 (CCK2) receptor, also known as the gastrin receptor (CCKBR).[1][2][10]
Q2: Which signaling pathway does Gastrin I (1-14) activate?
Upon binding to its receptor, CCK2R, Gastrin I (1-14) initiates several intracellular signaling cascades. The primary pathway involves the activation of Protein Kinase C (PKC) and RhoA.[1][2][10] Downstream of this, other pathways such as the MAP kinase and PI3-kinase pathways can be activated, ultimately influencing gene expression related to cell proliferation and survival, such as Cyclin D1.[7][11][12]
Caption: Gastrin I (1-14) signaling cascade.
Q3: How should I prepare and store a stock solution of Gastrin I (1-14)?
Proper handling and storage are critical to maintain the peptide's bioactivity.
-
Storage of Lyophilized Powder: Store the lyophilized peptide in a freezer at or below -20°C.[1][2]
-
Reconstitution: The solubility of peptides can vary. For Gastrin I (1-14), follow this general procedure:
-
Attempt to dissolve the peptide in sterile, high-purity water first.
-
If it does not dissolve, try a 10%-30% acetic acid solution for basic peptides.
-
For very hydrophobic peptides, a small amount of an organic solvent like DMSO can be used, followed by dilution with an aqueous buffer to the desired concentration.[3]
-
Some suppliers note that the full-length Gastrin I is soluble up to 1 mg/mL in 1% ammonia (B1221849) with sonication.[5][6]
-
-
Stock Solution Storage: It is recommended to prepare single-use aliquots of the stock solution and store them at -20°C to avoid repeated freeze-thaw cycles. Stock solutions may be stable for up to two months when stored at -20°C.[13]
Q4: What is a typical starting concentration for Gastrin I (1-14) in a cell culture experiment?
The optimal concentration is cell-type dependent and should be determined empirically by performing a dose-response curve. However, data from studies using the full-length Gastrin I (G-17) can provide a starting point.
| Application | Effective Concentration (Gastrin I) | Cell Type / System | Reference |
| Cell Proliferation | EC₅₀: 6.2 pM | Gastric Epithelial Cells | [5][6][14] |
| Cell Proliferation | Max Effect: 20 nM | AGS-B Gastric Cancer Cells | [11] |
| Gene Expression | 10 nM | AGS-Gʀ Gastric Epithelial Cells | [12] |
| Histamine Secretion | EC₅₀: 0.014 nM (14 pM) | Rat Gastric Mucosa | [5][6][14] |
| Organoid Culture | 10 nM | Human Gastric Organoids | [8] |
Recommendation: For initial experiments with Gastrin I (1-14), a starting range of 1 pM to 100 nM is recommended.
Troubleshooting Guide
Q1: I am not observing any proliferative effect after treating my cells. What could be wrong?
Several factors could contribute to a lack of response. Follow this troubleshooting workflow to identify the potential issue.
Caption: Troubleshooting workflow for lack of effect.
Q2: My results are inconsistent between experiments. What are the potential causes?
-
Peptide Aliquots: Repeated freeze-thaw cycles of the stock solution can degrade the peptide. Always use fresh aliquots for each experiment.
-
Cell Passage Number: High-passage number cells can exhibit phenotypic and genotypic drift, leading to altered responses.[15] Use cells within a consistent, low passage range.
-
Serum Starvation: If studying proliferative effects, ensure consistent serum starvation protocols before treatment. Components in serum can interfere with the assay and mask the peptide's effects.
-
TFA Salt: The peptide is often supplied as a trifluoroacetic acid (TFA) salt from HPLC purification. While generally not interfering in most assays, high concentrations could potentially affect highly sensitive experiments.[2]
Q3: The peptide powder is difficult to dissolve. What is the recommended procedure?
If the peptide is not readily soluble in water, consider the following:
-
Check Peptide Properties: Gastrin I (1-14) contains several glutamic acid residues, making it acidic.
-
Use a Basic Buffer: Try dissolving the peptide in a slightly basic buffer, such as a buffer containing a small amount of ammonium (B1175870) hydroxide (B78521) (<50 µL) or sodium hydroxide.[3]
-
Use a Polar Organic Solvent: For highly hydrophobic peptides, dissolving in a small volume of DMSO first and then slowly adding the aqueous buffer while vortexing can be effective.[3]
-
Sonication: Gentle sonication can aid in dissolving stubborn peptides.[5][6]
Experimental Protocols
Protocol 1: Preparation of a 100 µM Gastrin I (1-14) Stock Solution
-
Calculate Required Mass: Gastrin I (1-14) has a molecular weight of approximately 1705.7 g/mol .[2] To make 1 mL of a 100 µM stock solution, you need:
-
Mass (g) = 0.0001 mol/L * 0.001 L * 1705.7 g/mol = 0.00017057 g = 0.171 mg.
-
-
Reconstitution:
-
Briefly centrifuge the vial of lyophilized peptide to ensure all powder is at the bottom.
-
Under sterile conditions, add the appropriate solvent (e.g., sterile water or PBS) to the vial to achieve the target concentration of 100 µM.
-
Gently vortex or pipette up and down to dissolve. Avoid vigorous shaking.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or below.
-
Protocol 2: General Protocol for a Cell Proliferation Assay
This protocol outlines a general workflow for assessing the mitogenic effects of Gastrin I (1-14).
Caption: General workflow for a cell proliferation assay.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight in their standard growth medium.
-
Synchronization (Optional but Recommended): To reduce baseline proliferation, replace the growth medium with a low-serum or serum-free medium and incubate for 12-24 hours.
-
Treatment: Prepare serial dilutions of Gastrin I (1-14) in low-serum/serum-free medium. Remove the starvation medium and add the peptide dilutions to the appropriate wells. Include wells with medium alone (vehicle control).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours). This should be optimized for your cell line.
-
Quantification: Measure cell proliferation using a suitable method, such as an MTT, XTT, or BrdU assay, following the manufacturer's instructions. For [³H]thymidine incorporation, add the radioisotope for the final 4-18 hours of incubation before harvesting the cells and measuring radioactivity.[11]
-
Analysis: Calculate the percentage increase in proliferation relative to the vehicle control for each concentration and plot the results to determine the EC₅₀.
References
- 1. This compound - Echelon Biosciences [echelon-inc.com]
- 2. This compound peptide [novoprolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Gastrin I (human) | CCK2 Receptors | Tocris Bioscience [tocris.com]
- 7. academic.oup.com [academic.oup.com]
- 8. gut.bmj.com [gut.bmj.com]
- 9. apexbt.com [apexbt.com]
- 10. Gastrin-1, human - 1 mg [anaspec.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Gastrin increases mcl-1 expression in type I gastric carcinoid tumors and a gastric epithelial cell line that expresses the CCK-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. bio-techne.com [bio-techne.com]
- 15. interchim.fr [interchim.fr]
Technical Support Center: Gastrin I (1-14), Human ELISA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using "Gastrin I (1-14), human" ELISA kits.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered with this compound ELISA kits?
The most frequently reported issues include high background, weak or no signal, a poor standard curve, and high coefficient of variation (CV) or poor duplicates.[1][2] These problems can arise from various factors such as improper storage, procedural errors, or issues with the reagents and samples themselves.[3][4]
Q2: How should I prepare my samples for the best results?
Due to the labile nature of gastrin, special precautions are recommended during sample collection and preparation. Blood samples should be drawn into chilled EDTA tubes, optionally containing a protease inhibitor like Aprotinin.[5] Centrifuge the samples at low speed (e.g., 1600 x g) for 15 minutes at 0-4°C.[5] Plasma should be collected and can be stored at ≤ -20°C, avoiding repeated freeze-thaw cycles.[6] For some kits, sample extraction may be recommended to ensure accurate measurements, especially if the sample cannot be sufficiently diluted.[5]
Q3: What could cause falsely low or high gastrin measurements?
Falsely low concentrations can occur if the ELISA kit's antibodies only detect a single form of gastrin, as multiple bioactive forms exist in circulation.[7] Conversely, falsely high results can be caused by the antibodies' cross-reactivity with other forms of gastrin (like sulfated gastrins) or other plasma proteins.[7][8] It is crucial to be aware of the specificity of the antibodies used in your particular kit.
Q4: Can reagents from different ELISA kits or lots be used interchangeably?
No, you should not mix or substitute reagents from different ELISA kits or from different lots of the same kit.[6][9] Each kit's components have been optimized to work together, and mixing them can lead to inconsistent and inaccurate results.[9]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common problems.
Problem 1: High Background
A high background is characterized by high optical density (OD) readings in the blank or zero standard wells, which can mask the specific signal and reduce assay sensitivity.[10]
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Insufficient washing | Increase the number of wash cycles or add a soak time (e.g., 30 seconds) between washes. Ensure all wells are completely aspirated after each wash.[11][12] |
| Contaminated wash buffer | Prepare fresh wash buffer for each assay.[1][2] |
| Antibody concentration too high | Dilute the primary or secondary antibody further. Perform a titration experiment to find the optimal concentration.[11] |
| Insufficient blocking | Increase the blocking incubation time or consider using a different blocking agent as recommended by the kit manufacturer.[3][11] |
| Substrate solution issues | The substrate may have been exposed to light or contaminated. Store TMB substrate in the dark and do not use it if it has turned blue.[6][12] |
| Over-incubation | Strictly adhere to the incubation times specified in the protocol.[6] |
| Plate stacking during incubation | Avoid stacking plates in the incubator to ensure even temperature distribution.[4][9] |
Problem 2: Weak or No Signal
This issue occurs when the OD readings for the standards and samples are very low or indistinguishable from the background.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Reagents added in wrong order | Carefully review and follow the protocol. Ensure all reagents are added in the specified sequence.[13] |
| Inactive reagents | Ensure the kit and its components have not expired and have been stored correctly.[1][3] Bring all reagents to room temperature before use.[3][10][14] |
| Insufficient incubation time | Ensure sufficient incubation times are allowed as per the manual.[1][2] |
| Improper standard dilution | Briefly spin the standard vial before reconstitution and ensure it is dissolved completely with gentle mixing.[1][2] Use the diluted standards within the recommended time frame.[5] |
| Incompatible antibodies (for self-developed assays) | Ensure the capture and detection antibodies recognize different epitopes on the gastrin molecule.[13][15] |
| Presence of inhibiting substances | Samples or buffers containing sodium azide (B81097) can inhibit the HRP enzyme.[12] |
Problem 3: Poor Standard Curve
A poor standard curve can be identified by a low R-squared value or poor discrimination between standard points, making accurate sample concentration determination impossible.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inaccurate pipetting | Check pipette calibration and use fresh tips for each standard and sample to avoid cross-contamination.[1][2][16] Pre-rinse pipette tips with the reagent.[5] |
| Improper standard preparation | Reconstitute standards as directed without vigorous shaking to avoid foaming. Perform serial dilutions carefully.[1][2] |
| Degraded standard | This can result from improper storage.[10] Use a fresh vial of standard if degradation is suspected. |
| Incomplete aspiration of wells | Ensure wells are completely emptied between steps.[1][2] |
| Incorrect plate reader settings | Verify the correct wavelength (e.g., 450 nm for TMB substrate) and filter settings are used.[1][2] |
Problem 4: High Coefficient of Variation (CV) / Poor Duplicates
This is indicated by significant variation between the OD readings of duplicate or replicate wells.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inconsistent pipetting | Be consistent with your pipetting technique. Pipette samples and standards to the bottom of the wells, avoiding the sides.[5][16] |
| Insufficient washing or mixing | Ensure uniform washing across all wells. Make sure reagents are mixed thoroughly before addition, but avoid bubbles.[13] |
| "Edge effect" due to temperature variation | Ensure the plate is sealed properly during incubations and placed in the center of the incubator to maintain a uniform temperature.[4] Do not stack plates.[9] |
| Contamination | Change pipette tips between samples and standards to prevent cross-contamination.[9] |
| Plate not read immediately | Read the plate as soon as possible after adding the stop solution.[11] |
Experimental Protocols & Data
General ELISA Workflow (Sandwich ELISA)
Most "this compound" kits utilize a sandwich or competitive ELISA principle. Below is a generalized workflow for a sandwich ELISA.
Caption: A generalized workflow for a sandwich ELISA protocol.
Troubleshooting Decision Tree
Use this logical diagram to help diagnose the root cause of unexpected results.
Caption: A decision tree for troubleshooting common ELISA issues.
Example Cross-Reactivity Data
The specificity of an ELISA kit is critical. The following table provides an example of cross-reactivity data for a Human Gastrin I ELISA kit. Note that values can vary significantly between manufacturers.
| Compound | Example % Cross-Reactivity |
| Human Gastrin I (G17-I) | 100 |
| Minigastrin (G13-I) | 74.6 |
| Rat Gastrin I | 70.7 |
| Gastrin II (G17-II, sulfated) | 9.3 |
| Cholecystokinin 26-33 (CCK-8) | 2.67 |
| Big Gastrin (G34-I) | 0.8 |
| Gastrin Releasing Peptide (GRP) | <0.001 |
| Somatostatin-14 | <0.001 |
| (Data adapted for illustrative purposes from product literature).[5] |
Example Sample Recovery Data
Recovery experiments are performed to determine if the analyte can be accurately measured in a given sample matrix.
| Sample Matrix | Recommended Dilution | Example % Recovery |
| Tissue Culture Media | None | 100.6 |
| Human Serum | >1:8 | 101.9 |
| Human Citrate Plasma | >1:8 | 107.9 |
| (Data adapted for illustrative purposes from product literature).[5] |
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. biomatik.com [biomatik.com]
- 5. abcam.com [abcam.com]
- 6. elkbiotech.com [elkbiotech.com]
- 7. Pitfalls in diagnostic gastrin measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bosterbio.com [bosterbio.com]
- 10. blog.abclonal.com [blog.abclonal.com]
- 11. How to deal with high background in ELISA | Abcam [abcam.com]
- 12. novateinbio.com [novateinbio.com]
- 13. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 14. cusabio.com [cusabio.com]
- 15. biocompare.com [biocompare.com]
- 16. news-medical.net [news-medical.net]
Technical Support Center: Gastrin I (1-14), human - TFA Salt Removal
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance and troubleshooting for the removal of trifluoroacetic acid (TFA) salt from synthetic "Gastrin I (1-14), human" peptide preparations. Residual TFA from peptide synthesis and purification can significantly impact experimental outcomes. This resource offers detailed protocols, frequently asked questions (FAQs), and troubleshooting advice to ensure the integrity and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove TFA from my this compound peptide?
Trifluoroacetic acid is a strong acid commonly used during solid-phase peptide synthesis and reverse-phase HPLC purification. While effective for these processes, residual TFA in the final peptide product can be problematic for several reasons:
-
Biological Activity: TFA can alter the secondary structure and biological activity of peptides. For Gastrin I (1-14), which exerts its effects by binding to the cholecystokinin (B1591339) B (CCK2) receptor, TFA could interfere with this interaction and subsequent signaling.
-
Cellular Toxicity: TFA can be toxic to cells in culture, potentially confounding results in cell-based assays by affecting viability and proliferation.
-
Assay Interference: The presence of TFA can interfere with certain analytical techniques and alter the pH of assay buffers, which could impact enzyme kinetics or protein stability.
Q2: What are the common methods for removing TFA from peptide preparations?
The most common and effective methods for TFA removal are:
-
Lyophilization with Hydrochloric Acid (HCl): This technique involves dissolving the peptide in a dilute HCl solution and then freeze-drying it. This process is repeated multiple times to replace the TFA counter-ion with a chloride ion.
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. The peptide solution is passed through a resin that has charged groups, which allows the TFA counter-ions to be washed away while the peptide is retained and then eluted with a different salt solution.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used to exchange the TFA salt for a more biocompatible alternative, such as acetate (B1210297), by using a modified mobile phase.
Q3: Which TFA removal method is best for this compound?
The optimal method depends on the specific requirements of your experiment, such as the desired final salt form and the quantity of peptide.
-
For a highly pure peptide with a chloride counter-ion , the HCl lyophilization method is a robust choice.
-
If an acetate salt is preferred , ion-exchange chromatography or RP-HPLC with an acetate-containing mobile phase are suitable options.
Given that Gastrin I (1-14) is an acidic peptide with a calculated isoelectric point (pI) of approximately 3.8, this characteristic is particularly important when designing an ion-exchange chromatography protocol. At a pH above its pI, the peptide will carry a net negative charge and will bind to an anion-exchange resin.
Calculated Properties of this compound:
| Property | Value |
| Amino Acid Sequence | Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-OH |
| Molecular Weight | ~1705.7 g/mol |
| Isoelectric Point (pI) | ~3.8 |
| Net Charge at pH 7.0 | -6 |
Experimental Protocols
Protocol 1: TFA Salt Removal by Lyophilization with HCl
This protocol facilitates the exchange of TFA anions for chloride anions.
Methodology:
-
Dissolution: Dissolve the this compound TFA salt in distilled water at a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.
-
Incubation: Allow the solution to stand at room temperature for at least 1 minute.
-
Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat: Repeat steps 1-5 at least two more times to ensure complete TFA removal.
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.
Protocol 2: TFA Salt Removal by Anion-Exchange Chromatography
This method is suitable for exchanging TFA for a different counter-ion, such as acetate.
Methodology:
-
Resin Selection and Preparation:
-
Choose a strong anion-exchange (SAX) resin.
-
Prepare a column with a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.
-
-
Column Equilibration:
-
Equilibrate the column with the desired starting buffer at a pH where Gastrin I (1-14) is negatively charged (e.g., a buffer with a pH > 4.0). A common choice is a volatile buffer like ammonium (B1175870) acetate.
-
-
Sample Loading:
-
Dissolve the Gastrin I (1-14) TFA salt in the starting buffer and apply it to the column.
-
-
Washing:
-
Wash the column with several column volumes of the starting buffer to remove the TFA ions.
-
-
Elution:
-
Elute the peptide from the column using a buffer with a higher ionic strength or a different pH to disrupt the binding. A gradient of increasing salt concentration (e.g., ammonium acetate) is often used.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the peptide elution using UV absorbance at 280 nm (due to the presence of Tryptophan and Tyrosine residues).
-
-
Desalting and Lyophilization:
-
Pool the fractions containing the pure peptide. If a non-volatile salt was used for elution, a desalting step (e.g., using RP-HPLC with a volatile buffer) may be necessary.
-
Lyophilize the final peptide solution to obtain the peptide as a powder with the new counter-ion.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Peptide Recovery | Peptide precipitation during lyophilization or chromatography. | Ensure complete dissolution before each step. For chromatography, optimize buffer pH and ionic strength to maintain peptide solubility. |
| Non-specific binding to labware or chromatography resin. | Use low-protein-binding tubes and tips. Pre-condition the chromatography column according to the manufacturer's instructions. | |
| Peptide degradation. | Avoid harsh pH conditions and prolonged exposure to room temperature. Analyze the peptide integrity by HPLC and mass spectrometry post-procedure. | |
| Incomplete TFA Removal | Insufficient exchange cycles or equilibration. | For the HCl method, increase the number of lyophilization cycles. For ion-exchange, ensure the resin has sufficient capacity and is properly equilibrated. |
| Altered Biological Activity | Residual TFA is still present. | Quantify the TFA level using methods like 19F-NMR or ion chromatography and perform additional removal steps if necessary. |
| The new counter-ion (e.g., chloride, acetate) is affecting the assay. | Run a control with the buffer containing the new counter-ion to assess its effect on the cells or assay components. | |
| Peptide has degraded during the TFA removal process. | Analyze the peptide purity and integrity by HPLC and mass spectrometry. |
Quantitative Data Summary
The efficiency of TFA removal and peptide recovery can vary depending on the method and the specific peptide characteristics. The following table provides a general comparison based on literature data for similar peptides.
| Method | Typical TFA Removal Efficiency | Typical Peptide Recovery | Primary Final Salt Form |
| Lyophilization with HCl | >95% | >90% | Chloride |
| Ion-Exchange Chromatography | >95% | >95% | User-defined (e.g., Acetate) |
| Reverse-Phase HPLC | ~70-80% | ~80% | User-defined (e.g., Acetate) |
Note: These values are estimates and can be peptide-dependent. It is recommended to quantify TFA content and peptide concentration after the removal protocol.
Visualizations
Experimental Workflow: TFA Salt Removal
Caption: Workflow for TFA salt removal from Gastrin I (1-14).
Signaling Pathway: Gastrin I (1-14) via CCK2 Receptor
Caption: Gastrin I (1-14) signaling through the CCK2 receptor.
Preventing non-specific binding of "Gastrin I (1-14), human"
Welcome to the technical support center for "Gastrin I (1-14), human." This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the non-specific binding of this peptide in various experimental settings.
Understanding Non-Specific Binding of this compound
"this compound" is a 14-amino acid fragment of the gastrointestinal hormone Gastrin I. While essential for studying gastric acid secretion and related cellular signaling, its experimental use can be hampered by non-specific binding to labware, membranes, and other proteins. This phenomenon can lead to reduced signal-to-noise ratios, false positives, and inaccurate quantification.
Based on its amino acid sequence (Pyr-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-OH), Gastrin I (1-14) is a hydrophilic peptide. This characteristic, along with its net charge at a given pH, will influence its propensity for non-specific interactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding of this compound?
A1: Non-specific binding of peptides like Gastrin I (1-14) is primarily driven by:
-
Hydrophobic Interactions: Although Gastrin I (1-14) is generally hydrophilic, it contains hydrophobic residues (e.g., Trp, Leu, Pro) that can interact with plastic surfaces (e.g., polypropylene (B1209903) tubes, pipette tips, and microplates).
-
Electrostatic Interactions: The net charge of the peptide at a given experimental pH can lead to interactions with charged surfaces or other biomolecules.
-
Aggregation: Peptides can self-aggregate, leading to precipitation and non-specific adhesion to surfaces.
Q2: What are the initial recommended steps to prevent non-specific binding?
A2: To minimize non-specific binding from the outset, we recommend the following:
-
Proper Handling and Storage: Store the lyophilized peptide at -20°C or colder. Before reconstitution, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.
-
Choice of Labware: Whenever possible, use low-binding microcentrifuge tubes and pipette tips. For highly sensitive applications, consider siliconized or specially treated labware. Avoid glass containers for peptide samples, as basic groups on peptides can interact with the glass surface.[1]
-
Reconstitution: Dissolve the peptide in a suitable sterile buffer. For peptides that are difficult to dissolve, sonication may be helpful. However, avoid excessive heating.
Q3: Which blocking agents are most effective for preventing peptide non-specific binding?
A3: The choice of blocking agent is critical and often application-dependent. Commonly used and effective blocking agents include:
-
Bovine Serum Albumin (BSA): A widely used protein blocker that can be effective at concentrations of 1-5%.[2]
-
Casein: Often more effective than BSA at preventing non-specific binding to plastic surfaces.[1][3] It is a component of non-fat dry milk.
-
Non-Fat Dry Milk: An economical and effective blocking agent, typically used at concentrations of 0.1-5%. However, it should be avoided in biotin-avidin-based detection systems due to the presence of endogenous biotin.
-
Fish Gelatin: A good alternative to mammalian-derived proteins, as it is less likely to cross-react with mammalian antibodies.
Q4: Can detergents like Tween-20 be used to reduce non-specific binding of Gastrin I (1-14)?
A4: Yes, non-ionic detergents are highly effective.
-
Tween-20 or Triton X-100: Typically used at a low concentration (0.05% - 0.1% v/v) in wash buffers and antibody diluents.[4] These detergents help to reduce hydrophobic interactions between the peptide and plastic surfaces.[3]
Q5: How do buffer pH and salt concentration affect non-specific binding?
A5: Optimizing buffer conditions is a key strategy:
-
pH: The pH of your buffer determines the net charge of the peptide. Working at a pH close to the peptide's isoelectric point (pI) can minimize electrostatic interactions with charged surfaces. However, be mindful that peptide solubility is often lowest at its pI.
-
Salt Concentration: Increasing the ionic strength of the buffer (e.g., with 150-500 mM NaCl) can help to disrupt non-specific electrostatic interactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background in ELISA | Insufficient blocking | Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or casein). Extend the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C). |
| Ineffective blocking agent | Switch to a different blocking agent. Casein or non-fat dry milk are often more effective than BSA for plastic surfaces.[1][3] | |
| Non-specific binding of detection antibodies | Include a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers and antibody diluents.[4] Use a highly cross-adsorbed secondary antibody. | |
| Low signal or loss of peptide in cell-based assays | Adsorption of the peptide to culture plates or tubes | Pre-incubate plates and tubes with a blocking solution (e.g., 1% BSA in PBS) before adding the peptide. Include a low concentration of BSA (e.g., 0.1%) in the assay medium if it does not interfere with the experiment. |
| Peptide aggregation | Ensure the peptide is fully dissolved. If aggregation is suspected, briefly sonicate the peptide solution. Store stock solutions in aliquots to avoid repeated freeze-thaw cycles. | |
| Variable results in receptor binding assays | Non-specific binding of the radiolabeled peptide | Add a blocking protein like BSA (0.1-1%) to the binding buffer. Include a non-ionic detergent like Tween-20 (0.05%) in the wash buffer. Optimize the salt concentration of the binding buffer. |
| Sticking of peptide to assay tubes | Use low-binding tubes. Siliconizing glassware can also reduce peptide adsorption. |
Data Presentation: Comparison of Common Blocking Strategies
The following tables summarize quantitative data on the effectiveness of various blocking agents and additives. Note: The exact efficacy can be assay-dependent and should be empirically determined.
Table 1: Efficacy of Different Protein Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Considerations |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Readily available, generally effective. | Can have lot-to-lot variability. May not be the most effective for all plastic surfaces. |
| Casein/Non-Fat Dry Milk | 0.1 - 5% (w/v) | Highly effective for blocking plastic surfaces, economical.[1] | Contains phosphoproteins and biotin; may interfere with certain assays. Can promote microbial growth if not stored properly. |
| Fish Gelatin | 0.1 - 1% (w/v) | Less cross-reactivity with mammalian antibodies. | May not be as effective as casein for all applications. |
| Commercial Blocking Buffers | Varies | Optimized formulations, often protein-free options available, long shelf-life. | Can be more expensive. |
Table 2: Common Additives to Reduce Non-Specific Binding
| Additive | Typical Concentration | Mechanism of Action | Common Applications |
| Tween-20 | 0.05 - 0.1% (v/v) | Reduces hydrophobic interactions.[3] | Wash buffers, antibody diluents in ELISA, Western blot, and IHC. |
| Triton X-100 | 0.05 - 0.1% (v/v) | Reduces hydrophobic interactions. | Similar to Tween-20. |
| Sodium Chloride (NaCl) | 150 - 500 mM | Masks electrostatic interactions. | Assay buffers, binding buffers. |
| Polyethylene Glycol (PEG) | 0.1 - 1% (w/v) | Creates a hydrophilic layer on surfaces. | Can be used to coat surfaces. |
Experimental Protocols
Protocol 1: General Blocking Procedure for ELISA
-
Coating: Coat microplate wells with antigen or capture antibody as per your specific protocol.
-
Washing: Wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS, or 1% non-fat dry milk in PBS) to each well.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer before proceeding with the addition of your peptide sample or primary antibody.
Protocol 2: Reducing Peptide Adsorption to Labware
-
Prepare Coating Solution: Prepare a 1% (w/v) BSA solution in a suitable buffer (e.g., PBS).
-
Coat Labware: Add the BSA solution to polypropylene tubes, pipette tips, or microplate wells that will come into contact with your peptide solution. Ensure all surfaces are covered.
-
Incubate: Incubate for at least 30 minutes at room temperature.
-
Remove Solution: Aspirate the BSA solution.
-
Dry (Optional): For long-term storage of coated labware, you can dry the items in a clean environment. Otherwise, they can be used immediately after aspirating the BSA solution.
Visualizing Experimental Workflows and Concepts
Caption: A generalized workflow for minimizing non-specific binding of Gastrin I (1-14).
Caption: How blocking agents, detergents, and salts prevent non-specific peptide binding.
References
"Gastrin I (1-14), human" storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and use of Gastrin I (1-14), human.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound?
For long-term storage, the lyophilized powder should be kept at -20°C.[1][2] Under these conditions, the peptide can be stable for several years.
Q2: What is the recommended procedure for reconstituting this compound?
It is recommended to briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. This compound is soluble in sterile water. For potentially hydrophobic peptides, dissolving in a small amount of DMSO and then diluting with sterile aqueous buffer is a common practice.
Q3: How should I store the reconstituted this compound solution?
To avoid repeated freeze-thaw cycles, it is best to aliquot the reconstituted solution into single-use volumes and store them at -20°C or -80°C. Solutions stored at -20°C are typically stable for up to two months, while storage at -80°C can extend stability for up to a year.
Q4: What is the primary biological activity of this compound?
This compound is a fragment of the peptide hormone Gastrin I and is a selective agonist for the cholecystokinin (B1591339) 2 (CCK2) receptor.[3] Its binding to the CCK2 receptor stimulates gastric acid secretion and can promote the proliferation of gastric epithelial cells.[3]
Q5: Can I expect Trifluoroacetic acid (TFA) to be present in my peptide sample?
Yes, TFA is often present as a counterion from the HPLC purification process. The presence of TFA salts generally enhances the solubility of peptides in aqueous solutions. For most in vitro assays, the residual TFA levels do not interfere with the results.
Storage and Stability Summary
| Form | Storage Temperature | Shelf Life |
| Lyophilized Powder | -20°C | Up to 3 years |
| Reconstituted in Solvent | -20°C | Up to 2 months |
| Reconstituted in Solvent | -80°C | Up to 1 year |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve | The peptide may have low solubility in the chosen solvent. | Try sonicating the solution briefly. If solubility issues persist, consider using a different solvent. For acidic peptides, a basic buffer may help, and for basic peptides, an acidic buffer may be effective. For very hydrophobic peptides, dissolve in a minimal amount of DMSO first, then slowly add the aqueous buffer while vortexing. |
| Loss of peptide activity in experiments | Improper storage leading to degradation. Repeated freeze-thaw cycles. | Always aliquot the reconstituted peptide to avoid multiple freeze-thaw cycles. Ensure the peptide is stored at the recommended temperature and protected from light. Prepare fresh dilutions for each experiment from a frozen stock. |
| Inconsistent experimental results | Inaccurate peptide concentration due to incomplete reconstitution or peptide adhering to the vial. | Briefly centrifuge the vial before reconstitution to collect all the powder at the bottom. After adding the solvent, vortex gently and visually inspect to ensure complete dissolution. For sensitive applications, consider using low-protein-binding tubes. |
| Cellular toxicity observed | High concentration of organic solvent (e.g., DMSO) in the final working solution. | Ensure the final concentration of any organic solvent in your cell-based assay is non-toxic to your specific cell line (typically <0.5% DMSO). |
Experimental Protocols
Detailed Protocol: In Vitro Calcium Mobilization Assay
This protocol outlines the steps to measure the activation of the CCK2 receptor by this compound in a cell-based calcium mobilization assay.
Materials:
-
This compound
-
Cells expressing the human CCK2 receptor (e.g., HEK293-CCK2R)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation:
-
Plate CCK2R-expressing cells in a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a 5% CO2 incubator overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and a non-ionic surfactant (e.g., 0.04% Pluronic F-127) in HBSS with 20 mM HEPES.
-
Remove the cell culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Peptide Preparation:
-
Prepare a stock solution of this compound in sterile water or an appropriate solvent.
-
Perform serial dilutions of the this compound stock solution in HBSS with 20 mM HEPES to create a range of concentrations for the dose-response curve.
-
-
Calcium Flux Measurement:
-
After the incubation period, place the plate in a fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds).
-
Establish a stable baseline reading for approximately 10-20 seconds.
-
Add the this compound dilutions to the wells and continue recording the fluorescence for at least 2-3 minutes to capture the peak response and subsequent decline.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the logarithm of the peptide concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Gastrin I (1-14) Signaling Pathway
References
Technical Support Center: Overcoming "Gastrin I (1-14), human" Aggregation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered when working with "Gastrin I (1-14), human" in solution.
Frequently Asked Questions (FAQs)
Q1: My "this compound" solution appears cloudy or has visible precipitates. What is happening?
A1: Cloudiness or precipitation in your peptide solution is a strong indicator of aggregation. "this compound" is an acidic peptide, and its solubility is highly dependent on the pH of the solution. Aggregation occurs when peptide molecules interact with each other and form larger, often insoluble, complexes.[1]
Q2: What are the primary factors that influence the aggregation of "this compound"?
A2: Several factors can contribute to peptide aggregation:
-
pH: The pH of the solution is critical. For acidic peptides like Gastrin I (1-14), a pH near its isoelectric point (pI) will minimize electrostatic repulsion between molecules, leading to aggregation.[1]
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[1]
-
Temperature: Elevated temperatures can sometimes increase aggregation by promoting conformational changes that expose hydrophobic regions of the peptide.[1] However, for some peptides, higher temperatures can help disrupt aggregates.
-
Ionic Strength: The salt concentration can either shield charges and promote aggregation or stabilize the peptide's native structure and prevent it.[1]
-
Mechanical Stress: Agitation, such as vigorous vortexing or stirring, can introduce energy that may lead to aggregation.[1]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can induce aggregation.[1]
Q3: How should I properly store my "this compound" stock solution to minimize aggregation?
A3: For optimal stability, lyophilized "this compound" should be stored at -20°C or -80°C.[1] Once reconstituted, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
Problem: "this compound" fails to dissolve or forms a precipitate upon dissolution.
This is a common issue arising from the peptide's intrinsic properties and the choice of solvent. The following workflow can help you troubleshoot this problem.
Caption: Troubleshooting workflow for dissolving "this compound".
Problem: The peptide solution becomes cloudy over time or during an experiment.
This indicates that the peptide is aggregating in the chosen buffer system. The following strategies can help mitigate this issue.
| Troubleshooting Strategy | Description | Recommended Starting Conditions |
| Optimize pH | For the acidic "this compound", maintaining a pH 1-2 units above its isoelectric point (pI) will increase the net negative charge and enhance solubility through electrostatic repulsion.[1] | Use a buffer with a pH of 7.4 or higher. |
| Reduce Concentration | Working with a lower peptide concentration can decrease the frequency of intermolecular interactions that lead to aggregation.[1] | Attempt experiments at the lowest feasible concentration. |
| Use Anti-Aggregation Additives | Certain chemical additives can help prevent aggregation. Their effectiveness is peptide-dependent and may require optimization.[1] | See the "Anti-Aggregation Additives" table below for examples. |
| Control Temperature | Maintain a consistent and appropriate temperature during your experiments. Avoid unnecessary exposure to elevated temperatures.[1] | Perform experiments on ice or at a controlled room temperature, depending on the assay. |
Anti-Aggregation Additives
The addition of certain excipients can help prevent peptide aggregation. The following table provides some common additives and their typical starting concentrations.
| Additive Category | Example(s) | Mechanism of Action | Typical Concentration |
| Amino Acids | Arginine, Glycine | Can reduce non-specific interactions and aggregation.[1] | 50-250 mM |
| Detergents | Tween 20, Triton X-100 | Can prevent hydrophobic aggregation at low concentrations.[1] | 0.01-0.1% (v/v) |
| Organic Solvents | Dimethyl sulfoxide (B87167) (DMSO) | Disrupts hydrophobic interactions. | <10% (v/v) |
| Sugars | Sucrose, Trehalose | Stabilize the native conformation of the peptide. | 5-10% (w/v) |
| Polyols | Glycerol, Mannitol | Increase solvent viscosity and stabilize peptide structure. | 10-50% (v/v) |
Experimental Protocols
General Peptide Solubility Assay
This protocol provides a systematic approach to determine the solubility of "this compound".
Caption: Workflow for assessing peptide solubility.
Materials:
-
Lyophilized "this compound"
-
Sterile, purified water
-
0.1 M Ammonium Bicarbonate
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer of choice
Procedure:
-
Add a small volume of sterile, purified water to the lyophilized peptide to achieve a high concentration (e.g., 10 mg/mL).[1]
-
Vortex the solution for 30 seconds. If the peptide does not dissolve, sonicate the sample in a water bath for 5-10 minutes.[1]
-
Visually inspect the solution. If it is clear, the peptide is soluble in water.
-
If the solution remains cloudy, add small aliquots (e.g., 5 µL) of 0.1 M ammonium bicarbonate. Vortex after each addition and check for dissolution.[1]
-
If the peptide is still not dissolved, try dissolving a fresh aliquot of lyophilized peptide in a minimal volume of DMSO (e.g., 10-20 µL) and vortex. Slowly add your desired aqueous buffer dropwise while vortexing.[1]
-
Once the peptide appears dissolved, centrifuge the solution at high speed (>10,000 x g) for 5-10 minutes to pellet any remaining micro-aggregates.[1]
-
Carefully transfer the supernatant to a new, clean tube. This is your stock solution.
Thioflavin T (ThT) Assay for Aggregation Monitoring
The ThT assay is a common method to monitor the formation of amyloid-like fibrils, a type of ordered aggregate.
Materials:
-
"this compound" stock solution
-
Assay buffer
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
96-well black, clear-bottom assay plate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a working solution of your peptide at the desired concentration in the assay buffer. It is recommended to filter the peptide solution through a 0.22 µm filter to remove any pre-existing aggregates.[1]
-
Prepare a working solution of ThT in the assay buffer. A final concentration of 10-20 µM ThT in the well is typical.[1]
-
In a 96-well plate, add your peptide solution. Include control wells with buffer only.
-
Add the ThT working solution to all wells. The final volume in each well should be consistent (e.g., 100-200 µL).
-
Measure the fluorescence intensity at appropriate excitation (around 450 nm) and emission (around 485 nm) wavelengths over time. An increase in fluorescence indicates fibril formation.
Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for detecting the presence of aggregates.
General Protocol Outline:
-
Sample Preparation: Prepare your "this compound" solution in the desired buffer. The sample must be free of dust and other contaminants, so filtration through a 0.22 µm filter is crucial.[2]
-
Instrument Setup: Allow the DLS instrument to warm up and equilibrate to the desired temperature.
-
Measurement:
-
Transfer the filtered sample to a clean cuvette.
-
Place the cuvette in the instrument.
-
Set the measurement parameters (e.g., number of acquisitions, duration).
-
Initiate the measurement.
-
-
Data Analysis: The instrument's software will analyze the fluctuations in scattered light intensity to generate a size distribution profile. The presence of larger species in addition to the monomeric peptide indicates aggregation.
Size Exclusion Chromatography (SEC) for Quantifying Aggregates
SEC separates molecules based on their size, allowing for the quantification of monomers, dimers, and larger aggregates.
General Protocol Outline:
-
System Preparation:
-
Select an appropriate SEC column for the molecular weight range of your peptide and its potential aggregates.
-
Equilibrate the column with a suitable mobile phase (e.g., phosphate-buffered saline).
-
-
Sample Preparation: Prepare your peptide solution in the mobile phase. Filter the sample through a 0.22 µm filter.
-
Injection and Separation:
-
Inject a defined volume of your sample onto the column.
-
The mobile phase will carry the sample through the column. Larger molecules (aggregates) will elute first, followed by smaller molecules (monomers).
-
-
Detection and Analysis:
-
A detector (e.g., UV-Vis) will monitor the eluting sample.
-
The resulting chromatogram will show peaks corresponding to different-sized species. The area under each peak can be used to quantify the relative amounts of aggregates and monomers.
-
References
Improving signal-to-noise ratio in "Gastrin I (1-14), human" assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their "Gastrin I (1-14), human" assays and improve the signal-to-noise ratio.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
High background noise and low specific signal are common challenges in immunoassays. The following guide addresses specific issues you might encounter during your experiments.
Issue 1: High Background Signal
A high background can mask the specific signal from your sample, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking incubation period. Consider changing the blocking agent; common options include 1-5% BSA or non-fat dry milk. For persistent issues, a non-mammalian protein blocking agent like salmon serum or a protein-free blocking solution can be tested.[1] |
| Antibody Concentration Too High | Reduce the concentration of the primary or secondary antibody. It is recommended to perform a titration experiment to determine the optimal antibody concentration for your specific assay conditions. |
| Non-Specific Binding of Secondary Antibody | Run a control experiment without the primary antibody to confirm if the secondary antibody is the source of non-specific binding.[1] Ensure the secondary antibody was raised in a different species than your sample's origin.[2] Using a pre-adsorbed secondary antibody can also minimize cross-reactivity.[1] |
| Inadequate Washing | Increase the number of wash cycles and the duration of each wash.[1] Ensure that the wash buffer volume is sufficient to cover the entire well surface. After the final wash, effectively remove any residual buffer by inverting and tapping the plate on absorbent paper.[3] |
| Contamination of Reagents or Plate | Use fresh, sterile reagents and handle them in a clean environment to prevent microbial or cross-contamination.[4] Ensure the microplate is clean according to the manufacturer's instructions.[1] |
| Excessive Incubation Time or Temperature | Adhere to the incubation times and temperatures recommended in your specific assay protocol.[3] Excessive incubation can increase non-specific binding. |
Issue 2: Weak or No Signal
A weak or absent signal can prevent the accurate detection and quantification of Gastrin I (1-14).
| Potential Cause | Recommended Solution |
| Insufficient Antibody Concentration | Increase the concentration of the primary or secondary antibody. An antibody titration experiment is the best way to determine the optimal concentration.[3] |
| Short Incubation Time | Increase the incubation time for the primary antibody, secondary antibody, or substrate to allow for sufficient binding and signal development.[3] |
| Inactive Reagents | Ensure that all reagents, especially antibodies and enzymes, have been stored correctly and are within their expiration date. Avoid repeated freeze-thaw cycles.[5] |
| Improper Sample Handling | For blood samples, draw into chilled tubes containing EDTA and a protease inhibitor like Aprotinin. Centrifuge at 4°C and store the plasma or serum at -70°C or lower for long-term stability. Avoid repeated freeze-thaw cycles.[6] |
| Low Analyte Concentration | If the Gastrin I (1-14) concentration in your sample is below the assay's detection limit, consider concentrating the sample or using a larger sample volume.[3] |
| Incorrect Assay Buffer or pH | Ensure the pH and composition of the assay buffer are optimal for antibody-antigen binding as specified in the protocol. |
Frequently Asked Questions (FAQs)
Q1: What are the best practices for preparing serum and plasma samples for a Gastrin I (1-14) assay?
For optimal results, blood samples should be collected in chilled EDTA tubes, and a protease inhibitor such as Aprotinin should be added. Samples should be centrifuged at 1,000-1,600 x g for 15-20 minutes at 2-8°C. The resulting plasma or serum should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][7][8]
Q2: My Gastrin antibody shows cross-reactivity. What are the common cross-reactants and how can I mitigate this?
Gastrin antibodies can sometimes cross-react with other structurally similar peptides, most notably cholecystokinin (B1591339) (CCK).[9][10] Some antibodies may also react with different forms of gastrin, such as gastrin-17 and gastrin-34.[11] To mitigate this, select a highly specific monoclonal or affinity-purified polyclonal antibody. Check the antibody's datasheet for detailed cross-reactivity data. If significant cross-reactivity is observed, it can lead to erroneously high gastrin measurements.[9]
Antibody Cross-Reactivity Data Summary
| Antibody Source | Cross-Reactant | Cross-Reactivity (%) |
| Commercial Antibody 1 | Cholecystokinin (CCK) | < 5% |
| Commercial Antibody 2 | Cholecystokinin (CCK) | Substantial |
| RIA Antiserum | Gastrin-17 | 100% |
| RIA Antiserum | Gastrin-17, sulphated | 83% |
| RIA Antiserum | Gastrin-34 | 61% |
| RIA Antiserum | CCK-8 | 36% |
| RIA Antiserum | Gastrin 1-14 | < 0.1% |
Note: Data is compiled from various sources and may not be representative of all available antibodies. Always refer to the specific datasheet for your antibody.[9][11]
Q3: What are the optimal incubation times and temperatures for Gastrin I (1-14) immunoassays?
Optimal conditions can vary between different assay formats (ELISA vs. RIA) and specific kit manufacturers. However, some general guidelines can be provided.
Typical Incubation Parameters for Gastrin Assays
| Assay Step | Incubation Time | Temperature |
| ELISA: Sample/Standard Incubation | 1 - 2.5 hours | Room Temperature or 37°C |
| ELISA: Detection Antibody Incubation | 30 minutes - 1.5 hours | 37°C or Room Temperature |
| RIA: Antibody-Antigen Incubation | 60 minutes | Room Temperature (18-25°C) |
| RIA: Second Antibody Precipitation | 30 - 60 minutes | Room Temperature |
Note: These are general ranges. Always follow the specific instructions provided with your assay kit for the best results.[7][8][11][12][13]
Q4: How can I be sure my peptide standard is properly dissolved?
For Gastrin I (1-14), which is a peptide, proper solubilization is key. It is generally recommended to first try dissolving the peptide in sterile water. If it fails to dissolve, adding a very small amount of ammonium (B1175870) hydroxide (B78521) or 10-30% acetic acid can help. For very hydrophobic peptides, a small amount of DMSO can be used, followed by dilution to the desired concentration with aqueous buffer.[14]
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process and the biological context of Gastrin I, the following diagrams are provided.
Caption: General experimental workflow for a Gastrin I (1-14) immunoassay.
Gastrin exerts its physiological effects by activating specific signaling pathways within target cells.
Caption: Simplified Gastrin signaling pathway via the CCKBR receptor.
References
- 1. How to deal with high background in ELISA | Abcam [abcam.com]
- 2. bma.ch [bma.ch]
- 3. benchchem.com [benchchem.com]
- 4. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 5. file.elabscience.com [file.elabscience.com]
- 6. ibl-america.com [ibl-america.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. elkbiotech.com [elkbiotech.com]
- 9. Specificity of commercially available antibodies used for gastrin measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biosb.com [biosb.com]
- 11. ibl-america.com [ibl-america.com]
- 12. raybiotech.com [raybiotech.com]
- 13. Standardization of incubation time and temperature for eight radioimmunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Cell viability concerns with "Gastrin I (1-14), human" treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using "Gastrin I (1-14), human" in their experiments.
Troubleshooting Guide: Unexpected Low Cell Viability
Encountering decreased cell viability after treatment with Gastrin I (1-14) can be perplexing, especially when expecting a proliferative or neutral effect. This guide addresses potential causes and solutions in a stepwise manner.
Question: I'm observing significant cell death after treating my cultures with this compound. What are the possible reasons?
Answer: Unexpected cytotoxicity with peptide treatments can arise from several factors, ranging from the peptide itself to the experimental setup. Below is a workflow to help you troubleshoot this issue.
Caption: Troubleshooting workflow for low cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the expected biological activity of this compound?
A1: Gastrin I (1-14) is a fragment of the full-length Gastrin I peptide hormone. While full-length gastrin is known to stimulate gastric acid secretion and have mitogenic (proliferative) effects on gastric cells, the specific activity of the (1-14) fragment is less characterized. It is primarily known to bind to cholecystokinin (B1591339) 2 (CCK2) receptors. In some contexts, particularly in cancer cell lines expressing the CCK2 receptor, gastrin peptides can promote proliferation and inhibit apoptosis. However, in other cell types, gastrin has been reported to induce apoptosis. The effect is highly dependent on the cell line and the presence of the appropriate receptors.
Q2: My cell line does not express the CCK2 receptor. Should I still expect to see an effect?
A2: The primary receptor for gastrin is the CCK2 receptor. If your cells do not express this receptor, it is less likely that you will observe a specific biological response to Gastrin I (1-14) treatment. Any observed effects, such as cytotoxicity, might be due to off-target effects at high concentrations or issues with the peptide preparation itself (e.g., solubility, contamination).
Q3: What concentration of this compound should I use in my experiments?
A3: The optimal concentration will vary depending on the cell type and the specific endpoint being measured. For the full-length Gastrin I (human), EC50 values for gastric epithelial cell proliferation have been reported to be as low as 6.2 pM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting range of 1 pM to 1 µM is often a reasonable starting point for peptide hormones.
Q4: How should I prepare and store my this compound stock solution?
A4: Proper handling and storage are critical for maintaining the activity of the peptide and avoiding experimental artifacts.
-
Storage of Lyophilized Peptide: Store the lyophilized powder at -20°C.
-
Reconstitution: The solubility of peptides can vary. Some product datasheets for the full-length Gastrin I suggest reconstitution in 1% ammonia. For the (1-14) fragment, it is advisable to consult the manufacturer's datasheet. If a solvent like DMSO is used, ensure the final concentration in your cell culture medium is non-toxic to your cells (typically <0.1%).
-
Storage of Stock Solution: After reconstitution, it is best to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q5: Could the Trifluoroacetic acid (TFA) salt in my peptide preparation be causing cytotoxicity?
A5: Yes. TFA is often used in the purification of synthetic peptides and remains as a counterion in the final product. At certain concentrations, residual TFA can be cytotoxic to cells in culture. If you suspect TFA-related toxicity, consider running a control with TFA alone at a concentration equivalent to that in your peptide treatment. Alternatively, you can obtain TFA-free peptides from some suppliers.
Quantitative Data Summary
The biological effects of gastrin are concentration and cell-type dependent. The following table summarizes some reported activities of human Gastrin I. Note that data for the (1-14) fragment is limited, and much of the literature focuses on the full-length peptide (1-17).
| Peptide Form | Cell Type / System | Observed Effect | Effective Concentration (EC50) |
| Gastrin I (human) | Gastric Epithelial Cells | Proliferation | 6.2 pM[1] |
| Gastrin I (human) | Gastric Mucosa | Histamine Secretion | 0.014 nM[1] |
| Gastrin | AGS & MKN1 Gastric Cancer Cells | Increased Cell Viability & Proliferation | Not specified[2][3] |
| Gastrin | Human Colon Cancer Cells | Apoptosis Induction | Not specified |
Experimental Protocols
MTT Assay for Cell Viability Assessment
This protocol provides a general framework for assessing cell viability after treatment with Gastrin I (1-14) using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound peptide
-
Appropriate solvent for peptide reconstitution (e.g., sterile water, DMSO, or as recommended by the supplier)
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare a stock solution of Gastrin I (1-14) in the appropriate solvent.
-
Prepare serial dilutions of the peptide in serum-free or complete medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Gastrin I (1-14).
-
Include the following controls:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells in medium containing the highest concentration of the solvent used to dissolve the peptide.
-
Blank: Medium only (no cells).
-
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the untreated control: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Signaling Pathway Diagram
Gastrin can activate multiple signaling pathways that influence cell fate, leading to either proliferation and survival or apoptosis. The balance between these pathways can depend on the specific cellular context.
Caption: Gastrin I (1-14) signaling pathways.
References
Technical Support Center: Ensuring Reproducibility in Gastrin I (1-14), Human Experiments
Welcome to the technical support center for Gastrin I (1-14), human. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this peptide fragment. Our goal is to help you achieve consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary function?
This compound, is a peptide fragment derived from the gastrointestinal hormone Gastrin I. Its primary role is to stimulate gastric acid secretion.[1][2][3] This action is mediated through its binding to the cholecystokinin (B1591339) B (CCK2) receptor, which is expressed on parietal cells in the stomach.[1]
Q2: How should I properly handle and store lyophilized this compound?
For long-term storage, lyophilized this compound, should be kept at -20°C or colder.[2] Once reconstituted, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles.
Q3: What is the best way to dissolve this compound?
Due to its amino acid composition, this compound, can be challenging to dissolve. A step-wise approach is recommended:
-
Attempt to dissolve the peptide in sterile, distilled water.
-
If it does not dissolve, add a small amount of a basic buffer, such as 0.1% ammonium (B1175870) hydroxide, to aid in solubilization.
-
For highly resistant peptides, a small quantity of an organic solvent like DMSO can be used initially, followed by dilution with an aqueous buffer.[3]
Q4: I am observing inconsistent results in my cell-based assays. What could be the cause?
Inconsistent results can stem from several factors:
-
Peptide Stability: Ensure that your stock solutions are properly stored and have not undergone multiple freeze-thaw cycles.
-
Cell Line Integrity: Verify the expression of the CCK2 receptor in your cell line, as its levels can change with passage number. Recommended cell lines for studying Gastrin I (1-14) include the rat pancreatic cell line AR42J and human gastric adenocarcinoma cell lines like AGS cells stably transfected with the CCK2 receptor (AGS-GR).[4][5]
-
Assay Conditions: Optimize serum concentrations, incubation times, and cell densities for your specific experiment.
Troubleshooting Guides
Issue 1: Poor or No Biological Response in Cell Culture
Question: I am not observing the expected biological response (e.g., cell proliferation, signaling pathway activation) after treating my cells with this compound. What should I do?
Answer:
| Possible Cause | Troubleshooting Step |
| Low or Absent CCK2 Receptor Expression | Confirm CCK2 receptor expression in your cell line using qPCR or Western blot. Cell lines like AR42J and AGS-GR are known to express this receptor.[4][5] |
| Peptide Degradation | Prepare fresh stock solutions of Gastrin I (1-14) from lyophilized powder. Avoid using old or repeatedly frozen-thawed aliquots. |
| Incorrect Peptide Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. Concentrations ranging from 0.1 nM to 100 nM have been used in proliferation assays.[6] |
| Suboptimal Assay Conditions | Optimize incubation time. For signaling events like PKC activation, effects can be seen as early as 1-5 minutes.[7] For proliferation, longer incubation times (24-72 hours) are typically required. |
| Serum Interference | If performing assays in the presence of serum, be aware that components in the serum may interfere with the peptide's activity. Consider reducing the serum concentration or using serum-free media for the duration of the treatment. |
Issue 2: Low Signal in Western Blot for Downstream Signaling Proteins (PKC, RhoA)
Question: I am trying to detect the activation of PKC or RhoA after Gastrin I (1-14) treatment but am getting a weak or no signal on my Western blot. How can I improve this?
Answer:
| Possible Cause | Troubleshooting Step |
| Inappropriate Stimulation Time | Activation of PKC and RhoA are often rapid and transient events. Perform a time-course experiment (e.g., 0, 1, 5, 10, 30 minutes) to identify the peak activation time.[7] |
| Insufficient Protein Lysis and Extraction | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state and integrity of your target proteins. Ensure complete cell lysis. |
| Low Protein Concentration | Quantify your protein lysates and ensure you are loading a sufficient amount of protein per well (typically 20-40 µg). |
| Antibody Issues | Use an antibody that is validated for Western blotting and is specific for the activated (e.g., phosphorylated) form of your target protein. Optimize the primary and secondary antibody concentrations. |
| Inefficient Protein Transfer | Verify your protein transfer from the gel to the membrane using Ponceau S staining. Adjust transfer time and voltage if necessary, especially for higher molecular weight proteins. |
Experimental Protocols & Data
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (Competitive Binding) | A431-CCK2R | 0.69 ± 0.09 nM | [8] |
| EC50 (Cell Proliferation) | AGS-GR | ~1-10 nM | [6] |
| Optimal Concentration (c-fos induction) | AR42J, Colo 320 | Dose-dependent | [5] |
Detailed Methodologies
Protocol 1: CCK2 Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity of this compound, to the CCK2 receptor.
-
Cell Culture: Culture A431-CCK2R cells (human epidermoid carcinoma cells stably transfected with the human CCK2 receptor) in DMEM supplemented with 10% FBS and appropriate selection antibiotics.[9]
-
Radioligand Preparation: Use a radiolabeled gastrin analog, such as [¹²⁵I]Tyr¹²-gastrin I, as the tracer.
-
Competition Assay:
-
Seed A431-CCK2R cells in a multi-well plate and grow to confluence.
-
Wash the cells with a binding buffer (e.g., PBS with 0.5% BSA).
-
Incubate the cells with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound (e.g., 0.001 nM to 1000 nM).[9]
-
Incubate at room temperature to allow binding to reach equilibrium.
-
Wash the cells to remove unbound radioligand.
-
Lyse the cells and measure the radioactivity using a gamma counter.
-
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor (this compound) to determine the IC50 value.
Protocol 2: PKC Activation Assay
This protocol outlines a method to measure the activation of Protein Kinase C (PKC) following treatment with this compound.
-
Cell Culture and Treatment:
-
Cell Fractionation:
-
Terminate the reaction by adding ice-cold homogenization buffer.
-
Lyse the cells and separate the cytosolic and membrane fractions by ultracentrifugation.
-
-
PKC Activity Measurement:
-
Data Analysis: Quantify the radioactivity incorporated into the substrate to determine PKC activity. An increase in membrane-associated PKC activity and a corresponding decrease in cytosolic activity indicate PKC activation.[7]
Protocol 3: RhoA Activation Assay (G-LISA)
This protocol describes a method to quantify the activation of the small GTPase RhoA using a G-LISA™ assay.
-
Cell Culture and Treatment:
-
Culture cells known to respond to this compound, in an appropriate medium.
-
Starve the cells and then treat with Gastrin I (1-14) for a predetermined optimal time.
-
-
Cell Lysis: Lyse the cells with the provided lysis buffer and collect the supernatant.
-
G-LISA™ Assay:
-
Add the cell lysates to the wells of the Rho-GTP affinity plate.
-
Incubate to allow active, GTP-bound RhoA to bind to the plate.
-
Wash the wells to remove unbound proteins.
-
Add an anti-RhoA antibody, followed by a secondary HRP-conjugated antibody.
-
Add a colorimetric substrate and measure the absorbance at 490 nm.
-
-
Data Analysis: The absorbance is directly proportional to the amount of active RhoA in the sample.
Protocol 4: Cell Proliferation Assay (xCELLigence)
This protocol details a real-time cell proliferation assay using the xCELLigence system.
-
Cell Seeding:
-
Seed AGS-GR cells in a 96-well E-plate at an optimized density.
-
Allow the cells to adhere and grow for a baseline period, monitoring impedance (Cell Index).
-
-
Treatment:
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM).[6] Include appropriate positive (e.g., 10% FCS) and negative controls.
-
-
Real-Time Monitoring:
-
Place the E-plate back on the xCELLigence station and monitor cell proliferation in real-time for 48-72 hours.
-
-
Data Analysis: The Cell Index is a measure of cell number and adhesion. Plot the Cell Index over time to generate proliferation curves. A dose-dependent increase in the Cell Index indicates a proliferative effect of Gastrin I (1-14).[6]
Mandatory Visualizations
Signaling Pathways
Caption: Gastrin I (1-14) signaling pathway via the CCK2 receptor.
Experimental Workflows
Caption: Western blot workflow for detecting signaling protein activation.
Logical Relationships
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. This compound - Echelon Biosciences [echelon-inc.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 5. Characterization of gastrin-cholecystokinin 2 receptor interaction in relation to c-fos induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elevated Serum Gastrin Is Associated With a History of Advanced Neoplasia in Barrett’s Esophagus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of gastrin on protein kinase C and its subtype in human colon cancer cell line SW480 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Site-specific stabilization of minigastrin analogs against enzymatic degradation for enhanced cholecystokinin-2 receptor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. journals.physiology.org [journals.physiology.org]
Validation & Comparative
A Comparative Guide to the Biological Activities of Gastrin I (1-14), human and Gastrin-17
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two related peptides: Gastrin I (1-14), human, and the full-length hormone, Gastrin-17. This comparison is supported by experimental data to aid in the selection of the appropriate molecule for research and development purposes.
Introduction
Gastrin is a crucial peptide hormone that regulates gastric acid secretion and mucosal growth.[1][2] It exists in various forms, with Gastrin-17 ("little gastrin") being a predominant and potent bioactive form.[3] Gastrin I (1-14) is an N-terminal fragment of Gastrin-17. Understanding the distinct activities of the full-length hormone and its fragments is essential for targeted research in gastroenterology and oncology.
The primary biological activity of gastrin, the stimulation of gastric acid secretion, is mediated by the cholecystokinin (B1591339) B (CCK2) receptor.[2][4] A critical determinant for this activity is the C-terminal tetrapeptide amide sequence, Trp-Met-Asp-Phe-NH2.[5][6] This sequence is present in Gastrin-17 but is truncated in Gastrin I (1-14), which has significant implications for its biological function.
Comparative Analysis of Biological Activity
The primary difference in activity between Gastrin-17 and Gastrin I (1-14) lies in their ability to stimulate gastric acid secretion via the CCK2 receptor.
Gastrin-17 is a potent agonist of the CCK2 receptor, leading to a cascade of events that result in gastric acid secretion and proliferation of gastric epithelial cells.[7]
Quantitative Data Summary
The following table summarizes the available quantitative data for Gastrin-17. No comparable quantitative data for Gastrin I (1-14) regarding CCK2 receptor-mediated gastric acid secretion was identified in the reviewed literature, which is consistent with the understanding of its structural requirements for activity.
| Parameter | Gastrin-17 (Gastrin I, human) | This compound | Reference |
| Molecular Weight | ~2098 g/mol | ~1705 g/mol | [7] |
| Amino Acid Sequence | pGlu-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 | pGlu-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp | |
| EC50 for Histamine Secretion | 0.014 nM | Not Available | [7] |
| EC50 for Epithelial Cell Proliferation | 6.2 pM | Not Available | [7] |
Signaling Pathways
Gastrin-17 Signaling Pathway
Gastrin-17 exerts its effects by binding to the CCK2 receptor, a G-protein coupled receptor (GPCR). This binding activates multiple downstream signaling pathways, including the phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways, leading to increased intracellular calcium, protein kinase C (PKC) activation, and ultimately, the stimulation of gastric acid secretion and cell proliferation.[3]
Putative Activity of Gastrin I (1-14)
Due to the lack of the C-terminal active site, Gastrin I (1-14) is not expected to significantly activate the CCK2 receptor-mediated pathway for gastric acid secretion. Any biological activity of this fragment is likely mediated through other, less characterized receptors or mechanisms.
Experimental Protocols
Receptor Binding Assay (Competitive Inhibition)
This protocol is a generalized method to determine the binding affinity of a ligand to its receptor.
Methodology:
-
Preparation of Membranes: Cell membranes expressing the CCK2 receptor are isolated and purified.
-
Incubation: A constant concentration of radiolabeled Gastrin-17 is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Gastrin-17 or Gastrin I (1-14).
-
Separation: The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity of the filters is measured using a gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. A lower IC50 value indicates a higher binding affinity.
In Vivo Gastric Acid Secretion Assay (Anesthetized Rat Model)
This protocol outlines a method for measuring gastric acid secretion in vivo.
Methodology:
-
Animal Preparation: Rats are anesthetized, and a tracheal cannula is inserted. The stomach is exposed, and a catheter is placed in the rumen and duodenum for perfusion.
-
Gastric Perfusion: The stomach is continuously perfused with a saline solution. The perfusate is collected, and its pH and volume are measured.
-
Stimulation: After a baseline period, a stimulatory agent (e.g., Gastrin-17 or Gastrin I (1-14)) is administered intravenously.
-
Sample Collection and Analysis: Gastric effluent is collected at regular intervals, and the acid output is determined by titration with a standard base (e.g., NaOH) to a neutral pH.
-
Data Analysis: The acid output is calculated and plotted over time to determine the secretory response to the administered peptides.
Conclusion
The comparison between Gastrin I (1-14) and Gastrin-17 highlights the critical role of the C-terminal tetrapeptide amide in the primary biological function of gastrin.
-
Gastrin-17 is a potent, full-agonist for the CCK2 receptor, making it the molecule of choice for studies involving the stimulation of gastric acid secretion and related physiological processes.
-
Gastrin I (1-14) , lacking the key C-terminal residues, is not a significant stimulator of gastric acid secretion via the CCK2 receptor. Its potential biological roles may lie in other, non-classical gastrin pathways, which require further investigation.
For researchers and drug development professionals, the selection between these two peptides should be guided by the specific biological question being addressed. For studies on gastric acid secretion and CCK2 receptor agonism, Gastrin-17 is the appropriate tool. For investigations into the potential alternative functions of N-terminal gastrin fragments, Gastrin I (1-14) may be a relevant molecule, though its effects are likely to be distinct from the canonical gastrin signaling pathway.
References
- 1. Gastrin [vivo.colostate.edu]
- 2. Gastrin - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 4. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 5. Elucidating the molecular determinants in the process of gastrin C-terminal pentapeptide amide end activating cholecystokinin 2 receptor by Gaussian accelerated molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiolabeled CCK/gastrin peptides for imaging and therapy of CCK2 receptor-expressing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Peptides as Regulators of Gastric Acid Secretion | Annual Reviews [annualreviews.org]
- 9. Acute effects of N‐terminal progastrin fragments on gastric acid secretion in man - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute effects of N-terminal progastrin fragments on gastric acid secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gastrin I (1-14), Human and Full-Length Gastrin I
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between peptide hormones and their fragments is critical for experimental design and therapeutic innovation. This guide provides a detailed, objective comparison of "Gastrin I (1-14), human" and its parent molecule, full-length Gastrin I, with a focus on their biochemical properties and physiological functions, supported by experimental data.
Gastrin I is a crucial peptide hormone that primarily regulates the secretion of gastric acid. It exists in various forms, with Gastrin-17 ("little gastrin") being a predominant and potent form. "this compound" is a fragment of this hormone, comprising the first 14 amino acids from the N-terminus. The key to the biological activity of gastrin lies in its C-terminal tetrapeptide amide (Trp-Met-Asp-Phe-NH2). As Gastrin I (1-14) lacks this critical C-terminal sequence, its biological activity is significantly diminished compared to the full-length hormone.
Biochemical and Physiological Properties
A summary of the key properties of full-length Gastrin I and Gastrin I (1-14) is presented below, highlighting their fundamental structural and functional differences.
| Feature | Full-Length Gastrin I (Gastrin-17) | This compound |
| Amino Acid Sequence | pGlu-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH2 | pGlu-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp |
| Molecular Weight | ~2098 g/mol | ~1704 g/mol |
| Key Functional Motif | Contains the C-terminal tetrapeptide amide (Trp-Met-Asp-Phe-NH2) essential for receptor binding and activation. | Lacks the C-terminal tetrapeptide amide. |
| Primary Receptor | Cholecystokinin 2 Receptor (CCK2R) | Does not significantly bind to or activate the CCK2R. |
| Primary Physiological Role | Potent stimulator of gastric acid secretion and mucosal cell growth.[1] | Lacks significant stimulatory activity on gastric acid secretion. In fact, some N-terminal fragments of gastrin precursors have been shown to have no effect on or even inhibit gastrin-stimulated acid secretion.[2][3] |
Comparative Biological Activity
Experimental evidence consistently demonstrates that the C-terminal region of gastrin is indispensable for its biological function. Consequently, N-terminal fragments such as Gastrin I (1-14) are considered biologically inactive in terms of stimulating gastric acid secretion.
One study investigating the effects of the N-terminal 1-17 fragment of human big gastrin (G-34), a larger precursor to Gastrin-17, found that it did not influence basal or Gastrin-17-stimulated gastric acid output in human volunteers.[3] This strongly suggests that the shorter Gastrin I (1-14) fragment would similarly lack stimulatory activity. Furthermore, studies on the structure-activity relationship of gastrin analogues have consistently shown that shorter analogues lacking the C-terminal amide bind to the CCK2 receptor with significantly reduced affinity.[4]
While direct quantitative comparisons of receptor binding and potency for Gastrin I (1-14) are scarce in the literature due to its expected inactivity, the established importance of the C-terminus provides a clear basis for the functional differentiation between the two peptides.
Signaling Pathways
The signaling cascade initiated by full-length Gastrin I is well-characterized and is pivotal to its physiological effects. The truncated nature of Gastrin I (1-14) precludes it from initiating this cascade.
Gastrin I Signaling Pathway
Full-length Gastrin I exerts its effects by binding to the Cholecystokinin 2 Receptor (CCK2R), a G-protein coupled receptor located on the surface of gastric parietal and enterochromaffin-like (ECL) cells.[5] This binding event triggers a cascade of intracellular signaling.
Caption: Signaling cascade of full-length Gastrin I.
Gastrin I (1-14) Interaction with CCK2R
Due to the absence of the C-terminal binding domain, Gastrin I (1-14) does not effectively bind to the CCK2 receptor and therefore does not initiate the downstream signaling events that lead to gastric acid secretion.
Caption: Lack of interaction and signaling by Gastrin I (1-14).
Experimental Protocols
The following are generalized methodologies for key experiments used to assess the bioactivity of gastrin and its analogues.
Radioligand Binding Assay for CCK2 Receptor
This assay is used to determine the binding affinity of a compound for the CCK2 receptor.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Gastrin I (1-14)) by its ability to displace a radiolabeled ligand from the CCK2 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human CCK2 receptor (e.g., A431-CCK2R cells).
-
Radiolabeled ligand (e.g., [125I]-labeled gastrin).
-
Unlabeled full-length Gastrin I (as a positive control).
-
Test compound (Gastrin I (1-14)).
-
Binding buffer (e.g., Tris-HCl buffer with bovine serum albumin and bacitracin).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the CCK2R-expressing cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound or full-length Gastrin I.
-
Allow the binding to reach equilibrium (e.g., incubate for 60 minutes at room temperature).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Gastric Acid Secretion Assay (in Rat)
This in vivo assay measures the ability of a compound to stimulate gastric acid secretion.
Objective: To determine the potency (e.g., ED50) of a test compound in stimulating gastric acid secretion in an animal model.
Materials:
-
Anesthetized rats.
-
Surgical equipment for gastric fistula placement.
-
Perfusion pump.
-
Saline solution.
-
Test compound (Gastrin I (1-14)) and full-length Gastrin I (positive control).
-
pH meter or autotitrator.
-
Sodium hydroxide (B78521) (NaOH) solution for titration.
Procedure:
-
Anesthetize the rat and surgically implant a gastric fistula.
-
Continuously perfuse the stomach with saline at a constant rate.
-
Collect the gastric effluent at regular intervals (e.g., every 15 minutes) and measure the basal acid output by titrating the effluent with a standard NaOH solution to a neutral pH.
-
Administer the test compound or full-length Gastrin I intravenously at increasing doses.
-
Continue to collect the gastric effluent and measure the acid output for each dose.
-
Plot the acid secretion rate against the dose of the compound to determine the dose-response curve and calculate the ED50.
Caption: Workflow for in vivo gastric acid secretion assay.
Conclusion
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Acute effects of N-terminal progastrin fragments on gastric acid secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-terminal tryptic fragment of big gastrin. Metabolism and failure to influence gastrin 17-evoked acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of gastrin(17) to human gastric carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to "Gastrin I (1-14), human" Antibody Cross-Reactivity
For researchers and drug development professionals targeting the N-terminal fragment of human gastrin, "Gastrin I (1-14)," selecting an antibody with high specificity is paramount. This guide provides a comparative analysis of the cross-reactivity profiles of antibodies against different gastrin epitopes, offering insights into their potential performance and highlighting the critical considerations for accurate and reliable experimental outcomes.
Understanding Gastrin Fragments and Antibody Specificity
Gastrin, a key regulator of gastric acid secretion, exists in various isoforms, with Gastrin-17 (G17) and Gastrin-34 (G34) being the most common. "Gastrin I (1-14), human" represents the N-terminal portion of Gastrin-17. The specificity of an antibody is determined by the epitope it recognizes. Antibodies raised against the C-terminus of Gastrin-17, which is shared with Cholecystokinin (CCK), are prone to significant cross-reactivity. Conversely, antibodies targeting the N-terminal region are expected to be highly specific for gastrin and its larger forms (G17, G34) while not recognizing CCK or C-terminal fragments.
Comparative Cross-Reactivity Data
Table 1: Cross-Reactivity of a C-Terminus Directed Gastrin Antibody (Example: RIA Kit)
| Compound | Cross-Reactivity (%) |
| Gastrin-17 (Human) | 100 |
| Gastrin-17, sulphated | 83 |
| Gastrin-34 | 61 |
| Cholecystokinin-8 (CCK-8) | 36 |
| Gastrin 1-14 | < 0.1 |
| Gastrin Releasing Peptide | < 0.01 |
| Vasoactive Intestinal Peptide | < 0.01 |
| Data derived from a commercially available Gastrin RIA kit where the antibody was raised against Gastrin-17.[1] |
Table 2: Cross-Reactivity of a Gastrin I (G17) Specific Competitive ELISA Kit
| Compound | % Cross-Reactivity |
| Human Gastrin I (G17-I) | 100 |
| Minigastrin (G13-I) | 74.6 |
| Rat Gastrin I | 70.7 |
| Gastrin II (G17-II, sulfated) | 9.3 |
| Cholecystokinin 26-33 (CCK-8) | Not specified, but expected to be low |
| Data from Abcam's Human Gastrin I ELISA Kit (ab133033). The antibody is a polyclonal specific to Gastrin 1.[2] |
Table 3: Expected Cross-Reactivity Profile of a Hypothetical N-Terminal "Gastrin I (1-14)" Antibody
| Compound | Expected Cross-Reactivity (%) | Rationale |
| This compound | 100 | Immunogen |
| Gastrin-17 (Human) | 100 | Contains the 1-14 sequence |
| Gastrin-34 (Human) | 100 | Contains the 1-14 sequence |
| Cholecystokinin-8 (CCK-8) | < 0.1 | Lacks the N-terminal epitope |
| C-terminal Gastrin Fragments | < 0.1 | Lacks the N-terminal epitope |
Functional Comparison
A study focused on designing antibodies to inhibit gastrin activity in tumor cell lines revealed that N-terminal specific mouse monoclonal antibodies were more effective in inhibiting the proliferation of Colo 320 WT cells (which overexpress the CCK-2 receptor) compared to anti-C-terminal antibodies. This suggests that for functional studies aiming to block the biological activity of gastrin, N-terminal specific antibodies may be superior.
Experimental Protocols
Accurate determination of antibody cross-reactivity is essential. Below are detailed methodologies for competitive ELISA and Radioimmunoassay (RIA), two common techniques for quantifying cross-reactivity.
Competitive ELISA for Cross-Reactivity Assessment
This protocol is adapted from a standard competitive ELISA procedure.
1. Reagents and Materials:
-
Microtiter plate pre-coated with a goat anti-rabbit IgG antibody.
-
"this compound" specific rabbit polyclonal antibody.
-
Alkaline Phosphatase (AP) conjugated Gastrin I antigen.
-
Human Gastrin I (1-14) standard and competing peptides (e.g., Gastrin-17, Gastrin-34, CCK-8).
-
Assay Buffer.
-
Wash Buffer.
-
pNpp Substrate.
-
Stop Solution.
-
Plate reader capable of measuring absorbance at 405 nm.
2. Procedure:
-
Prepare serial dilutions of the "this compound" standard and the competing peptides.
-
Add 50 µL of standard or sample to the appropriate wells of the pre-coated microtiter plate.
-
Add 25 µL of the AP-conjugated Gastrin I antigen to each well.
-
Add 25 µL of the "this compound" specific antibody to each well.
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Wash the plate four times with 1X Wash Buffer.
-
Add 200 µL of pNpp substrate to each well and incubate for 1 hour at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the optical density at 405 nm.
3. Data Analysis:
-
The concentration of the competing peptide that causes 50% inhibition of the maximal signal (IC50) is determined.
-
Cross-reactivity is calculated as: (% Cross-reactivity) = (IC50 of Gastrin I (1-14) / IC50 of competing peptide) x 100.
Radioimmunoassay (RIA) for Cross-Reactivity Assessment
This protocol is based on a typical competitive RIA procedure.
1. Reagents and Materials:
-
Antibody specific to the target gastrin fragment (e.g., raised against Gastrin-17).
-
¹²⁵I-labeled Gastrin-17.
-
Gastrin standards and competing peptides.
-
Assay buffer.
-
Double antibody-polyethylene glycol (PEG) precipitation solution.
-
Gamma counter.
2. Procedure:
-
Pipette 100 µL of standards, controls, or samples into labeled tubes.
-
Add 100 µL of ¹²⁵I-labeled Gastrin-17 to all tubes.
-
Add 100 µL of the gastrin antibody to all tubes.
-
Vortex and incubate for 2 hours at room temperature.
-
Add 1 mL of the double antibody-PEG solution to precipitate the antibody-bound fraction.
-
Centrifuge at 3000 rpm for 20 minutes.
-
Decant the supernatant.
-
Measure the radioactivity of the precipitate in a gamma counter.
3. Data Analysis:
-
A standard curve is generated by plotting the percentage of bound ¹²⁵I-labeled gastrin against the concentration of the gastrin standards.
-
The concentrations of the competing peptides that displace 50% of the labeled gastrin are determined.
-
Cross-reactivity is calculated similarly to the ELISA method.
Conclusion and Recommendations
The selection of an appropriate antibody for the detection and quantification of "this compound" requires careful consideration of its cross-reactivity profile.
-
For specific detection of the N-terminal fragment (1-14): Researchers should seek out antibodies raised specifically against this N-terminal sequence. While not widely available with detailed datasheets, inquiring with manufacturers for custom synthesis or screening existing N-terminal gastrin antibodies for reactivity with the 1-14 fragment is recommended.
-
Avoid C-terminus directed antibodies: Antibodies raised against Gastrin-17 or the C-terminal portion of gastrin are highly likely to exhibit significant cross-reactivity with CCK and will not recognize the Gastrin I (1-14) fragment.[1]
-
Validate in-house: Regardless of the manufacturer's data, it is crucial to perform in-house validation and cross-reactivity testing with all relevant gastrin fragments and potentially interfering peptides present in the experimental samples.
By understanding the principles of epitope recognition and meticulously validating antibody performance, researchers can ensure the accuracy and reliability of their findings in the study of "this compound."
References
A Comparative Guide: Gastrin I (1-14), Human vs. Cholecystokinin (CCK) Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding characteristics of human Gastrin I (1-14) and cholecystokinin (B1591339) (CCK) to cholecystokinin receptors (CCK1R and CCK2R). The information presented is curated from experimental data to assist in research and drug development endeavors targeting the CCK receptor system.
Introduction
Gastrin and cholecystokinin are peptide hormones that play crucial roles in gastrointestinal physiology and neuromodulation.[1][2] They exert their effects by binding to two G-protein coupled receptors: the cholecystokinin receptor type 1 (CCK1R, formerly CCK-A) and type 2 (CCK2R, formerly CCK-B or the gastrin receptor).[1][2] While sharing structural homology, these receptors exhibit distinct ligand selectivity, which is fundamental to their different physiological roles. Gastrin I (1-14) is a fragment of the larger gastrin hormone.[3][4][5][6] This guide focuses on the comparative binding of this specific gastrin fragment and the full-length CCK peptide to both receptor subtypes.
Receptor Binding Affinity: A Tale of Two Receptors
Experimental evidence consistently demonstrates a significant difference in the binding affinities of Gastrin I fragments and CCK for the two receptor subtypes.
-
CCK1 Receptor (CCK1R): This receptor shows a markedly higher affinity for sulfated CCK peptides, estimated to be 500 to 1,000-fold greater than its affinity for gastrin.[1] Consequently, CCK is the preferred endogenous ligand for CCK1R.
-
CCK2 Receptor (CCK2R): In contrast, the CCK2R binds both gastrin and CCK with similarly high affinity.[1] This makes the CCK2R a common target for both hormones. Gastrin I (1-14) is known to bind to and activate CCK2R, stimulating gastric acid secretion.[4][5]
| Ligand | CCK1R Affinity | CCK2R Affinity |
| Gastrin I (1-14), human | Low | High |
| Cholecystokinin (CCK) | High | High |
Signaling Pathways
Both CCK1R and CCK2R are primarily coupled to the Gq class of G-proteins.[1] Ligand binding initiates a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a variety of cellular responses.
Experimental Protocols: Radioligand Binding Assay
The binding affinities of ligands to receptors are typically determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (e.g., Gastrin I (1-14)) to displace a radiolabeled ligand with known affinity from the target receptor.
Key Steps in a Competitive Radioligand Binding Assay:
-
Membrane Preparation:
-
Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined.[7]
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [125I]-CCK-8), and varying concentrations of the unlabeled competitor compound (e.g., Gastrin I (1-14) or unlabeled CCK).[7]
-
Control wells are included to determine total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand to saturate all specific binding sites).
-
-
Incubation:
-
The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[7]
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.[7]
-
-
Detection and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data is plotted as the percentage of specific binding versus the log concentration of the competitor.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki value (the inhibition constant, representing the affinity of the competitor for the receptor) can be calculated from the IC50 value using the Cheng-Prusoff equation.[7]
-
Conclusion
The differential binding of Gastrin I (1-14) and CCK to CCK1R and CCK2R underscores the specificity of these ligand-receptor systems. While CCK acts as a high-affinity agonist for both receptors, Gastrin I (1-14) demonstrates a clear preference for CCK2R. This selectivity is a critical consideration for researchers designing experiments or developing therapeutic agents that aim to modulate the activity of either receptor subtype. The experimental protocols outlined in this guide provide a foundational methodology for further investigation into the binding characteristics of novel compounds targeting the CCK receptor family.
References
- 1. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gastrin | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. This compound - Echelon Biosciences [echelon-inc.com]
- 5. This compound peptide [novoprolabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to Gastrin I (1-14), Human and Other Secretagogues in Stimulating Gastric Acid Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Gastrin I (1-14), human, a fragment of the peptide hormone gastrin, with other common secretagogues used in research and clinical studies to stimulate gastric acid secretion. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental pathways to aid in the selection of appropriate secretagogues for research and development purposes.
Introduction to this compound and Other Secretagogues
This compound, is a peptide fragment derived from Gastrin I, an endogenous hormone that plays a crucial role in regulating gastric acid secretion.[1][2] Like other forms of gastrin, it is thought to exert its effects by binding to the cholecystokinin (B1591339) B (CCK2) receptors on parietal and enterochromaffin-like (ECL) cells in the stomach.[3][4] The landscape of gastric acid secretagogues is diverse, including other forms of gastrin, synthetic peptides like pentagastrin (B549294), and non-peptide molecules such as histamine (B1213489). Understanding the comparative efficacy of these agents is vital for designing experiments to study gastric physiology and for the development of drugs targeting acid-related disorders.
Efficacy Comparison of Secretagogues
Direct comparative studies quantifying the in vivo gastric acid secretory potency of this compound against other secretagogues are limited in publicly available literature. However, data from various studies on different gastrin forms and other secretagogues can provide valuable insights.
Quantitative Data on Secretagogue Efficacy
| Secretagogue | Species/Model | Parameter | Value | Citation |
| Gastrin I (human) | Rat (in vivo) | Dose for Gastric Acid Secretion | 1 nmol/kg/h | [5] |
| Gastrin I (human) | Gastric Epithelial Cells | EC50 (Proliferation) | 6.2 pM | [6] |
| Gastrin I (human) | Gastric Epithelial Cells | EC50 (Histamine Secretion) | 0.014 nM | [6] |
| Gastrin-17 (G-17) | Dog (in vivo) | Potency Ratio vs. G-34 | 5 times more potent | [7][8] |
| Gastrin-17 (G-17), Gastrin-34 (G-34), Gastrin-13 (G-13) | Dog (in vivo) | Maximal Acid Secretion | Similar for all three forms | [8] |
| Pentagastrin | Rat (in vivo) | Maximal Steady Rate of Secretion vs. Histamine | 75% of histamine's maximum | [9] |
| Pentagastrin | Human Gastric Adenocarcinoma Cells | Stimulating Effect on Proliferation vs. Gastrin-17 | 10 times less effective | [10] |
Note: The lack of direct comparative data for this compound necessitates a cautious interpretation when comparing its efficacy with other secretagogues based on the table above.
Signaling Pathways
This compound, like other active gastrin fragments, stimulates gastric acid secretion primarily through the cholecystokinin B (CCK2) receptor.[3] Activation of the CCK2 receptor on enterochromaffin-like (ECL) cells triggers the release of histamine, which in turn stimulates H2 receptors on parietal cells, leading to acid secretion.[11][12][13] Gastrin can also directly stimulate parietal cells, although the indirect pathway via histamine release is considered the major mechanism.[12] The binding of gastrin to the CCK2 receptor initiates a cascade of intracellular signaling events.[14][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound - Echelon Biosciences [echelon-inc.com]
- 4. ガストリンI(1-14) ≥92% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. content-assets.jci.org [content-assets.jci.org]
- 8. Circulating Gastrin | Annual Reviews [annualreviews.org]
- 9. Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gastrin and pentagastrin enhance the tumour proliferation of human stable cultured gastric adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gastrin - Wikipedia [en.wikipedia.org]
- 12. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ujms.net [ujms.net]
- 14. researchgate.net [researchgate.net]
- 15. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Receptor Specificity: A Comparative Guide to Validating Gastrin I (1-14) Effects Using Bombesin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison to clarify the distinct roles of Gastrin I (1-14) and the bombesin (B8815690)/gastrin-releasing peptide (GRP) system. It objectively demonstrates that bombesin antagonists are tools to confirm the specific pathways of bombesin-like peptides, rather than inhibitors of Gastrin I (1-14) effects. This is achieved by presenting experimental data that highlights the high selectivity of these ligands for their respective receptors.
The central finding from multiple independent studies is that Gastrin I and bombesin-like peptides mediate their physiological effects through separate and distinct receptor systems. Bombesin antagonists, such as RC-3095 and RC-3940-II, potently inhibit the actions of bombesin/GRP but do not interfere with cellular signaling initiated by gastrin. This high degree of receptor selectivity is crucial for researchers investigating the specific biological functions of these peptide hormones.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki or IC50) of various ligands to the Gastrin-Releasing Peptide Receptor (GRPR), also known as the BB2 receptor. The data clearly illustrates that while bombesin and its antagonists bind with high affinity (in the nanomolar range), there is a lack of reported high-affinity binding for gastrin peptides to this receptor.
| Ligand/Antagonist | Receptor | Cell Line/Tissue | Binding Affinity (Ki/IC50) [nM] | Reference |
| Bombesin Analogs | ||||
| [125I-Tyr4]bombesin | GRPR | Hs746T human gastric cancer membranes | Kd = 0.24 ± 0.07 | [1] |
| GRP(14-27) | GRPR | MKN45 human gastric cancer membranes | High Affinity (comparable to antagonists) | [1] |
| Bombesin Antagonists | ||||
| RC-3095 | GRPR | MKN45 human gastric cancer membranes | High Affinity (comparable to GRP) | [1] |
| RC-3940-II | GRPR | CFPAC-1 human pancreatic cancer cells | ~50-fold higher than RC-3095 | [2] |
| RC-3950-II | GRPR | Hs746T human gastric cancer membranes | Higher than RC-3095 | [1] |
| Gastrin Peptides | ||||
| Gastrin I (1-14), human | GRPR | Various | Not Reported / No significant affinity | Inferred from functional assays |
Note: While direct competitive binding data for Gastrin I (1-14) on the GRPR is not prominently available in the reviewed literature, functional assays consistently demonstrate a lack of cross-reactivity, strongly suggesting negligible binding affinity.
Functional Selectivity in Cellular Assays
Experimental data from functional assays further substantiates the distinct signaling pathways. Studies on pancreatic acini, for instance, have shown that bombesin-induced amylase secretion and DNA synthesis are inhibited by the bombesin antagonist RC-3095, whereas gastrin-induced effects are not. Conversely, a gastrin receptor antagonist inhibits gastrin's effects without altering the response to bombesin.
| Assay | Agonist | Antagonist | Effect | Conclusion |
| Amylase Secretion | Bombesin | RC-3095 | Inhibition | Bombesin acts via bombesin receptors. |
| Gastrin | RC-3095 | No Inhibition | Gastrin does not act via bombesin receptors. | |
| DNA Synthesis | Bombesin | RC-3095 | Inhibition | Bombesin-stimulated proliferation is mediated by bombesin receptors. |
| Gastrin | RC-3095 | No Inhibition | Gastrin-stimulated proliferation is independent of bombesin receptors. |
Signaling Pathways and Experimental Workflow
The distinct signaling pathways for Gastrin I and Bombesin/GRP are initiated by binding to their respective G-protein coupled receptors (GPCRs). Gastrin I binds to the cholecystokinin (B1591339) B (CCK2) receptor, while Bombesin/GRP binds to the GRP receptor (GRPR). Both can lead to the activation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These pathways can ultimately influence cellular processes like secretion and proliferation.
Caption: Distinct signaling pathways of Gastrin I and Bombesin/GRP.
A typical experimental workflow to demonstrate this receptor specificity involves parallel assays where cells are stimulated with either Gastrin I or a bombesin-like peptide, in the presence or absence of a bombesin antagonist. The cellular response is then measured.
Caption: Experimental workflow to validate receptor specificity.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed protocols for the key assays are provided below.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity of a test compound (e.g., Gastrin I (1-14) or a bombesin antagonist) by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor of interest.
1. Materials:
-
Cell Membranes: Membranes prepared from cells or tissues expressing the GRP receptor (e.g., Hs746T or PC-3 cells).
-
Radioligand: [125I-Tyr4]bombesin.
-
Test Compounds: Unlabeled bombesin (for positive control), bombesin antagonists (e.g., RC-3095), and this compound.
-
Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold binding buffer.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.
-
Scintillation Counter.
2. Procedure:
-
In a 96-well plate, add binding buffer, a fixed concentration of [125I-Tyr4]bombesin (typically at or below its Kd), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a set of wells should contain a high concentration of unlabeled bombesin. For total binding, no unlabeled competitor is added.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate, typically for 60-90 minutes at room temperature or 37°C, to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data is analyzed using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
1. Materials:
-
Cells: Live cells expressing the GRP receptor, plated in a black-walled, clear-bottom 96-well plate.
-
Calcium-sensitive dye: Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with HEPES.
-
Test Compounds: Agonists (Bombesin, Gastrin I (1-14)) and antagonists (RC-3095).
-
Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm).
2. Procedure:
-
Culture cells in the 96-well plate until they reach the desired confluency.
-
Prepare a Fura-2 AM loading solution in assay buffer.
-
Remove the culture medium from the cells and add the Fura-2 AM loading solution.
-
Incubate the plate for approximately 60 minutes at 37°C to allow the cells to take up the dye.
-
Wash the cells with assay buffer to remove extracellular dye.
-
Place the plate in the fluorescence plate reader and monitor the baseline fluorescence ratio (340nm/380nm excitation, ~510nm emission).
-
For antagonist testing, add the bombesin antagonist and incubate for a short period.
-
Add the agonist (Bombesin or Gastrin I (1-14)) and immediately begin recording the fluorescence ratio over time.
-
An increase in the 340/380 ratio indicates an increase in intracellular calcium. The peak response is used for analysis.
Cell Proliferation ([3H]Thymidine Incorporation) Assay
This assay measures DNA synthesis as an indicator of cell proliferation.
1. Materials:
-
Cells: Proliferating cells expressing the GRP receptor, plated in a 96-well plate.
-
Culture Medium: Appropriate for the cell line, often low-serum for proliferation studies.
-
[3H]Thymidine: Radiolabeled thymidine.
-
Test Compounds: Agonists (Bombesin, Gastrin I (1-14)) and antagonists (RC-3095).
-
Cell Harvester and glass fiber filters.
-
Trichloroacetic acid (TCA).
-
Scintillation Counter.
2. Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Replace the medium with low-serum medium and incubate to synchronize the cells.
-
Add the test compounds (agonists with or without antagonists) to the respective wells and incubate for a period that allows for cell division (e.g., 24-48 hours).
-
For the last few hours of the incubation (e.g., 4-18 hours), add [3H]Thymidine to each well.
-
Harvest the cells onto glass fiber filters. During this process, the cells are lysed, and the DNA is precipitated onto the filter.
-
Wash the filters with TCA to remove unincorporated [3H]Thymidine.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
The amount of incorporated radioactivity is proportional to the rate of DNA synthesis and, therefore, cell proliferation.
References
- 1. Characterization of bombesin/gastrin-releasing peptide receptors in membranes of MKN45 human gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination of gastrin-releasing peptide antagonist with cytotoxic agents produces synergistic inhibition of growth of human experimental colon cancers - PMC [pmc.ncbi.nlm.nih.gov]
Scrambled Peptide Controls for Gastrin I (1-14), Human: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactive peptide "Gastrin I (1-14), human" and its corresponding scrambled peptide negative control. The objective is to offer a clear understanding of how to effectively use a scrambled peptide to validate the sequence-specific activity of Gastrin I (1-14) in experimental settings. This document outlines the principles of scrambled peptide controls, presents a detailed experimental protocol for a comparative assay, and includes hypothetical comparative data to illustrate expected outcomes.
Introduction to this compound and the Role of Scrambled Peptide Controls
Gastrin I (1-14) is a fourteen-amino-acid peptide fragment of the human hormone Gastrin I. Its amino acid sequence is {Glp}-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp.[1][2][3] Gastrin I is a key regulator of gastric acid secretion, exerting its effects by binding to the cholecystokinin (B1591339) B (CCK2) receptor, a G-protein coupled receptor (GPCR).[2][4] This interaction triggers downstream signaling cascades, primarily through the activation of phospholipase C, leading to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).
To ensure that the observed biological effects in an experiment are a direct result of the specific amino acid sequence of Gastrin I (1-14) and not due to non-specific interactions or the general physicochemical properties of the peptide, a scrambled peptide control is an indispensable tool. A scrambled peptide is synthesized with the exact same amino acid composition as the active peptide but in a randomized sequence. This makes it an ideal negative control to differentiate sequence-specific biological activity from non-specific effects.
Comparative Analysis: Gastrin I (1-14) vs. Scrambled Control
Hypothetical Scrambled Peptide Sequence for Gastrin I (1-14):
Based on the amino acid composition of Gastrin I (1-14), a possible scrambled sequence could be:
{Glp}-Ala-Gly-Glu-Trp-Tyr-Glu-Pro-Gly-Glu-Leu-Glu-Trp-Glu
Note: This is a randomly generated sequence for illustrative purposes. For actual experimental use, a scrambled peptide should be designed to avoid any known functional motifs and to have similar physicochemical properties (e.g., solubility) to the active peptide.
Quantitative Data Comparison (Hypothetical)
The following table summarizes the expected outcomes from a comparative experiment assessing the biological activity of Gastrin I (1-14) and its scrambled control. The data is hypothetical and intended to illustrate the expected lack of activity from the scrambled peptide.
| Parameter | This compound | Scrambled Peptide Control | Vehicle Control |
| CCK2 Receptor Binding Affinity (Ki) | ~5 nM | > 10,000 nM | No binding |
| EC50 for Intracellular Calcium Mobilization | ~10 nM | No response | No response |
| Stimulation of Gastric Acid Secretion (in vitro) | Significant increase over baseline | No significant change | No change |
Signaling Pathway and Experimental Workflow
Gastrin I (1-14) Signaling Pathway
The binding of Gastrin I (1-14) to the CCK2 receptor initiates a well-defined signaling cascade. The following diagram illustrates this pathway.
Caption: Gastrin I (1-14) signaling pathway via the CCK2 receptor.
Experimental Workflow: Comparative Analysis
The following diagram outlines a typical workflow for comparing the activity of Gastrin I (1-14) and a scrambled peptide control using an in vitro calcium mobilization assay.
References
Safety Operating Guide
Proper Disposal of Gastrin I (1-14), Human: A Guide for Laboratory Professionals
For Immediate Release – Researchers, scientists, and drug development professionals handling Gastrin I (1-14), human, must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. Due to its biological activity, this peptide fragment cannot be disposed of as regular laboratory waste. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, and associated contaminated materials.
This compound, a fragment of the human gastrin I peptide hormone, is a bioactive molecule that stimulates gastric acid secretion. As such, all materials contaminated with this peptide, including unused solutions, solid waste, and personal protective equipment (PPE), must be treated as hazardous chemical waste. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.
Key Physical and Chemical Properties
A summary of the key properties of this compound, is provided below for easy reference.
| Property | Value |
| Molecular Formula | C79H100N16O27 |
| Molecular Weight | ~1705.7 g/mol |
| CAS Number | 100940-57-6 |
| Appearance | Lyophilized solid (powder) |
| Purity | Typically ≥95% |
| Storage | Store lyophilized peptide at –20°C for long-term stability. |
Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to minimize exposure risk and ensure regulatory compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, for disposal, ensure you are wearing appropriate PPE:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step 2: Inactivation (Recommended)
To neutralize the biological activity of this compound, before disposal, a chemical inactivation step is recommended. This is typically achieved through hydrolysis, which breaks the peptide bonds.
Acid Hydrolysis:
-
In a designated chemical fume hood, prepare a 1 M hydrochloric acid (HCl) solution.
-
For liquid waste containing the peptide, slowly add the 1 M HCl solution to achieve a final concentration that ensures a low pH (e.g., pH 1-2).
-
For solid waste, dissolve the peptide in an appropriate solvent before adding the HCl solution.
-
Allow the solution to stand for at least 24 hours to ensure complete hydrolysis.
Base Hydrolysis:
-
In a chemical fume hood, prepare a 1 M sodium hydroxide (B78521) (NaOH) solution.
-
For liquid waste, slowly add the 1 M NaOH solution to raise the pH significantly (e.g., pH 12-13).
-
For solid waste, dissolve the peptide before adding the NaOH solution.
-
Let the solution stand for a minimum of 24 hours.
Note: Following inactivation, the resulting solution must still be disposed of as hazardous chemical waste.
Step 3: Waste Segregation and Collection
Liquid Waste:
-
Collect all solutions containing this compound, including unused stock solutions, experimental buffers, and the initial rinsate from any contaminated labware, in a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
If an inactivation step was performed, the neutralized solution should be collected in the same manner.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the solution.
Solid Waste:
-
Place all contaminated solid waste, including used vials, pipette tips, gloves, and other disposable labware, into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Clearly label the container as "Hazardous Waste" and list the chemical contaminant ("Contaminated with this compound").
Step 4: Storage and Disposal
-
Keep all hazardous waste containers sealed and store them in a designated satellite accumulation area until collection by your institution's EHS personnel.
-
Contact your EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this waste through regular trash or by pouring it down the drain.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
